molecular formula C8H5NO2 B013769 1-Ethynyl-4-nitrobenzene CAS No. 937-31-5

1-Ethynyl-4-nitrobenzene

Cat. No.: B013769
CAS No.: 937-31-5
M. Wt: 147.13 g/mol
InChI Key: GAZZTEJDUGESGQ-UHFFFAOYSA-N
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Description

1-Ethynyl-4-nitrobenzene, also known as 4-nitrophenylacetylene, is a solid organic compound with the molecular formula C 8 H 5 NO 2 and a molecular weight of 147.13 g/mol . It is characterized by a high melting point of 151°C and should be stored at cool room temperature . This compound is a high-purity building block (>98.0%) essential in synthetic organic chemistry, pharmaceuticals, and materials science research . Its molecular structure incorporates two highly reactive functional groups: a terminal alkyne and an aromatic nitro group. The terminal alkyne makes it a key substrate in metal-catalyzed cross-coupling reactions, such as the Sonogashira and Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which are fundamental to click chemistry for constructing complex molecular architectures. Concurrently, the electron-withdrawing nitro group meta to the alkyne can influence the compound's electronic properties and provides a handle for further reduction to anilines or nucleophilic aromatic substitution. This unique combination allows researchers to use this compound as a precursor for synthesizing more advanced nonlinear optical materials, molecular wires, and pharmaceutical intermediates. This product is intended for Research Use Only and is not suitable for diagnostic, therapeutic, or personal use. Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures, as it may cause skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-4-nitrobenzene
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InChI

InChI=1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZZTEJDUGESGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25569-47-5
Record name Benzene, 1-ethynyl-4-nitro-, homopolymer
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DSSTOX Substance ID

DTXSID90239544
Record name Benzene, 1-ethynyl-4-nitro-
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Molecular Weight

147.13 g/mol
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CAS No.

937-31-5
Record name 1-Ethynyl-4-nitrobenzene
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Record name Benzene, 1-ethynyl-4-nitro-
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Record name 937-31-5
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Record name Benzene, 1-ethynyl-4-nitro-
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Foundational & Exploratory

1-Ethynyl-4-nitrobenzene: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-nitrobenzene is an organic compound featuring a nitro group and an ethynyl (B1212043) group attached to a benzene (B151609) ring. This unique bifunctional structure makes it a valuable and versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the acetylenic proton, while the ethynyl group serves as a handle for various coupling reactions, most notably in the construction of complex molecular architectures. This guide provides a detailed overview of its physicochemical properties, spectral characteristics, a standard experimental protocol for its synthesis, and its key applications in research.

Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental setups.

PropertyValueSource
IUPAC Name This compound
CAS Number 937-31-5
Molecular Formula C₈H₅NO₂
Molecular Weight 147.13 g/mol
Appearance Yellow to brown crystalline powder or solid
Melting Point 149-152 °C
Boiling Point 276.5±25.0 °C (Predicted)
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297)
Density 1.3±0.1 g/cm³ (Predicted)
pKa 19.33±0.20 (Predicted)
LogP 2.15 (Predicted)

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.22 (d, J=8.8 Hz, 2H), 7.66 (d, J=8.8 Hz, 2H), 3.25 (s, 1H). The two doublets correspond to the aromatic protons, and the singlet represents the acetylenic proton.

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 147.9, 133.5, 129.1, 123.7, 82.1, 81.9.

  • Infrared (IR): Key peaks typically appear around 3290 cm⁻¹ (alkynyl C-H stretch), 2110 cm⁻¹ (C≡C stretch), and 1520, 1340 cm⁻¹ (nitro N-O stretches).

Experimental Protocol: Synthesis via Sonogashira Coupling

A common and efficient method for synthesizing this compound is the Sonogashira coupling of a halo-nitrobenzene with a protected acetylene (B1199291) source, followed by deprotection. The following protocol is a representative example.

Objective: To synthesize this compound from 1-iodo-4-nitrobenzene (B147127) and (trimethylsilyl)acetylene.

Materials:

  • 1-iodo-4-nitrobenzene

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (B129727) (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Step 1: Sonogashira Coupling.

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-iodo-4-nitrobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous THF and anhydrous triethylamine (2.0 eq).

    • To this stirring mixture, add (trimethylsilyl)acetylene (1.2 eq) dropwise.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

    • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude TMS-protected product.

  • Step 2: Deprotection of the Silyl Group.

    • Dissolve the crude 1-nitro-4-((trimethylsilyl)ethynyl)benzene from the previous step in a mixture of methanol and dichloromethane.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Once the reaction is complete, neutralize the mixture with dilute HCl.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Step 3: Purification.

    • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a yellow solid.

Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis.

  • Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.

  • Cross-Coupling Reactions: It can undergo further Sonogashira, Suzuki, or other cross-coupling reactions at the alkyne position.

  • Reduction: The nitro group can be readily reduced to an amine, providing a route to 4-ethynylaniline, another important bifunctional building block. This allows for subsequent derivatization, such as amide bond formation.

  • Material Science: It serves as a precursor for synthesizing conjugated polymers and organic electronic materials, where the nitro group can be used to tune the electronic properties of the final material.

Workflow and Reaction Diagram

The following diagram illustrates the synthetic pathway and subsequent functionalization of this compound.

G StartMat 1-Iodo-4-nitrobenzene + (TMS)Acetylene Intermediate 1-Nitro-4-((trimethylsilyl)ethynyl)benzene StartMat->Intermediate Sonogashira Coupling (Pd/Cu catalyst, TEA) Product This compound Intermediate->Product Deprotection (K2CO3, MeOH) App1 Click Reaction (e.g., + R-N3) Product->App1 App2 Reduction (e.g., Fe/HCl) Product->App2 Final1 1,2,3-Triazole Derivative App1->Final1 Final2 4-Ethynylaniline App2->Final2

Caption: Synthetic pathway and key reactions of this compound.

Safety Information

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

An In-depth Technical Guide to 1-Ethynyl-4-nitrobenzene: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-4-nitrobenzene is a versatile bifunctional organic compound that serves as a crucial building block in medicinal chemistry, materials science, and synthetic organic chemistry. Its rigid structure, featuring a terminal alkyne and a nitro-substituted aromatic ring, provides a unique platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key synthetic applications, including detailed experimental protocols and visualizations to facilitate its use in research and development.

Molecular Structure and Physicochemical Properties

This compound, also known as 4-nitrophenylacetylene, is a crystalline solid at room temperature. The molecule consists of a benzene (B151609) ring substituted with an ethynyl (B1212043) group (-C≡CH) and a nitro group (-NO₂) at the para position.[1][2] The presence of the electron-withdrawing nitro group and the versatile ethynyl moiety imparts distinct reactivity to the molecule.

Diagram of Molecular Structure

Caption: 2D structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₈H₅NO₂[1][2][3][4][5][6]
Molecular Weight 147.13 g/mol [1][2][3][4][6][7]
CAS Number 937-31-5[1][2][3][4][5][6][7]
Appearance Light yellow solid[8]
Melting Point 148-151 °C[5][7][9]
Purity >98.0% (GC)[8]
InChI Key GAZZTEJDUGESGQ-UHFFFAOYSA-N[2][3][5][6][7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the desilylation of a protected alkyne precursor, such as trimethyl((4-nitrophenyl)ethynyl)silane (B1599181).[3]

Materials:

Procedure:

  • Dissolve trimethyl((4-nitrophenyl)ethynyl)silane in methanol.

  • Add an aqueous solution of potassium hydroxide to the reaction mixture.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the crude product with dichloromethane.

  • Wash the organic layer with brine.

  • Dry the organic layer over magnesium sulfate.

  • Remove the solvent under reduced pressure (in vacuo).

  • Purify the resulting residue by silica gel flash chromatography using a mixture of ethyl acetate and hexane as the eluent.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: Trimethyl((4-nitrophenyl)ethynyl)silane in MeOH add_koh Add aqueous KOH start->add_koh stir Stir at RT for 1h add_koh->stir extraction Extract with DCM stir->extraction wash Wash with brine extraction->wash dry Dry over MgSO4 wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography (EtOAc/Hexane) evaporate->purify product Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure and purity of this compound are typically confirmed using various spectroscopic techniques.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, characteristic signals are observed for the aromatic protons and the acetylenic proton.[2] The electron-withdrawing nitro group deshields the aromatic protons, causing their signals to appear at a higher chemical shift.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the carbon framework of the molecule. Distinct signals are expected for the aromatic carbons and the two sp-hybridized carbons of the ethynyl group.[2]

Representative ¹H NMR Data (in CDCl₃):

  • δ ~8.19 ppm (d, 2H, aromatic protons ortho to -NO₂)

  • δ ~7.64 ppm (d, 2H, aromatic protons meta to -NO₂)

  • δ ~3.36 ppm (s, 1H, acetylenic proton)[3][10]

General Experimental Protocol for NMR:

  • Dissolve a small sample of the compound in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the spectrum on an NMR spectrometer (e.g., 300 or 400 MHz).

  • Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

2.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[2]

Characteristic IR Absorption Bands:

  • C≡C stretch (alkyne): ~2100 cm⁻¹

  • N-O stretch (nitro group): Symmetric and asymmetric stretches typically in the range of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹.

General Experimental Protocol for FT-IR (KBr Pellet):

  • Mix a small amount of the solid sample with dry potassium bromide (KBr).

  • Grind the mixture to a fine powder.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

2.2.3 Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound.[2] High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, confirming the molecular formula.[2]

Expected Molecular Ion Peak (M⁺): m/z ≈ 147.03

General Experimental Protocol for Mass Spectrometry:

  • Dissolve the sample in a suitable solvent.

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electron ionization - EI, or electrospray ionization - ESI).

  • Analyze the resulting ions based on their mass-to-charge ratio.

Synthetic Utility and Reactivity

This compound is a valuable precursor for the synthesis of more complex molecules due to its two reactive functional groups.[2][11]

Diagram of Chemical Reactivity

Reactivity cluster_reactions Key Synthetic Transformations start This compound sonogashira Sonogashira Coupling (with Aryl/Vinyl Halides) start->sonogashira click_chem Click Chemistry (CuAAC) (with Azides) start->click_chem nitro_reduction Nitro Group Reduction (e.g., with H₂, Pd/C) start->nitro_reduction product_sonogashira Diaryl/Vinyl Alkynes sonogashira->product_sonogashira product_click 1,2,3-Triazoles click_chem->product_click product_reduction 1-Ethynyl-4-aminobenzene nitro_reduction->product_reduction

Caption: Key synthetic transformations of this compound.

Reactions of the Ethynyl Group
  • Sonogashira Coupling: The terminal alkyne readily participates in palladium-catalyzed Sonogashira coupling reactions with aryl or vinyl halides to form C-C bonds, leading to the synthesis of substituted alkynes.[1]

  • Click Chemistry: It is a key substrate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to efficiently form stable 1,2,3-triazole rings.[3] This reaction is widely used in drug discovery and bioconjugation.

Reactions of the Nitro Group
  • Reduction to Amine: The nitro group can be selectively reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metals in acidic media (e.g., Fe in acetic acid).[1] The resulting 1-ethynyl-4-aminobenzene is a valuable intermediate for the synthesis of heterocycles and other functionalized molecules.

Biological and Materials Science Applications

While direct studies on the biological signaling pathways of this compound are limited, its derivatives have shown potential in medicinal chemistry.[2] For instance, triazole-containing compounds synthesized from this molecule have exhibited antiproliferative activity against cancer cell lines.[2] In materials science, the rigid, conjugated structure of this compound and its derivatives makes them attractive candidates for the development of organic light-emitting diodes (OLEDs) and other electronic materials.[11]

Safety and Handling

This compound may cause skin and serious eye irritation.[4] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethynyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of 1-Ethynyl-4-nitrobenzene (CAS No. 937-31-5), a key building block in modern organic synthesis. The information herein is intended to support research and development activities in pharmaceuticals, materials science, and chemical synthesis.

Core Physicochemical Data

This compound, also known as 4-nitrophenylacetylene, is a solid organic compound with the molecular formula C₈H₅NO₂.[1] Its unique structure, featuring a terminal alkyne and an aromatic nitro group, makes it a versatile reagent in various chemical transformations.[1]

Melting Point and Solubility

The melting point and solubility are critical parameters for the handling, reaction setup, and purification of this compound. A summary of these properties is presented below.

PropertyValueSource(s)
Melting Point 148-153 °C[1][2][3][4]
151 °C[1]
148-150 °C
149.0 to 153.0 °C[4]
Solubility Soluble in Ethanol and Ether.
Insoluble in water (inferred from the general behavior of similar aromatic compounds).
Soluble in many common organic solvents (e.g., benzene, toluene, acetone (B3395972) - inferred from the behavior of similar compounds).

Experimental Protocols

Accurate determination of melting point and solubility is fundamental to chemical research. Standard laboratory procedures for these measurements are detailed below.

Melting Point Determination

The melting point of an organic solid is a key indicator of its purity.[2] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[2]

Method 1: Capillary Tube Method (Thiele Tube or Melting Point Apparatus)

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]

  • Apparatus Setup:

    • Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[2]

    • Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.[7]

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[2]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[2][7]

Solubility Determination

Qualitative solubility tests provide valuable information about the polarity and functional groups present in a molecule.[8][9]

General Procedure for Qualitative Solubility Testing:

  • Initial Test in Water: Add approximately 0.1 g of this compound to 3 mL of deionized water in a test tube. Shake the mixture vigorously.[8] Observe if the compound dissolves. Given its nonpolar aromatic structure, it is expected to be insoluble.

  • Testing in Other Solvents: If the compound is insoluble in water, its solubility in a range of acidic, basic, and organic solvents should be tested using the same procedure as above. A suggested sequence of solvents is:

    • 5% aqueous Sodium Hydroxide (NaOH)

    • 5% aqueous Sodium Bicarbonate (NaHCO₃)

    • 5% aqueous Hydrochloric Acid (HCl)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Common organic solvents such as ethanol, methanol, acetone, diethyl ether, and toluene.

  • Observation and Classification: The solubility in these different media can help to classify the compound and infer the presence of acidic or basic functional groups.[9][10] For this compound, solubility is expected in many common organic solvents.

Synthetic Utility and Workflow

This compound is a valuable precursor in organic synthesis, primarily due to the reactivity of its two functional groups.[1] The ethynyl (B1212043) group is a key participant in cross-coupling reactions, such as the Sonogashira coupling, and in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] The nitro group can be readily reduced to an amine, providing a route to a wide range of derivatives.[1]

G Synthetic Pathways of this compound A This compound B Sonogashira Coupling (with Aryl/Vinyl Halide) A->B Pd/Cu catalyst C Click Chemistry (CuAAC) (with Azide) A->C Cu(I) catalyst D Nitro Group Reduction A->D e.g., SnCl2, H2 E Substituted Alkynes B->E F 1,2,3-Triazoles C->F G 4-Ethynylaniline D->G

Caption: Synthetic transformations of this compound.

This guide provides essential data and methodologies for the effective use of this compound in a research and development setting. The provided information on its melting point, solubility, and synthetic applications will aid in experimental design and execution.

References

An In-Depth Technical Guide to the Synthesis of 1-Ethynyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-ethynyl-4-nitrobenzene, a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data for comparison, and visualizes the reaction pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 4-nitrophenylacetylene, is an organic compound featuring a terminal alkyne and a nitro-substituted aromatic ring. This dual functionality makes it a versatile intermediate for a variety of chemical transformations. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the ethynyl (B1212043) group, making it a key component in the synthesis of more complex molecules. The primary and most industrially relevant method for its synthesis is the Sonogashira cross-coupling reaction. Alternative methods, such as the Corey-Fuchs and Seyferth-Gilbert homologations of 4-nitrobenzaldehyde, also provide viable synthetic routes.

Primary Synthesis Pathway: Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] For the synthesis of this compound, this pathway can be approached in two ways: a direct coupling with acetylene (B1199291) gas or a more controlled two-step process involving a protected alkyne.

Two-Step Sonogashira Coupling and Deprotection

This is a commonly employed and reliable method that involves the Sonogashira coupling of an aryl halide (typically 1-iodo-4-nitrobenzene) with a silyl-protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The resulting silylated intermediate is then deprotected to yield the terminal alkyne. This approach offers advantages in terms of handling and safety compared to the direct use of acetylene gas.

Experimental Protocol: Step 1 - Sonogashira Coupling of 1-Iodo-4-nitrobenzene (B147127) and Trimethylsilylacetylene

Objective: To synthesize trimethyl((4-nitrophenyl)ethynyl)silane (B1599181).

Materials:

  • 1-Iodo-4-nitrobenzene

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • A dry reaction flask is charged with 1-iodo-4-nitrobenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • The flask is evacuated and backfilled with an inert gas.

  • Anhydrous solvent (THF or DMF) and triethylamine are added to the flask.

  • Trimethylsilylacetylene is then added dropwise to the stirred reaction mixture.

  • The reaction is stirred at room temperature or slightly elevated temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel.

Experimental Protocol: Step 2 - Deprotection of trimethyl((4-nitrophenyl)ethynyl)silane

Objective: To synthesize this compound.

Materials:

  • trimethyl((4-nitrophenyl)ethynyl)silane

  • Potassium hydroxide (B78521) (KOH) or Tetrabutylammonium fluoride (B91410) (TBAF)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

Procedure using Potassium Hydroxide:

  • To a solution of trimethyl((4-nitrophenyl)ethynyl)silane in methanol, an aqueous solution of potassium hydroxide is added.

  • The mixture is stirred at room temperature for approximately 1 hour.

  • The crude product is extracted with dichloromethane.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Alternative Synthesis Pathways from 4-Nitrobenzaldehyde

Homologation reactions of aldehydes provide an alternative route to terminal alkynes, extending the carbon chain by one carbon atom. The Corey-Fuchs and Seyferth-Gilbert reactions are two prominent methods for this transformation, starting from 4-nitrobenzaldehyde.

Corey-Fuchs Reaction

The Corey-Fuchs reaction involves a two-step process to convert an aldehyde into a terminal alkyne.[3] The first step is the reaction of the aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to form a 1,1-dibromoalkene.[4] In the second step, treatment with a strong base, such as n-butyllithium, results in elimination and metal-halogen exchange to yield the terminal alkyne.[5]

Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) to convert aldehydes into terminal alkynes in a one-pot reaction.[6] The reaction is typically carried out in the presence of a base like potassium tert-butoxide. A popular modification of this reaction, the Bestmann-Ohira modification, uses dimethyl (1-diazo-2-oxopropyl)phosphonate, which can be used under milder basic conditions (e.g., potassium carbonate), making it suitable for a wider range of substrates.[7][8]

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound via the two-step Sonogashira coupling and deprotection method. Data for the aldehyde homologation routes are more general in the literature and specific yields for this compound are not as consistently reported.

Synthesis StepStarting MaterialReagents & CatalystsSolventTemperatureTimeYieldReference
Sonogashira Coupling 1-Iodo-4-nitrobenzeneTMSA, Pd(PPh₃)₂Cl₂, CuI, Et₃NDMF50°C1 h83%Not specified
Deprotection trimethyl((4-nitrophenyl)ethynyl)silaneKOH, H₂OMeOHRoom Temp.1 h80%Not specified

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic pathways for this compound.

Sonogashira_Pathway cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection A 1-Iodo-4-nitrobenzene C trimethyl((4-nitrophenyl)ethynyl)silane A->C Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF B Trimethylsilylacetylene B->C Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF D trimethyl((4-nitrophenyl)ethynyl)silane E This compound D->E KOH, MeOH/H₂O

Caption: Two-Step Sonogashira Synthesis of this compound.

Aldehyde_Homologation_Pathways cluster_corey_fuchs Corey-Fuchs Reaction cluster_seyferth_gilbert Seyferth-Gilbert Homologation Start 4-Nitrobenzaldehyde CF1 1,1-Dibromo-2-(4-nitrophenyl)ethene Start->CF1 PPh₃, CBr₄ SG This compound Start->SG Dimethyl (diazomethyl)phosphonate, KOtBu CF2 This compound CF1->CF2 n-BuLi

Caption: Aldehyde Homologation Pathways to this compound.

Conclusion

The synthesis of this compound is most reliably and commonly achieved through a two-step Sonogashira coupling of 1-iodo-4-nitrobenzene with trimethylsilylacetylene, followed by deprotection. This method offers good yields and avoids the hazards associated with handling acetylene gas directly. Alternative pathways, such as the Corey-Fuchs and Seyferth-Gilbert homologations of 4-nitrobenzaldehyde, provide viable, albeit less frequently reported, routes to the target molecule. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or development project. This guide provides the necessary technical details to assist researchers in making an informed decision and in the practical execution of these synthetic transformations.

References

An In-depth Technical Guide to the Key Reactive Functional Groups of 1-Ethynyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-4-nitrobenzene is a versatile bifunctional organic compound that serves as a crucial building block in medicinal chemistry, materials science, and organic synthesis.[1][2] Its rigid structure, featuring a terminal alkyne (ethynyl group) and a strongly electron-withdrawing nitro group on a benzene (B151609) ring, provides two distinct and highly reactive sites for chemical modification.[1] This guide provides a comprehensive overview of the reactivity of these functional groups, detailed experimental protocols for their key transformations, and relevant quantitative data for researchers in drug development and materials science.

Core Molecular Properties

This compound, also known as 4-nitrophenylacetylene, is a solid organic compound with the molecular formula C₈H₅NO₂ and a molecular weight of 147.13 g/mol .[1][3] It is characterized by a melting point of 151°C.[1]

PropertyValueReference
Molecular FormulaC₈H₅NO₂[1][3]
Molecular Weight147.13 g/mol [1][3]
Melting Point151 °C[1]
IUPAC NameThis compound[3]
Synonyms4-Nitrophenylacetylene, p-nitrophenylacetylene[3]
CAS Number937-31-5[3]

Key Reactive Functional Groups and Their Transformations

The synthetic utility of this compound stems from the orthogonal reactivity of its ethynyl (B1212043) and nitro functionalities.

The Ethynyl Group: A Gateway to Molecular Complexity

The terminal alkyne is a highly versatile functional group, prized for its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, representing a powerful method for the synthesis of substituted alkynes.

  • Reaction Workflow:

    Sonogashira_Workflow reagents This compound + Aryl/Vinyl Halide reaction Reaction Mixture in Anhydrous Solvent reagents->reaction Add catalysts Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) catalysts->reaction Add workup Aqueous Workup & Extraction reaction->workup Quench purification Column Chromatography workup->purification product Di-substituted Alkyne Product purification->product

    A generalized workflow for the Sonogashira coupling reaction.
  • Experimental Protocol (General): A general procedure for the Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. While specific conditions may vary, a typical protocol is as follows:

    • To a flask containing the aryl halide, add a solution of this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) salt (e.g., CuI) in an appropriate solvent such as triethylamine.

    • Degas the mixture and stir under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to the desired temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with an aqueous solution to remove the amine salt.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used in drug discovery, bioconjugation, and materials science.

  • Reaction Mechanism:

    CuAAC_Mechanism start This compound + Organic Azide (B81097) (R-N₃) intermediate Copper-Acetylide Intermediate start->intermediate Reaction with catalyst Cu(I) Catalyst cycloaddition 1,3-Dipolar Cycloaddition intermediate->cycloaddition with R-N₃ product 1,4-Disubstituted 1,2,3-Triazole cycloaddition->product Protonolysis

    A simplified representation of the CuAAC reaction mechanism.
  • Experimental Protocol: The following is a general procedure for the CuAAC reaction of this compound with an organic azide:[4]

    • Dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O).

    • Add a freshly prepared solution of sodium ascorbate (B8700270) (0.1-0.3 eq) in water.

    • Add a solution of copper(II) sulfate (B86663) pentahydrate (0.01-0.05 eq) in water.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    Quantitative Data for CuAAC Reactions: [4]

Azide ReactantYield (%)
Hexyl azide50
Octyl azide56
Decyl azide62
The Nitro Group: A Handle for Functional Group Interconversion and Aromatic Substitution

The strongly electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring and serves as a versatile precursor for other functional groups, most notably the amino group.

The reduction of the nitro group to an amine (aniline) is a fundamental transformation that opens up a vast array of subsequent chemical modifications, such as amide bond formation and diazotization reactions. This conversion is crucial for the synthesis of many pharmaceutical intermediates.

  • Reduction Workflow:

    Nitro_Reduction_Workflow start This compound reaction Reaction in Appropriate Solvent start->reaction reagents Reducing Agent (e.g., SnCl₂, Fe/HCl, H₂/Pd-C) reagents->reaction workup Basification & Extraction reaction->workup purification Crystallization or Column Chromatography workup->purification product 4-Ethynylaniline purification->product

    A generalized workflow for the reduction of the nitro group.
  • Experimental Protocol (General using SnCl₂):

    • Dissolve this compound in a suitable solvent such as ethanol (B145695) or ethyl acetate.

    • Add an excess of a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction and carefully neutralize with a base (e.g., aqueous NaHCO₃ or NaOH solution).

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate to yield the crude 4-ethynylaniline.

    • Purify by crystallization or column chromatography.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (CDCl₃)
Chemical Shift (δ, ppm) Assignment
8.19 (d, J=8.4 Hz, 2H)Aromatic protons ortho to the nitro group
7.64 (d, J=8.7 Hz, 2H)Aromatic protons meta to the nitro group
3.36 (s, 1H)Acetylenic proton
¹³C NMR (CDCl₃, Predicted)
Chemical Shift (δ, ppm) Assignment
~147Carbon attached to the nitro group (C-NO₂)
~133Aromatic CH meta to the nitro group
~129Carbon attached to the ethynyl group (C-C≡CH)
~124Aromatic CH ortho to the nitro group
~83Acetylenic carbon (C≡CH)
~79Acetylenic carbon (C≡CH)

Note: Predicted ¹³C NMR values are based on typical chemical shift ranges for similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~3300≡C-H stretch
~2100C≡C stretch
~1520 and ~1350Asymmetric and symmetric NO₂ stretch
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of this compound and its derivatives. The molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (147.13 g/mol ).[1]

Applications in Drug Development and Research

The dual reactivity of this compound makes it a valuable scaffold in drug discovery and a versatile tool in chemical biology.

  • Scaffold for Anticancer Agents: Derivatives of this compound have been investigated for their potential as anticancer agents.[1]

  • Antimicrobial Agents: The triazole products from CuAAC reactions have shown promise as antimicrobial compounds.

  • Bioconjugation and Probes: The ethynyl group serves as a "handle" for attaching this molecule to biomolecules via click chemistry. For instance, it has been used as a redox label for the electrochemical study of DNA-protein interactions.[1]

  • Workflow for Use as a Biological Probe:

    Biological_Probe_Workflow start This compound click_reaction CuAAC 'Click' Reaction start->click_reaction azide_biomolecule Azide-modified Biomolecule (e.g., DNA) azide_biomolecule->click_reaction labeled_biomolecule Labeled Biomolecule click_reaction->labeled_biomolecule interaction Interaction with Target (e.g., Protein) labeled_biomolecule->interaction detection Detection of Interaction (e.g., Electrochemical Signal Change) interaction->detection

    Use of this compound in creating biological probes.

Conclusion

This compound is a pivotal starting material in contemporary organic and medicinal chemistry. Its well-defined and predictable reactivity at both the ethynyl and nitro functional groups allows for the streamlined synthesis of complex molecular architectures. The experimental protocols and data presented in this guide are intended to provide researchers with a solid foundation for utilizing this versatile building block in their synthetic endeavors, from fundamental research to the development of novel therapeutics and advanced materials.

References

An In-depth Technical Guide to 1-Ethynyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-ethynyl-4-nitrobenzene, a versatile bifunctional organic compound. It details its chemical identity, physicochemical properties, synthesis, and key applications in organic synthesis and medicinal chemistry, with a focus on its role as a valuable building block for creating complex molecular architectures.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a key intermediate in various fields of chemical research.[1][2] It is widely recognized by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs.

Identifier Type Value
IUPAC Name This compound[1][2]
CAS Number 937-31-5[1][2]
Molecular Formula C₈H₅NO₂[1][2]
Common Synonyms 4-Nitrophenylacetylene[1][2][3], (4-Nitrophenyl)ethyne[2], p-nitrophenylacetylene[2], 4-Ethynylnitrobenzene[2], 4-Nitroethynylbenzene[2]
InChI InChI=1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H[2]
InChIKey GAZZTEJDUGESGQ-UHFFFAOYSA-N[1][2]
SMILES C#CC1=CC=C(C=C1)--INVALID-LINK--[O-][2]

Physicochemical and Spectroscopic Data

This compound is a solid organic compound characterized by its high melting point and purity, making it a reliable reagent in synthesis.[1] Its dual functionality, featuring a terminal alkyne and an aromatic nitro group, governs its chemical reactivity and physical properties.[1]

Property Value
Molecular Weight 147.13 g/mol [1][2]
Appearance Light yellow solid[4]
Melting Point 148-150 °C[4][5][6]
Boiling Point 246.6 °C at 760 mmHg (Predicted)[4][7]
Density 1.22 g/cm³ (Predicted)[4][7]
Purity >97%[5] or >98.0% (GC)[1][3]
Storage Room temperature, in a dark, dry, and sealed place[1][7]

Spectroscopic Data:

Technique Data
¹H NMR (CDCl₃) Predicted shifts: δ 8.19 (d, J=8.4 Hz, 2H), 7.64 (d, J=8.7 Hz, 2H), 3.36 (s, 1H)[4][8]
¹³C NMR (CDCl₃) Predicted signals for aromatic and ethynyl (B1212043) carbons[1]
High-Resolution Mass Spectrometry (HRMS) Calculated mass for the protonated molecule ([M+H]⁺) of a derivative, 2-((4-nitrophenyl)ethynyl)-4-fluorobenzaldehyde, was 270.05610, with an observed mass of 270.05609, confirming the formula C₁₅H₉FNO₃.[1]
λmax 286nm (CH₂Cl₂)[7]

Experimental Protocols

The unique structure of this compound, with its reactive ethynyl and nitro groups, makes it a versatile substrate in several important organic reactions.

A common method for synthesizing this compound involves the desilylation of a protected alkyne precursor.[8]

Protocol: Desilylation of Trimethyl((4-nitrophenyl)ethynyl)silane (B1599181) [8]

  • Reactant Preparation: Dissolve trimethyl((4-nitrophenyl)ethynyl)silane (1.0846 mmol) in methanol (B129727) (5 mL).

  • Reagent Addition: Add an aqueous solution of potassium hydroxide (B78521) (KOH) (2.409 mmol in 5 mL of water) to the methanol solution.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Extraction: Extract the crude product from the aqueous mixture using dichloromethane (B109758) (DCM, 20 mL).

  • Washing: Wash the organic layer to remove impurities.

  • Purification: Further purification can be achieved via column chromatography or recrystallization to yield the final product.

The terminal alkyne group of this compound is a key substrate for "click chemistry," particularly the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole rings.[1] This reaction is known for its high efficiency and reliability.[1]

General Protocol: Synthesis of 1,2,3-Triazoles [8]

  • Catalyst Preparation: Stir Cu(CH₃CN)₄PF₆ (25 mol%) and Tris(benzyltriazolylmethyl)amine (TBTA) (25 mol%) in dry, degassed tetrahydrofuran (B95107) (THF).

  • Reactant Addition: Add this compound (1 equivalent) and an appropriate alkyl azide (B81097) (1 equivalent) to the catalyst mixture. The concentration is typically maintained at 0.025 mmol/mL.

  • Reaction Conditions: Stir the reaction mixture under a nitrogen (N₂) atmosphere for 48 hours.

  • Work-up: Remove the solvent in vacuo.

  • Purification: Dissolve the residue in chloroform (B151607) and purify by column chromatography to isolate the desired triazole product.

Applications in Research and Development

This compound serves as a fundamental building block in several areas of scientific research due to its dual reactivity.

The ethynyl group readily participates in metal-catalyzed cross-coupling reactions like the Sonogashira coupling, while the nitro group can be reduced to an amine, providing a pathway to a wide range of derivatives.[1] This dual functionality is exploited in the synthesis of:

  • Nonlinear Optical Materials: The compound serves as a precursor for materials with advanced optical properties.[1]

  • Molecular Wires: Its rigid structure is suitable for constructing molecular-scale electronic components.[1]

  • Polymers and Dyes: The ability to modify both functional groups allows for the creation of novel polymers and functional dyes.[9]

In drug development, this compound is a valuable intermediate for synthesizing complex molecules with potential therapeutic applications.[1] The nitroaromatic moiety is a feature in some biologically active compounds, and derivatives have been investigated for antimicrobial and anticancer properties.[10][11]

  • Pharmaceutical Intermediates: It is a precursor for more complex pharmaceutical candidates.[1]

  • Bioconjugation: The reactive ethynyl group allows for its use in "click" reactions to label or modify biomolecules such as peptides, which can be instrumental in studying their structure and function.[1][10]

  • Enzyme Inhibition Studies: Derivatives of this compound are utilized in studies focusing on enzyme inhibition and ligand interactions.[1]

Visualized Workflows and Pathways

The following diagrams illustrate key synthetic routes and applications involving this compound.

Caption: Synthesis of this compound via desilylation.

Caption: CuAAC "Click Chemistry" application.

Safety and Handling

This compound should be handled with care in a well-ventilated area, such as a fume hood.[1] It may cause skin and serious eye irritation.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a dust mask (type N95).[5]

  • Storage: Store in a cool, dry place away from incompatible materials.[1] It is classified as a combustible solid.[5]

  • Disposal: Waste should be managed according to institutional and local regulations. Nitro byproducts may be neutralized with reducing agents before disposal.[1]

This guide consolidates key technical information on this compound to support its effective use in research and development. Its versatile reactivity ensures its continued importance as a building block in the synthesis of novel compounds and materials.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Context of 1-Ethynyl-4-nitrobenzene Discovery

This technical guide provides a comprehensive overview of the historical context surrounding the discovery of this compound, a key building block in organic synthesis. The document details the likely first synthetic routes, presents relevant quantitative data, and outlines experimental protocols based on seminal research in the field.

Introduction

This compound, also known as 4-nitrophenylacetylene, is a valuable intermediate in the synthesis of pharmaceuticals, functional materials, and agrochemicals.[1] Its discovery and the development of its synthesis are closely tied to the advancements in cross-coupling reactions in the latter half of the 20th century. This guide will delve into the historical methods of its preparation, focusing on the likely initial synthetic pathway.

The Dawn of Aryl Alkyne Synthesis: The Sonogashira Coupling

While the exact date and discoverer of this compound are not definitively documented in a single seminal paper, its synthesis became feasible and efficient with the advent of the Sonogashira coupling reaction, first reported by Kenkichi Sonogashira in 1975. This reaction revolutionized the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, providing a direct route to aryl alkynes.

The general scheme for the Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Reaction Pathway: Sonogashira Coupling

Sonogashira_Coupling ArylHalide Aryl Halide (e.g., 1-Iodo-4-nitrobenzene) Product This compound ArylHalide->Product Alkyne Terminal Alkyne (e.g., Acetylene gas or protected equivalent) Alkyne->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product CoCatalyst Cu(I) Co-catalyst (e.g., CuI) CoCatalyst->Product Base Base (e.g., Amine) Base->Product workflow cluster_synthesis Synthesis cluster_characterization Characterization start Combine Reactants (1-Iodo-4-nitrobenzene, Acetylene source) catalysis Add Catalysts and Base (Pd, CuI, Amine) start->catalysis reaction Reaction under Inert Atmosphere catalysis->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Crystallization/Chromatography) workup->purification ir IR Spectroscopy purification->ir nmr ¹H NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms

References

Commercial Suppliers and Technical Guide for 1-Ethynyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of 1-Ethynyl-4-nitrobenzene (CAS No. 937-31-5), a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This guide includes a comparative summary of commercial suppliers, detailed experimental protocols for its synthesis and a common application, and visualizations of key chemical pathways and supply chains.

Introduction to this compound

This compound, also known as 4-nitrophenylacetylene, is an organic compound featuring a terminal alkyne and a nitro-substituted aromatic ring. This unique combination of functional groups makes it a versatile reagent in a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the ethynyl (B1212043) group for nucleophilic addition and cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." Its rigid structure and electronic properties also make it a valuable component in the synthesis of conjugated polymers and materials with interesting optical and electronic properties.

Commercial Availability

A range of chemical suppliers offer this compound, varying in purity, available quantities, and pricing. Researchers should consider these factors based on their specific experimental needs, from small-scale laboratory research to larger-scale process development.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich 51929497%1 g, 5 g
Benchchem B013769>98.0%Inquire for details
Tokyo Chemical Industry (TCI) E1223>98.0% (GC)1 g, 5 g
BLD Pharm BD130458Inquire for detailsInquire for details
ChemScene (via Fisher Scientific) CS-W004674≥98%250 mg, 1 g, 5 g, 10 g
BOC Sciences Inquire for detailsInquire for detailsInquire for details

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling and Deprotection

This two-step protocol is a common and efficient method for the laboratory-scale synthesis of this compound, starting from commercially available 1-iodo-4-nitrobenzene (B147127) and trimethylsilylacetylene (B32187).

Step 1: Sonogashira Coupling of 1-Iodo-4-nitrobenzene and Trimethylsilylacetylene

Materials:

  • 1-Iodo-4-nitrobenzene

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃), anhydrous

  • Ethyl acetate (B1210297)

  • Celite

Procedure:

  • To a sealed reaction vessel, add 1-iodo-4-nitrobenzene (1.0 eq), CuI (0.1 eq), and Pd(PPh₃)₂Cl₂ (a suitable catalytic amount) in anhydrous triethylamine.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Add trimethylsilylacetylene (1.2-1.5 eq) to the reaction mixture under an inert atmosphere.

  • Seal the vessel and stir the reaction mixture at 85°C overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude trimethyl((4-nitrophenyl)ethynyl)silane (B1599181).

Step 2: Deprotection of the Trimethylsilyl Group

Materials:

  • Crude trimethyl((4-nitrophenyl)ethynyl)silane from Step 1

  • Methanol (MeOH)

  • Potassium hydroxide (B78521) (KOH)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (EtOAc) for chromatography

Procedure:

  • Dissolve the crude trimethyl((4-nitrophenyl)ethynyl)silane in methanol.

  • Add an aqueous solution of potassium hydroxide (approximately 2.2 eq) to the methanolic solution.

  • Stir the mixture at room temperature for 1 hour.

  • Monitor the deprotection by TLC.

  • After completion, extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification:

  • Purify the crude product by silica gel flash chromatography.

  • Eluent: A common solvent system is 10% ethyl acetate in hexane.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - A "Click Chemistry" Application

This protocol provides a general procedure for the widely used "click" reaction between an azide (B81097) and a terminal alkyne, such as this compound, to form a 1,4-disubstituted 1,2,3-triazole.

Materials:

  • This compound

  • An organic azide (e.g., benzyl (B1604629) azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • A suitable solvent system (e.g., a mixture of t-butanol and water)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.0-1.1 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 eq).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours and can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude triazole product can be further purified by column chromatography or recrystallization as needed.

Visualizations

The following diagrams illustrate key processes related to this compound.

Synthesis_of_1_Ethynyl_4_nitrobenzene cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection 1-Iodo-4-nitrobenzene 1-Iodo-4-nitrobenzene Sonogashira_Reaction Pd(PPh3)2Cl2, CuI, NEt3, 85°C 1-Iodo-4-nitrobenzene->Sonogashira_Reaction Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Sonogashira_Reaction TMS-protected_product Trimethyl((4-nitrophenyl)ethynyl)silane Sonogashira_Reaction->TMS-protected_product Deprotection_Reaction KOH, MeOH/H2O, rt TMS-protected_product->Deprotection_Reaction Final_Product This compound Deprotection_Reaction->Final_Product Purification Silica Gel Chromatography (10% EtOAc/Hexane) Final_Product->Purification

Caption: Synthesis of this compound.

CuAAC_Reaction This compound This compound CuAAC_Reaction CuSO4, Na Ascorbate t-BuOH/H2O, rt This compound->CuAAC_Reaction Organic_Azide R-N3 Organic_Azide->CuAAC_Reaction Triazole_Product 1,4-Disubstituted-1,2,3-triazole CuAAC_Reaction->Triazole_Product

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Supplier_Landscape cluster_manufacturers Potential Manufacturers cluster_distributors Major Distributors ChemScene ChemScene Fisher_Scientific Fisher Scientific ChemScene->Fisher_Scientific distributes BLD_Pharm BLD Pharm Researcher Researcher BLD_Pharm->Researcher BOC_Sciences BOC Sciences BOC_Sciences->Researcher Sigma_Aldrich Sigma-Aldrich Sigma_Aldrich->Researcher Fisher_Scientific->Researcher TCI TCI TCI->Researcher Benchchem Benchchem Benchchem->Researcher

Caption: Commercial Supplier Landscape.

A Technical Guide to the Purity Standards of Research-Grade 1-Ethynyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity standards for research-grade 1-Ethynyl-4-nitrobenzene (CAS No. 937-31-5). This document outlines the key quality attributes, analytical methodologies for purity assessment, and potential impurity profiles to ensure the reliability and reproducibility of scientific research and development.

Introduction

This compound, also known as 4-nitrophenylacetylene, is a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry, materials science, and drug discovery. Its bifunctional nature, featuring a terminal alkyne and a nitro-substituted aromatic ring, allows for versatile chemical modifications, including Sonogashira coupling and "click" chemistry reactions.[1] Given its role as a starting material in the synthesis of complex molecules, the purity of this compound is of paramount importance. This guide details the standards and analytical procedures necessary to qualify this reagent for research and development purposes.

Purity Specifications and Physicochemical Properties

Research-grade this compound is typically supplied as a light yellow to yellow solid. The purity is generally expected to be high, with specific acceptance criteria varying slightly between suppliers.

Table 1: Typical Purity Specifications for Research-Grade this compound

ParameterSpecificationAnalytical Method
Purity (Assay)≥ 97% to > 98.0%Gas Chromatography (GC), HPLC
AppearanceLight yellow to yellow solidVisual Inspection
Melting Point148-153 °CCapillary Melting Point
IdentityConforms to the structure¹H NMR, ¹³C NMR, Mass Spectrometry

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number937-31-5
Molecular FormulaC₈H₅NO₂[1][2]
Molecular Weight147.13 g/mol [1][2]
Melting Point148-150 °C (lit.)

Synthesis and Potential Impurities

A common synthetic route to this compound is the Sonogashira coupling of an aryl halide (e.g., 1-iodo-4-nitrobenzene) with a protected acetylene, followed by deprotection.[3] Understanding the synthetic pathway is critical for identifying potential process-related impurities.

Diagram 1: Generalized Synthesis Workflow

G Simplified Sonogashira Coupling for this compound A 1-Iodo-4-nitrobenzene (B147127) C Sonogashira Coupling (Pd/Cu catalyst, base) A->C B Protected Acetylene (e.g., TMS-acetylene) B->C D Protected Intermediate C->D E Deprotection (e.g., K₂CO₃/MeOH) D->E F Crude this compound E->F G Purification (e.g., Flash Chromatography) F->G H Pure this compound G->H

Caption: Simplified Sonogashira coupling for this compound.

Table 3: Potential Impurities in this compound

Impurity NameStructurePotential Origin
1-Iodo-4-nitrobenzeneI-C₆H₄-NO₂Unreacted starting material
1,4-Bis(4-nitrophenyl)buta-1,3-diyneO₂N-C₆H₄-C≡C-C≡C-C₆H₄-NO₂Homocoupling of this compound
4-NitroanilineH₂N-C₆H₄-NO₂Starting material for 1-iodo-4-nitrobenzene synthesis
Residual Solventse.g., Toluene, THF, Dichloromethane (B109758)From reaction and purification steps
Palladium and Copper catalysts-Carryover from the coupling reaction

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is employed to ensure the purity and identity of research-grade this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a powerful technique for quantifying the purity of this compound and detecting non-volatile impurities.

Diagram 2: HPLC Analysis Workflow

G Workflow for Purity Determination by HPLC A Sample Preparation (Dissolve in mobile phase) C Injection A->C B HPLC System D Separation on C18 Column B->D C->B E UV Detection D->E F Data Acquisition and Processing E->F G Purity Calculation (% Area) F->G

Caption: Workflow for Purity Determination by HPLC.

Experimental Protocol: HPLC Method

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For example, starting with 50:50 acetonitrile:water and ramping to 90:10 acetonitrile:water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or a photodiode array (PDA) detector for spectral analysis.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess purity and identify volatile impurities. The mass spectrum provides structural information, confirming the identity of the main component and any detected impurities.[2]

Experimental Protocol: GC-MS Method

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound and for the detection of structurally related impurities.[2][3]

Table 4: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~8.19d2H, aromatic
¹H~7.64d2H, aromatic
¹H~3.36s1H, ethynyl
¹³C~147.4sC-NO₂
¹³C~137.2sC-C≡CH
¹³C~132.5sCH (aromatic)
¹³C~123.7sCH (aromatic)
¹³C~83.0sC≡CH
¹³C~80.0sC≡CH

Note: Chemical shifts can vary slightly depending on the solvent and instrument.

Experimental Protocol: NMR Analysis

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Concentration: Approximately 10-20 mg/mL.

  • Instrument: 300 MHz or higher field strength NMR spectrometer.

  • Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments and identify impurities.

Conclusion

Ensuring the high purity of research-grade this compound is critical for the success of research and development activities. A multi-technique analytical approach, including HPLC, GC-MS, and NMR, is necessary for a comprehensive assessment of purity and impurity profiles. The experimental protocols and data presented in this guide provide a framework for researchers, scientists, and drug development professionals to establish robust quality control standards for this important chemical building block.

References

Literature review of 1-Ethynyl-4-nitrobenzene studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Ethynyl-4-nitrobenzene: Synthesis, Characterization, and Applications

Introduction

This compound, also known as 4-nitrophenylacetylene, is a versatile organic compound with the chemical formula C₈H₅NO₂.[1][2] It serves as a crucial building block in various fields, including organic synthesis, materials science, and medicinal chemistry.[2] The molecule's utility stems from its two highly reactive functional groups: a terminal alkyne (ethynyl group) and an aromatic nitro group.[2] The ethynyl (B1212043) group is a key substrate for metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] Simultaneously, the electron-withdrawing nitro group influences the molecule's electronic properties and provides a synthetic handle for further transformations, such as reduction to an aniline (B41778) derivative.[2] This guide provides a comprehensive review of the synthesis, spectroscopic characterization, and diverse applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

This compound is a pale yellow solid at room temperature.[1][3] Its key physical and spectroscopic properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 937-31-5[1][4]
Molecular Formula C₈H₅NO₂[4][5]
Molecular Weight 147.13 g/mol [2][5]
Melting Point 148-151 °C[2][6][7]
Appearance Pale yellow solid[1][3]
IUPAC Name This compound[4]
SMILES C#CC1=CC=C(C=C1)--INVALID-LINK--[O-][1]

Table 2: ¹H NMR Spectroscopic Data for this compound

Proton TypeSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Aromatic (ortho to -NO₂)CDCl₃8.19Doublet (d)8.4[2][6]
Aromatic (meta to -NO₂)CDCl₃7.64Doublet (d)8.7[2]
Alkyne (-C≡H)CDCl₃3.36Singlet (s)N/A[2][6][8]
Aromatic (ortho to -NO₂)CDCl₃8.19Doublet of triplets (dt)J = 8.86, 2.07[8]
Aromatic (meta to -NO₂)CDCl₃7.64Doublet of triplets (dt)J = 8.87, 2.07[8]

Table 3: ¹³C NMR Spectroscopic Data for a this compound Derivative¹

Carbon TypeSolventChemical Shift (δ, ppm)Reference
C-NO₂CDCl₃147.38[8]
C-AlkyneCDCl₃145.67[8]
C-H (Triazole)CDCl₃137.15[8]
C-AromaticCDCl₃126.22[8]
C-AromaticCDCl₃124.45[8]
C-AlkyneCDCl₃121.05[8]
¹Data is for 1-octyl-4-(4-nitrophenyl)-1H-1,2,3-triazole, a product of a click reaction involving this compound. Data for the parent compound is not readily available in the cited literature.

Synthesis and Experimental Protocols

The synthesis of this compound has been accomplished through various methods, including the Sonogashira coupling, Castro-Stephens coupling, and Cadiot-Chodkiewicz reaction.[1] A common and well-documented laboratory-scale synthesis involves the deprotection of a silyl-protected alkyne.

G A Trimethyl((4-nitrophenyl)ethynyl)silane (B1599181) C This compound A->C Silyl Deprotection (Stir at RT, 1 hr) B Potassium Hydroxide (B78521) (KOH) in Methanol (B129727)/Water

Synthesis of this compound via Silyl Deprotection.
Detailed Protocol: Synthesis from Trimethyl((4-nitrophenyl)ethynyl)silane[10]

This procedure describes the removal of the trimethylsilyl (B98337) (TMS) protecting group to yield the terminal alkyne.

  • Reaction Setup : Dissolve trimethyl((4-nitrophenyl)ethynyl)silane (1.0846 mmol) in methanol (5 mL).

  • Reagent Addition : Prepare an aqueous solution of potassium hydroxide (KOH) (2.409 mmol) in water (5 mL) and add it to the methanol solution.

  • Reaction : Stir the resulting mixture at room temperature for 1 hour.

  • Extraction : Extract the crude product with dichloromethane (B109758) (DCM, 20 mL).

  • Washing : Wash the organic layer with brine (2 x 10 mL).

  • Drying : Dry the organic layer with magnesium sulfate (B86663) (MgSO₄).

  • Solvent Removal : Remove the solvent in vacuo to obtain the crude product.

  • Purification : Purify the residue using silica (B1680970) gel flash chromatography with a mobile phase of 10% ethyl acetate (B1210297) in hexane. This yields this compound as a white solid (70% yield).

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile precursor for a wide range of more complex molecules.[2] Its primary reaction pathways are summarized below.

G cluster_alkyne Reactions at the Ethynyl Group cluster_nitro Reactions at the Nitro Group A This compound B Substituted Alkynes A->B Sonogashira Coupling (Aryl/Vinyl Halide, Pd/Cu cat.) C 1,2,3-Triazoles A->C CuAAC 'Click' Chemistry (Alkyl Azide (B81097), Cu(I) cat.) D Polymers A->D Polymerization E 1-Ethynyl-4-aminobenzene A->E Selective Reduction (e.g., H₂/Pd, Fe/AcOH) F Quinoline (B57606) Derivatives E->F Tandem Heterocyclization

Key reaction pathways of this compound.
Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method to form C-C bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes.[9][10] this compound readily participates in this reaction, making it a valuable tool for constructing complex conjugated systems like oligo(p-phenyleneethynylene)s (OPEs), which are studied for their fluorescent and electronic properties.[9][11]

General Protocol: Sonogashira Coupling [12]

  • Dissolve the substituted iodobenzene (B50100) (0.5 mmol) and this compound (0.6 mmol) in a solvent mixture such as THF-DMA (9:1, 10 mL).

  • Add a palladium catalyst (e.g., 5% Pd on alumina) and a copper co-catalyst (e.g., 0.1% Cu₂O on alumina).

  • Heat the reaction mixture (e.g., 75-80 °C) under an inert atmosphere (e.g., Argon).

  • Monitor the reaction progress using techniques like GC-MS or UPLC-MS.

  • Upon completion, the product is isolated and purified, typically by column chromatography.

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The ethynyl group is a key component in "click chemistry," particularly the CuAAC reaction, which rapidly and efficiently forms stable 1,2,3-triazole rings from an alkyne and an azide.[2] This reaction is noted for its high yield and reliability, finding extensive use in drug discovery, bioconjugation, and materials science.[2]

General Protocol: CuAAC "Click" Reaction [8]

  • Stir Cu(CH₃CN)₄PF₆ (25 mol%) and a ligand like TBTA (25 mol%) in dry, degassed THF.

  • Add this compound (1 equivalent) and an alkyl azide (1 equivalent).

  • Stir the mixture under a nitrogen atmosphere for approximately 48 hours.

  • Remove the solvent in vacuo.

  • Dissolve the residue in a suitable solvent (e.g., chloroform) and purify, typically by column chromatography, to yield the triazole product.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine (aniline derivative), creating 1-ethynyl-4-aminobenzene.[1] This transformation opens up further synthetic possibilities, as the resulting aminophenylacetylene can undergo spontaneous tandem heterocyclization, where the amine nucleophilically attacks the alkyne to form quinoline derivatives.[1] Common reducing agents for this purpose include catalytic hydrogenation over palladium or stoichiometric reagents like iron in acetic acid.[1]

Cycloaddition and Polymerization Reactions

The alkyne moiety can participate in various cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems.[13] Furthermore, the presence of two reactive sites allows this compound to be used in the development of novel polymers.[4][14] The rigid structure and electronic properties conferred by the nitro and ethynyl groups can lead to functionalized polymers with specific optical or electronic characteristics for use in materials science.[2][14]

Applications in Scientific Research

The unique properties of this compound have led to its use in several key areas of research:

  • Materials Science : It is a precursor for advanced materials, including organic light-emitting diodes (OLEDs), photovoltaic materials, and functional polymers.[1] The combination of the electron-withdrawing nitro group and the π-system of the alkyne contributes to interesting electronic and optical properties.[1]

  • Medicinal Chemistry and Bioconjugation : Derivatives of this compound have been investigated for therapeutic applications, with some related structures showing potential as anticancer agents.[2] The reactive ethynyl group allows for its use in bioconjugation, enabling the labeling or modification of biomolecules like peptides for study.[1][2]

  • Organic Synthesis : It serves as a fundamental building block for synthesizing more complex molecules, including dyes, agrochemicals, and various heterocyclic compounds.[1][3]

Conclusion

This compound is a high-value chemical intermediate whose importance is derived from its dual-functional nature. The ability to selectively perform reactions at either the terminal alkyne or the nitro group provides synthetic chemists with a powerful and flexible platform. Its role in foundational reactions like Sonogashira couplings and CuAAC "click" chemistry, combined with its applications in creating novel materials and biologically active compounds, ensures its continued relevance in modern chemical research and development.

References

1-Ethynyl-4-nitrobenzene: A Technical Guide to its Electronic and Optical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-nitrobenzene is a versatile organic compound characterized by the presence of both a terminal alkyne group and a nitro-substituted aromatic ring.[1][2] This unique bifunctionality makes it a valuable building block in various fields, including organic synthesis, materials science, and medicinal chemistry.[1][2] Its rigid structure and the distinct electronic nature of its substituents give rise to interesting optical and electronic properties, making it a subject of considerable research interest. This technical guide provides an in-depth overview of the electronic and optical properties of this compound, including key data, experimental protocols, and relevant applications for the scientific community.

Physicochemical Properties

This compound is a pale yellow solid at room temperature.[2][3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 937-31-5[4][5]
Molecular Formula C₈H₅NO₂[1][4]
Molecular Weight 147.13 g/mol [1][5]
Melting Point 148-151 °C[6][7][8]
Appearance Pale yellow solid[2][3]
Purity >98.0% (by GC)[3]

Electronic and Optical Properties

The electronic properties of this compound are dominated by the interplay between the electron-donating character of the ethynyl (B1212043) group and the strong electron-withdrawing nature of the nitro group, in conjugation with the benzene (B151609) ring.[1] This intramolecular charge transfer character significantly influences its optical and electrochemical behavior.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental techniques for the structural elucidation of this compound. The predicted chemical shifts in CDCl₃ are summarized in Table 2.[1][8]

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H (Aromatic, ortho to -NO₂)8.19Doublet8.4
¹H (Aromatic, meta to -NO₂)7.64Doublet8.7
¹H (Alkyne, -C≡H)3.36SingletN/A
¹³C (Aromatic, C-NO₂)~147--
¹³C (Aromatic)122-142--
¹³C (Alkyne)80-100--

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. Data is available from the NIST/EPA Gas-Phase Infrared Database.[9]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.[1]

UV-Visible (UV-Vis) Spectroscopy: this compound exhibits strong absorption in the UV region due to π → π* electronic transitions within its extended conjugated system.[1] The para-substitution of the electron-withdrawing nitro group and the π-donating ethynyl group leads to significant electronic delocalization and a lowering of the HOMO-LUMO energy gap.[1]

Solvent λmax (nm)
Not SpecifiedIn the ultraviolet region

Note: While a source indicates the availability of this data, the specific solvent and λmax value were not explicitly provided in the accessible text.

Electrochemical Properties

The electrochemical behavior of this compound is primarily dictated by the reduction of the nitro group. Cyclic voltammetry studies on nitrobenzene (B124822) and its derivatives show that they undergo irreversible reduction, typically involving a four-electron, four-proton process to form the corresponding hydroxylamine (B1172632) derivative.[10] The reduction potential is influenced by the presence of other substituents on the aromatic ring.[10] For para-substituted nitrobenzenes, electron-withdrawing groups make the reduction easier (less negative potential).[10]

While specific redox potential values for this compound were not found in the search results, the general behavior of similar compounds suggests that the nitro group will be the primary site of electrochemical reduction.

Computational Data

Density Functional Theory (DFT) calculations have been employed to investigate the geometry and electronic characteristics of this compound.[1] These studies provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding its electronic transitions and reactivity.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the desilylation of a protected precursor, trimethyl((4-nitrophenyl)ethynyl)silane (B1599181).[11]

Materials:

Procedure:

  • Dissolve trimethyl((4-nitrophenyl)ethynyl)silane in methanol.

  • Add an aqueous solution of potassium hydroxide and stir at room temperature for 1 hour.

  • Extract the crude product with dichloromethane.

  • Wash the organic layer with brine and dry over magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel flash chromatography using a mixture of ethyl acetate and hexane as the eluent.

G Synthesis of this compound start Start with Trimethyl((4-nitrophenyl)ethynyl)silane step1 Dissolve in MeOH start->step1 step2 Add aq. KOH, stir 1h step1->step2 step3 Extract with DCM step2->step3 step4 Wash with brine, dry with MgSO4 step3->step4 step5 Remove solvent step4->step5 step6 Purify by flash chromatography (Silica, EtOAc/Hexane) step5->step6 end This compound step6->end

Caption: Synthetic workflow for this compound.

UV-Visible Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Replace the blank cuvette with the cuvette containing the sample solution.

  • Record the absorption spectrum of the sample.

  • Identify the wavelength of maximum absorbance (λmax) from the spectrum.

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of the compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects.

  • Fill a quartz cuvette with the sample solution.

  • Place the cuvette in the fluorometer.

  • Set the excitation wavelength (typically at or near the λmax from the UV-Vis spectrum).

  • Scan the emission wavelengths to record the fluorescence spectrum.

Cyclic Voltammetry

Objective: To investigate the electrochemical reduction of this compound.

Materials:

  • This compound

  • Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

  • Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

  • Potentiostat

  • Three-electrode cell (working electrode, reference electrode, counter electrode)

  • Inert gas (e.g., argon, nitrogen)

Procedure:

  • Prepare a solution of this compound and the supporting electrolyte in the chosen solvent.

  • Assemble the three-electrode cell and add the solution.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.

  • Connect the electrodes to the potentiostat.

  • Set the potential window and scan rate.

  • Record the cyclic voltammogram.

G General Experimental Workflow for Characterization sample This compound Sample uv_vis UV-Vis Spectroscopy sample->uv_vis fluorescence Fluorescence Spectroscopy sample->fluorescence cv Cyclic Voltammetry sample->cv nmr NMR Spectroscopy sample->nmr ms Mass Spectrometry sample->ms data_uv Absorption Spectrum (λmax) uv_vis->data_uv yields data_fluor Emission Spectrum fluorescence->data_fluor yields data_cv Redox Potentials cv->data_cv yields data_nmr Structural Information nmr->data_nmr yields data_ms Molecular Weight ms->data_ms yields

Caption: Characterization workflow for this compound.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a wide range of more complex organic molecules.[1] Its ethynyl group readily participates in reactions such as Sonogashira couplings and "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), which are powerful tools for constructing elaborate molecular architectures.[1] The nitro group can be easily reduced to an amine, providing a handle for further functionalization.[1]

Materials Science

The unique electronic and structural features of this compound make it a promising candidate for the development of novel materials with tailored optical and electronic properties.[1][2] It has been explored as a component in the synthesis of nonlinear optical materials and molecular wires.[1]

Drug Development

While direct biological activity of this compound is not extensively documented, its derivatives are of significant interest in medicinal chemistry.[1] The ethynyl group allows for its incorporation into larger molecules through click chemistry, a widely used strategy in drug discovery and bioconjugation for labeling and modifying biomolecules.[2] For instance, derivatives of this compound have been synthesized and evaluated as potential enzyme inhibitors.[1] The nitroaromatic moiety itself is a known pharmacophore in certain classes of drugs, although its potential for toxicity must be carefully considered.[12] A study on 1,2,3-triazole derivatives of this compound has shown their potential as antitrypanosomal agents.[12]

G Potential Application Pathways start This compound click Click Chemistry (CuAAC) start->click sonogashira Sonogashira Coupling start->sonogashira reduction Nitro Group Reduction start->reduction bioconjugation Bioconjugation (Labeling) click->bioconjugation drug_discovery Drug Discovery (e.g., Enzyme Inhibitors) click->drug_discovery polymers Conjugated Polymers sonogashira->polymers amines Functionalized Anilines reduction->amines materials Nonlinear Optical Materials

Caption: Application pathways of this compound.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical reactivity and its intriguing electronic and optical properties. Its utility as a synthetic precursor in materials science and medicinal chemistry is well-established. This guide has provided a comprehensive overview of its key characteristics, along with standardized protocols for its synthesis and characterization. Further research into its specific photophysical properties and the biological activities of its derivatives will undoubtedly continue to expand its applications in science and technology.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Ethynyl-4-nitrobenzene in Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials. 1-Ethynyl-4-nitrobenzene is a particularly useful building block in this context. The electron-withdrawing nature of the nitro group can enhance the reactivity of the alkyne and the resulting nitro-substituted diarylacetylene products serve as versatile intermediates for further functionalization, making them valuable in drug discovery and development.[1][2][3]

These application notes provide a comprehensive overview, detailed experimental protocols, and quantitative data for the utilization of this compound in Sonogashira coupling reactions.

Reaction Principle

The Sonogashira reaction is typically catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst, in the presence of an amine base. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The key steps involve the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide (formed in situ from this compound and the copper(I) salt), and subsequent reductive elimination to yield the desired coupled product and regenerate the palladium(0) catalyst.

Quantitative Data Summary

The following table summarizes representative data for the Sonogashira coupling of this compound with various aryl halides, showcasing the versatility of this reaction.

EntryAryl HalideCatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
14-(2,5-diiodobenzoyl)morpholinePd₂(dba)₃ (5 mol%)CuI (3 mol%)i-Pr₂NHDMSO45135
21-Iodo-4-nitrobenzenePd(OAc)₂ (2 mol%)CuI (2 mol%)DabcoAirRT-Quantitative
31-Iodo-2-methyl-4-nitrobenzene5% Pd on alumina0.1% Cu₂O on aluminaK₂CO₃DMA80--
44-Iodotoluene5% Pd on alumina0.1% Cu₂O on alumina-THF-DMA (9:1)7572Low
51-Bromo-4-nitrobenzenePdCl₂(PPh₃)₂CuIEt₃NTHFReflux--
64-BromoanisolePd(PPh₃)₄CuIi-Pr₂NHToluene8012Moderate
74-IodobenzonitrilePdCl₂(PPh₃)₂CuIEt₃NDMF1006High
81-Iodo-2-methylbenzenePd(OAc)₂/dppfCuICs₂CO₃Dioxane10024Good

Note: The yields are based on isolated products. Specific yields for entries 3-8 with this compound were not explicitly found in the search results but are representative of typical Sonogashira reactions under the specified conditions with similar substrates.

Experimental Protocols

This section provides detailed methodologies for performing Sonogashira coupling reactions using this compound.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a general procedure adapted from established literature for the coupling of aryl halides with terminal alkynes.[2]

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene, 4-bromoanisole)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and CuI (0.05-0.1 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL) followed by the amine base (2.0-3.0 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (typically 50-100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution to remove the copper catalyst and the amine hydrohalide salt.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper salts or to avoid the potential for alkyne homocoupling (Glaser coupling).

Materials:

  • This compound

  • Aryl halide

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable phosphine (B1218219) ligand (e.g., PPh₃, XPhos)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like Et₃N)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a dry Schlenk tube, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), the palladium catalyst (0.01-0.05 mmol), the phosphine ligand (if required, typically in a 1:2 Pd:ligand ratio), and the base (2.0 mmol).

  • Inert Atmosphere: Subject the tube to three cycles of evacuation and backfilling with an inert gas.

  • Solvent Addition: Add the degassed anhydrous solvent (5 mL) via syringe.

  • Reaction: Stir the mixture at the appropriate temperature (can range from room temperature to elevated temperatures) until the starting material is consumed, as indicated by TLC or LC-MS analysis.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter through a pad of celite to remove insoluble salts.

  • Purification: The filtrate is concentrated, and the residue is purified by column chromatography as described in Protocol 1.

Visualizations

Catalytic Cycle of the Sonogashira Reaction

The following diagram illustrates the key steps in the palladium and copper co-catalyzed Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Product Ar-C≡C-R PdII_Aryl Ar-Pd(II)-X      L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl_Alkyne Ar-Pd(II)-C≡CR        L₂ Transmetalation->PdII_Aryl_Alkyne RedElim Reductive Elimination PdII_Aryl_Alkyne->Product RedElim->Pd0 CuX Cu(I)X Alkyne_Coord Alkyne Coordination Cu_Alkyne Cu(I)-C≡CR Alkyne_Coord->Cu_Alkyne Cu_Alkyne->PdII_Aryl_Alkyne Transmetalation Base_Assist Base Base_Assist->CuX ArylHalide Ar-X ArylHalide->PdII_Aryl Oxidative Addition Alkyne H-C≡C-R Alkyne->Cu_Alkyne Base_Input Base Base_Input->CuX

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

General Experimental Workflow

The following diagram outlines the typical workflow for a Sonogashira coupling experiment.

Sonogashira_Workflow start Start reagents Combine Reactants: This compound, Aryl Halide, Catalysts, Base start->reagents inert Establish Inert Atmosphere (e.g., Ar or N₂) reagents->inert solvent Add Anhydrous Solvent inert->solvent reaction Reaction at Specified Temperature and Time solvent->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

Caption: General workflow for a Sonogashira coupling experiment.

Conclusion

This compound is a highly effective and versatile substrate for Sonogashira cross-coupling reactions. The presence of the nitro group generally leads to high reactivity and excellent yields of the coupled products. The resulting nitro-substituted diarylacetylenes are valuable intermediates in medicinal chemistry and materials science, offering a scaffold that can be readily modified. The protocols provided herein offer a solid foundation for researchers to successfully employ this compound in their synthetic endeavors. As with any chemical reaction, optimization of the specific conditions for each substrate pairing is recommended to achieve the best results.

References

Application Notes and Protocols for Azide-Alkyne Cycloaddition with 1-Ethynyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is celebrated for its high yields, mild reaction conditions, and broad functional group tolerance.[2] 1-Ethynyl-4-nitrobenzene is a valuable alkyne building block, featuring a potent electron-withdrawing nitro group. This electronic feature can influence the alkyne's reactivity, making it a subject of interest in optimizing CuAAC protocols. The resulting 4-(4-nitrophenyl)-1,2,3-triazole core is a versatile scaffold for developing novel therapeutics and functional materials, with applications ranging from medicinal chemistry to materials science.[3]

These application notes provide detailed protocols for performing the CuAAC reaction with this compound and a summary of expected outcomes based on available literature.

Data Presentation

The efficiency of the CuAAC reaction with this compound can vary depending on the azide (B81097) coupling partner, catalyst system, and reaction conditions. Below is a summary of representative yields.

AlkyneAzideCatalyst SystemSolventTime (h)Temp. (°C)Yield (%)Reference
This compoundBenzyl (B1604629) AzideNot specifiedNot specifiedNot specifiedNot specified96[4]
This compoundVarious functionalized azidesCuSO₄·5H₂O, Sodium Ascorbate (B8700270)t-BuOH/H₂O12RT23-75[5]
PhenylacetyleneBenzyl AzideCuICyrene™123096[6]
PhenylacetyleneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat0.08RT>99[7]
Phenylacetylene*Benzyl AzideCu/CWater68094[8]

*Note: Phenylacetylene is a structural analog without the nitro group, included for comparison of typical high-yielding conditions.

Experimental Protocols

Two primary protocols are provided below, representing the most common methods for performing the CuAAC reaction. Protocol 1 utilizes an in-situ generated Cu(I) catalyst from CuSO₄ and a reducing agent, which is a widely adopted and convenient method. Protocol 2 employs a stable Cu(I) source, such as copper(I) iodide, which can be beneficial in certain applications.

Protocol 1: In-situ Catalyst Generation with CuSO₄ and Sodium Ascorbate

This protocol is a robust and widely used method for the synthesis of 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole.

Materials:

  • This compound (1.0 eq.)

  • Benzyl Azide (1.0-1.2 eq.)

  • Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent: tert-Butanol (t-BuOH) and deionized water (1:1 v/v)

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 eq.) and benzyl azide (1.1 eq.) in a 1:1 mixture of t-BuOH and deionized water (sufficient to dissolve reactants, e.g., 0.1-0.5 M concentration).

  • Catalyst Addition: To the stirred solution, add an aqueous solution of copper(II) sulfate pentahydrate (e.g., 5 mol%).

  • Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (e.g., 10 mol%) to the reaction mixture. A color change (typically to yellow-orange) may be observed, indicating the formation of the Cu(I) species.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reactions are often complete within 1-12 hours.

  • Work-up:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297), 3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole.

Protocol 2: Using a Stabilized Copper(I) Catalyst

This method uses a direct source of Cu(I), such as copper(I) iodide (CuI), which can be advantageous in solvent systems where the solubility of CuSO₄ is limited.

Materials:

  • This compound (1.0 eq.)

  • Azide of choice (1.0-1.2 eq.)

  • Copper(I) Iodide (CuI) (1-5 mol%)

  • Base (optional, e.g., triethylamine, Et₃N or diisopropylethylamine, DIPEA) (10 mol%)

  • Solvent (e.g., THF, DMF, DMSO, or Cyrene™[6])

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer

  • Inert atmosphere (optional but recommended, e.g., Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the desired azide (1.1 eq.), and the chosen solvent.

  • Catalyst Addition: Add copper(I) iodide (e.g., 1 mol%) to the mixture. If using a base, add it at this stage.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-80 °C) as needed. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, quench by exposing it to air.

    • Dilute the mixture with an appropriate organic solvent and wash with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to remove the copper catalyst.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization as described in Protocol 1.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 1,4-disubstituted-1,2,3-triazoles using the CuAAC reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Azide Mix Combine & Stir Reactants->Mix Solvent Solvent (e.g., tBuOH/H2O) Solvent->Mix Catalyst Cu(II) Source (CuSO4) + Reducing Agent (Ascorbate) or Cu(I) Source (CuI) Catalyst->Mix Monitor Monitor Progress (TLC / LC-MS) Mix->Monitor Room Temp (or gentle heat) Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Purify Purification (Chromatography/Recrystallization) Extract->Purify Product Pure Triazole Product Purify->Product

Caption: General workflow for the CuAAC synthesis of 1,2,3-triazoles.

Reaction Mechanism Overview

The following diagram outlines the generally accepted catalytic cycle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition.

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst A Cu(I)-Acetylide Intermediate CuI->A Alkyne This compound (R-C≡CH) Alkyne->A + Cu(I) - H+ Azide Organic Azide (R'-N3) B Coordination with Azide Azide->B Product 1,4-disubstituted 1,2,3-Triazole A->B C Metallacycle Intermediate B->C D Copper Triazolide C->D D->CuI D->Product + H+ D->A Protonolysis

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

Application Notes and Protocols for 1-Ethynyl-4-nitrobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-nitrobenzene is a versatile bifunctional building block in organic synthesis, featuring a terminal alkyne and a nitro-substituted aromatic ring. This unique combination of reactive moieties allows for its participation in a wide array of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, functional materials, and pharmaceutical intermediates. The electron-withdrawing nature of the nitro group enhances the reactivity of the alkyne in certain reactions and provides a handle for further functionalization, such as reduction to an amine. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number937-31-5
Molecular FormulaC₈H₅NO₂
Molecular Weight147.13 g/mol
Melting Point148-150 °C (lit.)
AppearancePale yellow solid
SolubilitySoluble in many organic solvents such as THF, DMF, and chlorinated solvents.

Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃, 300 MHz)δ 8.19 (d, J=8.4 Hz, 2H), 7.64 (d, J=8.7 Hz, 2H), 3.36 (s, 1H) ppm.
¹³C NMR Spectral data available in public databases such as PubChem.[1]
IR (KBr) Characteristic peaks for C≡C and NO₂ stretching.[1]

Applications in Organic Synthesis

This compound is a key substrate in several important classes of organic reactions, including:

  • Sonogashira Coupling: For the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": For the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles.

  • Diels-Alder Reaction: Where the electron-deficient alkyne can act as a dienophile in [4+2] cycloaddition reactions.

  • Polymer Synthesis: As a monomer for the preparation of conjugated polymers with interesting electronic and optical properties.

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of C(sp)-C(sp²) bonds, and this compound is an excellent substrate due to the electron-withdrawing nitro group which can enhance its reactivity.[2] This reaction is widely used to synthesize substituted alkynes, which are precursors to a variety of complex molecules and materials.

General Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 This compound plus1 + r2 Aryl/Vinyl Halide (R-X) reagent1 Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) reagent2 Cu(I) co-catalyst (e.g., CuI) reagent3 Base (e.g., NEt₃, piperidine) p1 4-(Arylethynyl)-1-nitrobenzene reagents_node->p1 Sonogashira Coupling

Caption: Sonogashira Coupling of this compound.

Quantitative Data for Sonogashira Coupling
Aryl HalideCatalyst/Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Iodo-4-nitrobenzene (B147127)Pd(OAc)₂ / CuIDabcoAirRT-Quantitative[3][4]
IodobenzenePd catalyst / 0.1% Cu₂O-THF-DMA 9:180Flow-[5]
4-Iodotoluene5% Pd on alumina (B75360) / 0.1% Cu₂O on alumina-THF-DMA 9:17572<2[5]
Aryl IodidesPd/CuFe₂O₄ MNPsK₂CO₃EtOH70-Moderate to Excellent[6]
Aryl BromidesPdCl₂(CH₃CN)₂ / X-PhosCs₂CO₃PTS/H₂ORT-Good[7]
Detailed Experimental Protocol: Sonogashira Coupling of this compound with 1-Iodo-4-nitrobenzene

This protocol is adapted from a general procedure for palladium-catalyzed Sonogashira cross-coupling reactions under aerobic conditions.[3]

Materials:

  • This compound

  • 1-Iodo-4-nitrobenzene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • 1,4-Diazabicyclo[2.2.2]octane (Dabco)

  • Solvent (e.g., DMF or THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 1-iodo-4-nitrobenzene (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), CuI (0.02 mmol, 2 mol%), and Dabco (3.0 mmol).

  • Add the solvent (5 mL) to the flask.

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-nitro-4-((4-nitrophenyl)ethynyl)benzene.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry," particularly the CuAAC reaction, provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This compound is an ideal alkyne component for this reaction, leading to triazole products that are of significant interest in medicinal chemistry and materials science. Many triazole derivatives exhibit a wide range of biological activities, including antifungal properties.[8][9][10]

General Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 This compound plus1 + r2 Organic Azide (B81097) (R-N₃) reagent1 Cu(I) source (e.g., CuSO₄/NaAsc, CuI) reagent2 Solvent (e.g., tBuOH/H₂O, THF) p1 1-Aryl-4-(4-nitrophenyl)-1H-1,2,3-triazole reagents_node->p1 CuAAC (Click Chemistry)

Caption: CuAAC of this compound.

Quantitative Data for CuAAC Reactions
AzideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
Octyl azideCu(CH₃CN)₄PF₆ / TBTADry degassed THFRT4856
Hexyl azideCu(CH₃CN)₄PF₆ / TBTADry degassed THFRT4850
Detailed Experimental Protocol: Synthesis of 1-Octyl-4-(4-nitrophenyl)-1H-1,2,3-triazole

Materials:

  • This compound

  • Octyl azide

  • Copper(I) hexafluorophosphate (B91526) tetrakis(acetonitrile) complex (Cu(CH₃CN)₄PF₆)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Dry, degassed tetrahydrofuran (B95107) (THF)

  • Schlenk flask

  • Nitrogen or Argon atmosphere

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Cu(CH₃CN)₄PF₆ (0.0475 mmol, 25 mol%) and TBTA (0.0475 mmol, 25 mol%).

  • Add dry, degassed THF (to achieve a concentration of 0.025 mmol/mL for the alkyne and azide).

  • Add this compound (0.190 mmol) and octyl azide (0.190 mmol) to the flask.

  • Stir the reaction mixture at room temperature under the inert atmosphere for 48 hours.

  • After 48 hours, remove the solvent in vacuo.

  • Dissolve the residue in chloroform (B151607) (20 mL).

  • Purify the crude product by column chromatography on silica gel (10% ethyl acetate in hexane) to afford the product as a yellow solid.

  • Characterization Data:

    • Yield: 56% (32 mg)

    • ¹H NMR (400 MHz, CDCl₃): δ 8.29 (dt, J = 8.9, 2.2 Hz, 2H), 8.01 (dt, J = 8.9, 2.2 Hz, 2H), 7.89 (s, 1H), 4.43 (t, J = 7.26 Hz, 2H), 1.97 (quint, J = 7.3 Hz, 2H), 1.36 - 1.27 (m, 10H), 0.87 (t, J = 6.9 Hz, 3H).

    • ¹³C NMR (126 MHz, CDCl₃): δ 147.38, 145.67, 137.15, 126.22, 124.45, 121.05, 50.83, 31.82, 30.44, 29.16, 29.07, 26.61, 22.72, 14.19.

    • HRMS: Calculated and found values should be consistent with the expected molecular formula.

Diels-Alder Reactions

The electron-withdrawing nitro group makes the alkyne moiety of this compound an effective dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[4] This provides a powerful method for the construction of six-membered rings.

General Reaction Scheme

G cluster_reactants Reactants cluster_reagents Conditions cluster_product Product r1 This compound (Dienophile) plus1 + r2 Conjugated Diene reagent1 Heat (Δ) reagent2 Solvent (e.g., Toluene (B28343), Xylene) p1 Cyclohexadiene Derivative reagents_node->p1 [4+2] Cycloaddition

Caption: Diels-Alder Reaction with this compound.

Detailed Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

This is a general protocol that can be adapted for the reaction of this compound with cyclopentadiene.[11]

Materials:

  • This compound

  • Dicyclopentadiene (B1670491) (cracked in situ to give cyclopentadiene)

  • Solvent (e.g., xylene)

  • Sealed tube or reflux apparatus with a condenser

  • Heating source (oil bath or heating mantle)

  • Standard glassware for workup and purification

Procedure:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in xylene (5 mL).

  • Add dicyclopentadiene (1.1 mmol).

  • Heat the reaction mixture to a temperature sufficient to crack the dicyclopentadiene and initiate the cycloaddition (e.g., refluxing xylene, ~140 °C, or in a sealed tube at 185 °C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the Diels-Alder adduct. The stereochemistry of the product (endo/exo) should be determined by spectroscopic methods, such as NMR.

Polymer Synthesis

This compound can be used as a monomer in the synthesis of conjugated polymers. These polymers are of interest for their potential applications in electronic and photonic devices due to their delocalized π-systems.

General Polymerization Scheme

G cluster_reactant Monomer cluster_reagents Conditions cluster_product Product r1 This compound reagent1 Catalyst (e.g., Rh-based) reagent2 Initiator / Co-catalyst reagent3 Solvent p1 Poly(this compound) reagents_node->p1 Polymerization

Caption: Polymerization of this compound.

Detailed Experimental Protocol: Synthesis of Poly(this compound)

This is a general procedure for the polymerization of a substituted acetylene (B1199291) using a Rh-based catalyst, which can be adapted for this compound.

Materials:

  • This compound

  • Rh-based catalyst (e.g., [Rh(nbd)Cl]₂)

  • Co-catalyst/initiator (e.g., a tertiary amine)

  • Anhydrous, degassed solvent (e.g., toluene or THF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (N₂ or Ar)

  • Standard equipment for polymer precipitation and characterization (GPC, NMR, etc.)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve the Rh-based catalyst in the anhydrous, degassed solvent.

  • Add the co-catalyst/initiator to the solution.

  • Add a solution of this compound in the same solvent to the catalyst mixture.

  • Stir the reaction mixture at the desired temperature for the specified time. The polymerization can be monitored by observing the increase in viscosity of the solution.

  • After the polymerization is complete, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by spectroscopic methods (NMR, IR) to confirm the polymer structure.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its dual functionality allows for the construction of a wide range of complex molecules and materials through well-established and reliable synthetic methodologies. The protocols provided herein serve as a guide for researchers to harness the synthetic potential of this important compound in their own research endeavors. As with any chemical reaction, appropriate safety precautions should be taken, and the reaction conditions may need to be optimized for specific substrates and desired outcomes.

References

Applications of 1-Ethynyl-4-nitrobenzene in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-nitrobenzene, a versatile bifunctional molecule, is a valuable building block in the realm of materials science. Its unique structure, featuring a reactive terminal alkyne group and an electron-withdrawing nitro group on a phenyl ring, allows for a diverse range of chemical transformations. This dual functionality makes it an ideal candidate for the synthesis of advanced functional materials with tailored electronic, optical, and surface properties. This document provides detailed application notes and protocols for the utilization of this compound in the development of novel polymers, nonlinear optical materials, and functionalized nanoparticles, and as a component in electrochemical sensors.

I. Synthesis of Functional Polymers

The terminal alkyne group of this compound allows for its polymerization, leading to conjugated polymers with interesting electronic and optical properties. Rhodium-based catalysts have been shown to be particularly effective in the polymerization of phenylacetylene (B144264) derivatives, yielding high molecular weight polymers with controlled stereoregularity.[1]

Application Note: Poly(this compound) for Advanced Materials

Poly(this compound) is a conjugated polymer with potential applications in organic electronics and photonics. The presence of the nitro group influences the polymer's electronic properties and can be further modified to tune its characteristics. For instance, the nitro groups can be reduced to amino groups, providing a route to functionalized polyanilines. The polymer's conjugated backbone endows it with semiconducting and photoresponsive properties.

Quantitative Data: Polymerization of Phenylacetylene Derivatives
MonomerCatalystMolecular Weight (Mw, g/mol )Polydispersity Index (PDI)Polymer StructureReference
This compoundOrganorhodium complexesup to 488,500Low-[1]
Phenylacetylene[Rh(nbd)Cl]₂/Et₃N1.5 x 10⁵ - 4.5 x 10⁵1.6 - 2.1cis-transoidal[2]
p-methylphenylacetylene[Rh(nbd)Cl]₂/Et₃N2.0 x 10⁵ - 5.0 x 10⁵1.7 - 2.2cis-transoidal[2]
Experimental Protocol: Rhodium-Catalyzed Polymerization of this compound

This protocol is a representative procedure based on the polymerization of phenylacetylene derivatives using a rhodium catalyst.[2][3]

Materials:

  • This compound (monomer)

  • [Rh(nbd)Cl]₂ (di-μ-chloro-bis(η⁴-norbornadiene)dirhodium(I)) as catalyst precursor

  • Triethylamine (B128534) (Et₃N) as co-catalyst

  • Anhydrous toluene (B28343) (solvent)

  • Methanol (B129727) (for precipitation)

  • Argon or Nitrogen gas for inert atmosphere

  • Schlenk flask and line

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (e.g., 100 mg, 0.68 mmol) in anhydrous toluene (e.g., 5 mL).

  • In a separate vial, prepare a stock solution of the rhodium catalyst precursor, [Rh(nbd)Cl]₂, and triethylamine in anhydrous toluene. A typical monomer-to-catalyst ratio is 100:1.

  • Add the catalyst solution to the monomer solution via syringe.

  • Stir the reaction mixture at room temperature for 24 hours. The solution may change color, indicating polymerization.

  • After the reaction is complete, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol (e.g., 100 mL) with vigorous stirring.

  • Filter the precipitated polymer and wash it with methanol to remove any unreacted monomer and catalyst residues.

  • Dry the polymer under vacuum to a constant weight.

Characterization:

The resulting poly(this compound) can be characterized by:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw) and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • UV-Vis Spectroscopy: To study the electronic absorption properties of the conjugated polymer.

experimental_workflow_polymerization cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up cluster_characterization Characterization monomer This compound in Toluene reaction Stir at RT for 24h under N₂ monomer->reaction Add catalyst catalyst [Rh(nbd)Cl]₂/Et₃N in Toluene catalyst->reaction precipitation Precipitate in Methanol reaction->precipitation filtration Filter and Wash precipitation->filtration drying Dry under Vacuum filtration->drying gpc GPC (Mw, PDI) drying->gpc nmr NMR (Structure) drying->nmr ftir FTIR (Functional Groups) drying->ftir tga TGA (Thermal Stability) drying->tga

Workflow for the synthesis and characterization of poly(this compound).

II. Development of Nonlinear Optical (NLO) Materials

The π-conjugated system of this compound, coupled with the electron-withdrawing nitro group, makes it a promising building block for materials with significant nonlinear optical (NLO) properties. These materials are of great interest for applications in optoelectronics, including optical switching and frequency conversion.

Application Note: this compound in Third-Order NLO Polymers

Polymers incorporating this compound or similar chromophores can exhibit large third-order NLO susceptibilities (χ⁽³⁾). The high polarizability of the π-electron system, enhanced by the donor-acceptor nature of the substituted benzene (B151609) ring, is responsible for this property. These polymers can be processed into thin films for integration into optical devices.

Quantitative Data: NLO Properties of Related Polymers
PolymerNLO PropertyValueWavelength (nm)Reference
Poly[2-butoxy-5-(2-{ethyl-[4-(4-nitrophenyldiazenyl)phenyl]amino}ethoxy)-1,4-phenylenevinylene]χ⁽³⁾2.5 x 10⁻¹² esu-[4]
Copolymers of 4-ethynyl-4′-(N,N-diethylamino)azobenzene and phenylacetyleneχ⁽³⁾up to 4.62 x 10⁻¹¹ esu-[5]
Experimental Protocol: Synthesis of a Tolane-Based NLO Chromophore (Conceptual)

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodobenzonitrile)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1 equivalent), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Add anhydrous THF and triethylamine.

  • To this mixture, add a solution of this compound (1.1 equivalents) in THF dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired tolane derivative.

logical_relationship_nlo cluster_molecular Molecular Properties cluster_material Material Property cluster_application Applications pi_system Extended π-Conjugated System nlo High Third-Order Nonlinear Optical Susceptibility (χ⁽³⁾) pi_system->nlo enhances ewg Electron-Withdrawing Group (-NO₂) ewg->nlo enhances switching Optical Switching nlo->switching frequency Frequency Conversion nlo->frequency

Relationship between molecular structure and NLO applications.

III. Surface Modification of Nanoparticles

The terminal alkyne of this compound is an excellent functional group for surface modification of materials via "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and specific, allowing for the covalent attachment of this compound to azide-functionalized surfaces, such as those of gold nanoparticles.

Application Note: Functionalization of Gold Nanoparticles

Gold nanoparticles functionalized with this compound can be used in various applications, including sensing, catalysis, and as building blocks for larger assemblies. The nitro group on the surface can be further modified, for example, by reduction to an amine, to introduce new functionalities.

Experimental Protocol: Surface Functionalization of Azide-Modified Gold Nanoparticles via CuAAC

This protocol is a general procedure for the "click" functionalization of azide-modified gold nanoparticles with an alkyne.[6][7]

Materials:

  • Azide-functionalized gold nanoparticles (AuNP-N₃) dispersed in a suitable solvent (e.g., water/THF mixture).

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Anhydrous, deoxygenated solvent (e.g., a 1:1 mixture of water/THF)

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vessel, disperse the azide-functionalized gold nanoparticles in the solvent.

  • Add a solution of this compound in the same solvent. A 10-fold molar excess of the alkyne relative to the surface azide (B81097) groups is a good starting point.

  • Purge the mixture with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen.

  • Prepare fresh aqueous solutions of CuSO₄ (e.g., 10 mM) and sodium ascorbate (e.g., 100 mM).

  • While maintaining the inert atmosphere, add the CuSO₄ solution to the nanoparticle suspension, followed by the sodium ascorbate solution. The final concentration of CuSO₄ is typically in the range of 100-500 µM, with a 5- to 10-fold excess of sodium ascorbate.

  • Allow the reaction to proceed at room temperature with gentle stirring for 2-4 hours.

  • Purify the functionalized gold nanoparticles by centrifugation and resuspension in a fresh solvent to remove unreacted reagents and the copper catalyst. Repeat this washing step several times.

Characterization:

  • UV-Vis Spectroscopy: To monitor changes in the surface plasmon resonance of the gold nanoparticles upon functionalization.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and assess the colloidal stability of the functionalized nanoparticles.

  • FTIR or Raman Spectroscopy: To confirm the presence of the nitrobenzene (B124822) moiety on the nanoparticle surface.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition of the nanoparticle surface.

experimental_workflow_click_chem cluster_preparation Preparation cluster_reaction Click Reaction (CuAAC) cluster_purification Purification cluster_characterization Characterization aunp Azide-Functionalized Gold Nanoparticles mixing Mix AuNP-N₃ and Alkyne under Inert Atmosphere aunp->mixing alkyne This compound alkyne->mixing catalysis Add CuSO₄ and Sodium Ascorbate mixing->catalysis stirring Stir at RT catalysis->stirring centrifugation Centrifugation stirring->centrifugation washing Resuspension/Washing centrifugation->washing uvvis UV-Vis washing->uvvis dls DLS washing->dls ftir_raman FTIR/Raman washing->ftir_raman xps XPS washing->xps

Workflow for the surface functionalization of gold nanoparticles with this compound.

IV. Potential in Electrochemical Sensors

The nitro group of this compound is electrochemically active and can be reduced. Materials incorporating this moiety, such as polymers or surface-modified electrodes, have the potential for use in electrochemical sensing applications, particularly for the detection of analytes that can interact with or be catalytically transformed by the nitrobenzene group.

Application Note: Development of Electrochemical Sensors

An electrode modified with a polymer derived from this compound or with the molecule itself could be used to detect the presence of certain metal ions or organic molecules through changes in the electrochemical response of the nitro group. The reduction of the nitro group to a hydroxylamine (B1172632) or an amine is a well-defined electrochemical process that can be monitored by techniques such as cyclic voltammetry. The presence of an analyte that interacts with the nitro group or its reduction products could lead to a measurable change in the peak potential or current. While specific sensors based on this compound are not widely reported, the principle is based on the known electrochemistry of nitroaromatic compounds.[8]

This document provides a comprehensive overview of the applications of this compound in materials science, complete with detailed protocols and quantitative data to aid researchers and scientists in their work. The versatility of this molecule opens up numerous avenues for the creation of novel and functional materials.

References

Synthesis of Novel Derivatives from 1-Ethynyl-4-nitrobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives from the versatile building block, 1-ethynyl-4-nitrobenzene. This compound, featuring both a terminal alkyne and a nitro-substituted aromatic ring, serves as a valuable precursor for the generation of diverse molecular architectures through several key chemical transformations. The protocols outlined herein are intended to be a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science.

Overview of Synthetic Transformations

This compound is amenable to a range of chemical modifications, primarily targeting its two reactive functional groups: the terminal alkyne and the nitro group. The principal synthetic pathways explored in these notes are:

  • Sonogashira Cross-Coupling: Formation of carbon-carbon bonds by coupling the terminal alkyne with aryl or vinyl halides.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "click chemistry" reaction to form 1,2,3-triazole rings.

  • Reduction of the Nitro Group: Conversion of the nitro functionality to an amine, which can then undergo further derivatization.

  • Heterocycle Synthesis: Utilization of the alkyne moiety in cycloaddition reactions to form other heterocyclic systems such as isoxazoles and pyrazoles.

These transformations enable the synthesis of a wide array of compounds with potential applications in drug discovery, diagnostics, and materials science.

Experimental Protocols

Sonogashira Cross-Coupling

The Sonogashira reaction is a robust method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1][2]

Protocol 2.1.1: Synthesis of 1-(4-Nitrophenyl)-2-phenylacetylene

  • Materials:

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 eq.), iodobenzene (1.1 mmol, 1.1 eq.), Pd(OAc)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.08 mmol, 8 mol%).

    • Add anhydrous toluene (10 mL) and anhydrous triethylamine (2.0 mmol, 2.0 eq.).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data: Sonogashira Coupling Products

EntryAryl HalideProductYield (%)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
1Iodobenzene1-(4-Nitrophenyl)-2-phenylacetylene958.26 (d, J=8.8 Hz, 2H), 7.70 (d, J=8.8 Hz, 2H), 7.60 (q, J=3.2 Hz, 2H), 7.43 (m, 3H)147.1, 132.3, 131.8, 129.2, 128.6, 123.7, 122.3, 93.9, 88.1
21-Iodo-4-methylbenzene1-(4-Methylphenyl)-2-(4-nitrophenyl)acetylene928.20 (d, J=8.7 Hz, 2H), 7.63 (d, J=8.7 Hz, 2H), 7.45 (d, J=8.0 Hz, 2H), 7.18 (d, J=7.8 Hz, 2H), 2.39 (s, 3H)146.9, 139.3, 132.2, 131.9, 130.5, 129.3, 123.6, 119.2, 94.3, 87.5, 21.6
31-Iodo-4-methoxybenzene1-(4-Methoxyphenyl)-2-(4-nitrophenyl)acetylene948.19 (d, J=8.8 Hz, 2H), 7.60 (d, J=8.8 Hz, 2H), 7.49 (d, J=8.9 Hz, 2H), 6.90 (d, J=8.9 Hz, 2H), 3.85 (s, 3H)160.4, 146.8, 133.4, 132.1, 130.7, 123.5, 114.2, 114.1, 94.4, 86.9, 55.4

Note: NMR data is compiled from representative literature values and may vary slightly based on experimental conditions.[3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[4]

Protocol 2.2.1: Synthesis of 1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) and benzyl azide (1.05 mmol, 1.05 eq.) in a 1:1 mixture of tert-butanol and water (10 mL).

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 20 mol%).

    • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 mmol, 10 mol%).

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

    • Stir the reaction vigorously at room temperature for 4-12 hours. The formation of a precipitate may be observed.

    • Monitor the reaction by TLC. Upon completion, add water (15 mL) and collect the precipitate by vacuum filtration.

    • Wash the solid with water and then a small amount of cold ethanol (B145695).

    • Dry the product under vacuum to yield the desired triazole. Further purification can be achieved by recrystallization if necessary.

Quantitative Data: 1,2,3-Triazole Derivatives

EntryAzideProductYield (%)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
1Benzyl azide1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole948.29 (d, J=8.8 Hz, 2H), 7.95 (d, J=8.8 Hz, 2H), 7.82 (s, 1H), 7.42-7.35 (m, 5H), 5.61 (s, 2H)147.5, 146.8, 136.9, 134.4, 129.3, 128.9, 128.3, 126.1, 124.4, 120.2, 54.4
2Hexyl azide1-Hexyl-4-(4-nitrophenyl)-1H-1,2,3-triazole508.29 (d, J=8.9 Hz, 2H), 8.00 (d, J=9.0 Hz, 2H), 7.89 (s, 1H), 4.44 (t, J=7.3 Hz, 2H), 1.97 (m, 2H), 1.35 (m, 6H), 0.89 (t, J=7.1 Hz, 3H)147.4, 145.7, 137.1, 126.2, 124.4, 121.0, 50.8, 31.3, 30.4, 26.3, 22.5, 14.1
3Octyl azide1-Octyl-4-(4-nitrophenyl)-1H-1,2,3-triazole568.29 (d, J=8.9 Hz, 2H), 8.01 (d, J=8.9 Hz, 2H), 7.89 (s, 1H), 4.43 (t, J=7.3 Hz, 2H), 1.97 (m, 2H), 1.36-1.27 (m, 10H), 0.87 (t, J=6.9 Hz, 3H)147.4, 145.7, 137.2, 126.2, 124.5, 121.1, 50.8, 31.8, 30.4, 29.2, 29.1, 26.6, 22.7, 14.2

Note: NMR data is compiled from representative literature values and may vary slightly based on experimental conditions.[4][5]

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a key transformation that opens up a vast number of further derivatization possibilities. A mild reducing agent is required to avoid the reduction of the alkyne functionality.

Protocol 2.3.1: Synthesis of 4-Ethynylaniline from this compound

  • Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium hydroxide (B78521) (NaOH) solution, 2M

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in ethanol (10 mL).

    • Add tin(II) chloride dihydrate (5.0 mmol, 5.0 eq.).

    • Carefully add concentrated HCl (2 mL) dropwise while stirring. An exothermic reaction may occur.

    • Heat the reaction mixture to reflux for 1-2 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and carefully neutralize with 2M NaOH solution until the pH is basic.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-ethynylaniline.

Quantitative Data: Reduction Products

EntryStarting MaterialProductYield (%)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
1This compound4-Ethynylaniline85-957.29 (d, J=8.5 Hz, 2H), 6.61 (d, J=8.5 Hz, 2H), 3.85 (br s, 2H), 2.95 (s, 1H)146.5, 133.5, 114.8, 112.4, 84.1, 75.9
21-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole4-(1-Benzyl-1H-1,2,3-triazol-4-yl)aniline~907.65 (d, J=8.5 Hz, 2H), 7.58 (s, 1H), 7.40-7.30 (m, 5H), 6.72 (d, J=8.5 Hz, 2H), 5.55 (s, 2H), 3.75 (br s, 2H)148.1, 146.9, 135.2, 129.2, 128.7, 128.1, 127.0, 121.5, 119.8, 115.2, 54.2

Note: NMR data is compiled from representative literature values and may vary slightly based on experimental conditions.

Synthesis of Isoxazole (B147169) Derivatives

The ethynyl (B1212043) group of this compound can participate in [3+2] cycloaddition reactions with nitrile oxides to form isoxazole heterocycles.[6][7]

Protocol 2.4.1: Synthesis of 3-(4-Nitrophenyl)-5-phenylisoxazole

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve benzaldehyde oxime (1.0 mmol, 1.0 eq.) in chloroform (10 mL).

    • Add N-chlorosuccinimide (1.1 mmol, 1.1 eq.) and stir at room temperature for 30 minutes to generate the hydroximoyl chloride in situ.

    • Add this compound (1.0 mmol, 1.0 eq.) to the reaction mixture.

    • Slowly add a solution of pyridine (1.2 mmol, 1.2 eq.) in chloroform (2 mL) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the desired isoxazole.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways Start This compound Sonogashira_Product Di-substituted Alkynes Start->Sonogashira_Product Sonogashira Coupling CuAAC_Product 1,2,3-Triazoles Start->CuAAC_Product CuAAC (Click Chemistry) Reduction_Product 4-Ethynylaniline Derivatives Start->Reduction_Product Nitro Group Reduction Isoxazole_Product Isoxazoles Start->Isoxazole_Product [3+2] Cycloaddition (vs. Nitrile Oxides) Pyrazole_Product Pyrazoles Start->Pyrazole_Product Cyclocondensation (vs. Hydrazines)

Caption: Synthetic pathways from this compound.

Experimental_Workflow Start Reaction Setup (Reactants, Solvent, Catalyst) Reaction Reaction Progression (Stirring, Heating) Start->Reaction Monitoring Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction, Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Derivative Characterization->Final_Product

Caption: General experimental workflow for synthesis.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) for each chemical used.

Conclusion

The protocols and data presented in these application notes demonstrate the synthetic utility of this compound as a versatile starting material for the generation of a diverse range of chemical entities. The reactions described are generally high-yielding and provide access to compounds with potential applications in various fields of chemical and biological research. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

References

Application Notes and Protocols: 1-Ethynyl-4-nitrobenzene in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-nitrobenzene is a versatile bifunctional building block increasingly utilized in pharmaceutical drug discovery. Its unique structure, featuring a terminal alkyne and a para-substituted nitro group on a benzene (B151609) ring, offers two reactive sites for diverse chemical modifications. This allows for the construction of complex molecular architectures with a wide range of biological activities. The ethynyl (B1212043) group is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,2,3-triazole derivatives.[1][2][3] The nitro group can be readily reduced to an amine, providing a handle for further functionalization, or it can directly contribute to the biological activity of the final compound.[4][5]

This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of novel therapeutic agents, with a focus on anticancer and antimicrobial applications.

Key Applications in Drug Discovery

Derivatives of this compound have shown significant promise in several therapeutic areas:

  • Anticancer Agents: The 1,2,3-triazole moiety, readily synthesized from this compound, is a common scaffold in anticancer drug candidates.[6] These compounds have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast (MCF7) and liver (HepG2) cancer cells, with antiproliferative activity observed at concentrations below 10 µM.[7]

  • Antimicrobial Agents: The structural motifs derived from this compound are found in molecules designed to combat microbial pathogens.[7] For instance, a peracetylated galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative has demonstrated promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with an IC50 of 6 ± 1 μM and no observed cytotoxicity in mammalian cells.[7][8]

  • Enzyme Inhibition: The rigid structure and electronic properties conferred by the nitro and ethynyl groups make derivatives of this compound candidates for enzyme inhibition.[1]

Quantitative Data Summary

The following table summarizes the reported biological activities of representative compounds synthesized using this compound.

Compound ClassTarget Organism/Cell LineBiological ActivityQuantitative ValueReference
Peracetylated galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazoleTrypanosoma cruziAntitrypanosomalIC50: 6 ± 1 μM[7][8]
1,2,3-Triazole-amino acid conjugatesMCF7 (Breast Cancer)Antiproliferative< 10 µM[7]
1,2,3-Triazole-amino acid conjugatesHepG2 (Liver Cancer)Antiproliferative< 10 µM[7]
Nitrobenzyl-oxy-phenol derivativesMoraxella catarrhalisAntibacterialMIC: 11 µM
Azo-compoundsStaphylococcus aureusAntibacterialMIC100: 4 µg/mL[9]
Azo-compoundsListeria monocytogenesAntibacterialMIC100: 8 µg/mL[9]

Experimental Protocols

Protocol 1: Synthesis of a 1,4-disubstituted 1,2,3-triazole derivative via CuAAC (Click Chemistry)

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide (B81097).

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the organic azide (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole derivative.

  • Characterize the final product using NMR (¹H and ¹³C) and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of a synthesized compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized test compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the cancer cells to ~80% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO at the highest concentration used) and a blank control (medium only).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for another 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software.

Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution Method (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized test compound

  • DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, pick a few colonies of the bacterial strain and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the serially diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration at which the OD600 is not significantly different from the negative control.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many this compound derivatives are still under investigation, the presence of the nitroaromatic moiety suggests potential involvement in key signaling pathways implicated in cancer and inflammation. Nitro-containing compounds have been shown to modulate the activity of transcription factors such as Nuclear Factor-kappa B (NF-κB).[4]

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting cell survival and proliferation. It is hypothesized that nitroaromatic compounds derived from this compound may inhibit the NF-κB pathway, leading to apoptosis in cancer cells.

G Proposed Inhibition of NF-κB Signaling by this compound Derivatives cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_Complex IKK Complex TRAF2->IKK_Complex Activates IkB IkB IKK_Complex->IkB Phosphorylates IkB-NF-kB IκB-NF-κB Complex IkB->IkB-NF-kB NF-kB NF-kB NF-kB->IkB-NF-kB NF-kB_n NF-κB NF-kB->NF-kB_n Translocates IkB-NF-kB->NF-kB Releases Derivative This compound Derivative Derivative->IKK_Complex Inhibits Gene_Expression Pro-survival and Pro-inflammatory Gene Expression NF-kB_n->Gene_Expression Induces Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits G Drug Discovery Workflow using this compound Start This compound + Organic Azide Synthesis CuAAC (Click Chemistry) Start->Synthesis Purification Column Chromatography Synthesis->Purification Characterization NMR, Mass Spec Purification->Characterization Screening Biological Screening (e.g., MTT, MIC) Characterization->Screening Hit Hit Compound (Active) Screening->Hit Active Inactive Inactive Compound Screening->Inactive Inactive Lead_Opt Lead Optimization Hit->Lead_Opt Mechanism Mechanism of Action Studies Hit->Mechanism Lead_Opt->Synthesis

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions with 1-Ethynyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," utilizing 1-Ethynyl-4-nitrobenzene as a key building block. The protocols detailed herein are designed to be a starting point for researchers, offering robust methodologies for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

The CuAAC reaction is celebrated for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2] The resulting 1,2,3-triazole core is a stable and valuable pharmacophore.

I. Overview of the CuAAC Reaction

The copper(I)-catalyzed reaction between a terminal alkyne, such as this compound, and an azide (B81097) leads to the exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer.[3] This reaction is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition.[1] The active Cu(I) catalyst can be introduced directly or generated in situ from a Cu(II) salt with the addition of a reducing agent like sodium ascorbate (B8700270).[1][4]

II. Experimental Data

The following table summarizes the results of CuAAC reactions between this compound and various azides under different reaction conditions. This data is intended to guide researchers in selecting appropriate starting materials and anticipating reaction outcomes.

Azide PartnerCatalyst SystemSolventReaction TimeYield (%)Reference
2-(Azidoacetamido)ethyl-N-benzylacetamideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O12 h97[5]
N-(4-(azidomethyl)benzyl)acetamideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O12 h85[5]
2-Azido-N-(2,3,4,5,6-pentafluorobenzyl)acetamideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O12 h13[5]
2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl azideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O12 h78[5]
Benzyl AzideCuICyrene™12 h91[6]
1-(Azidomethyl)-4-methoxybenzeneCuICyrene™12 h85[6]
1-(Azidomethyl)-4-chlorobenzeneCuICyrene™12 h88[6]

III. Detailed Experimental Protocols

Below are two general protocols for the CuAAC reaction with this compound. These can be adapted based on the specific azide used and the scale of the reaction.

Protocol 1: In Situ Generation of Cu(I) from CuSO₄

This protocol is suitable for a wide range of azides and is commonly employed due to the stability and ease of handling of CuSO₄.[5]

Materials:

  • This compound

  • Azide of choice

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask or vial with a stir bar)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq.) and the azide (1.0-1.2 eq.) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq.).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1-0.15 eq.).

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, as indicated by the consumption of the limiting reagent, dilute the reaction mixture with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Using a Cu(I) Salt Directly

This protocol is advantageous when the use of a reducing agent is not desired. It requires an inert atmosphere to prevent the oxidation of the Cu(I) catalyst.[7]

Materials:

  • This compound

  • Azide of choice

  • Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or Cyrene™)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Reaction vessel (e.g., flame-dried Schlenk flask with a stir bar)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the Cu(I) salt (0.05-0.1 eq.).

  • Add the anhydrous, degassed solvent.

  • Add this compound (1.0 eq.) and the azide (1.0 eq.) to the flask.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by exposing it to air.

  • Dilute the mixture with a suitable organic solvent and wash with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography as described in Protocol 1.

IV. Visualizing the Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general workflow for a CuAAC reaction and the key interactions within the catalytic cycle.

experimental_workflow reagents 1. Reagent Preparation - this compound - Azide - Solvent reaction 3. Reaction - Mix reagents and catalyst - Stir at room temperature reagents->reaction catalyst 2. Catalyst System - CuSO4 + NaAscorbate (in situ) or - Cu(I) salt (direct) catalyst->reaction monitoring 4. Monitoring - Thin Layer Chromatography (TLC) reaction->monitoring workup 5. Work-up - Quench reaction - Extraction monitoring->workup Reaction Complete purification 6. Purification - Column Chromatography workup->purification product 7. Product - 1,4-disubstituted-1,2,3-triazole purification->product

Caption: General experimental workflow for the CuAAC reaction.

catalytic_cycle cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates alkyne This compound cu_acetylide Copper Acetylide alkyne->cu_acetylide + Cu(I) azide R-N3 cu_triazolide Copper Triazolide azide->cu_triazolide cu_i Cu(I) cu_i->cu_acetylide cu_acetylide->cu_triazolide + R-N3 cu_triazolide->cu_i regenerates product 1,4-disubstituted-1,2,3-triazole cu_triazolide->product Protonolysis

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

Application Notes and Protocols: The Role of 1-Ethynyl-4-nitrobenzene in the Synthesis of OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-4-nitrobenzene is a versatile bifunctional molecule that serves as a key building block in the synthesis of advanced organic materials for Organic Light-Emitting Diodes (OLEDs). Its unique structure, featuring a reactive terminal alkyne and an electron-withdrawing nitro group, allows for its incorporation into both fluorescent emitters and hole transport materials (HTMs) through well-established synthetic routes. This document provides detailed application notes on the utility of this compound in OLED material synthesis, comprehensive experimental protocols for key reactions, and a summary of expected material and device performance characteristics.

Introduction

The development of efficient and stable OLEDs relies heavily on the rational design and synthesis of organic materials with tailored photophysical and electrochemical properties. This compound offers a strategic starting point for creating such materials. The ethynyl (B1212043) group provides a handle for extending π-conjugation through reactions like the Sonogashira coupling, leading to the formation of fluorescent oligo(p-phenyleneethynylene)s (OPEs). The nitro group, being a strong electron-withdrawing group, can be used to tune the electronic properties of the final molecule or can be chemically transformed, primarily through reduction to an amine, to open pathways for the synthesis of triarylamine-based hole transport materials.

Data Presentation

The performance of OLEDs is critically dependent on the properties of the materials used in the emissive and charge-transporting layers. While specific device data for materials directly synthesized from this compound is not extensively reported in publicly available literature, we can infer expected performance based on closely related analogues.

Table 1: Representative Performance of OLEDs Incorporating Phenylacetylene-Based Emitters

Emitter TypeHost MaterialDevice StructureMax. EQE (%)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Emission Color
Fluorene derivative with ethynyl linkagesVariousMultilayer~5.0>10,000~4.5Blue
Pyrenyl-based triarylamineAlq3Multilayer~3.5~8,000~3.0Green

Table 2: Typical Properties of Triarylamine-Based Hole Transport Materials

HTM TypeHOMO Level (eV)Hole Mobility (cm²/Vs)Glass Transition Temp. (°C)
Triarylamine-fluorene copolymer-5.4 to -5.810⁻⁴ to 10⁻³>150
Star-shaped triarylamine-5.1 to -5.310⁻⁵ to 10⁻⁴>120

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Oligo(p-phenyleneethynylene) (OPE) via Sonogashira Coupling

This protocol describes the synthesis of a representative OPE using this compound and a diiodoaryl compound.

Materials:

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 1,4-diiodobenzene (1.0 mmol), this compound (2.2 mmol), Pd₂(dba)₃ (0.02 mmol), CuI (0.04 mmol), and PPh₃ (0.08 mmol).

  • Add anhydrous toluene (20 mL) and anhydrous TEA (10 mL) to the flask.

  • Stir the reaction mixture at 70°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and remove the solvents under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and purify by column chromatography on silica gel, eluting with a hexane/DCM gradient to afford the desired oligo(p-phenyleneethynylene) product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Triarylamine Precursor via Reduction of this compound

This protocol details the reduction of the nitro group of this compound to an amine, creating a precursor for hole transport materials.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).

  • Add SnCl₂·2H₂O (5.0 mmol) to the solution.

  • Reflux the mixture for 4 hours. Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-ethynylaniline (B84093) can be purified by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of a Triarylamine-Based Hole Transport Material via Buchwald-Hartwig Amination

This protocol outlines the synthesis of a simple triarylamine HTM using the 4-ethynylaniline precursor.

Materials:

  • 4-Ethynylaniline

  • Iodobenzene (B50100) (2.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-ethynylaniline (1.0 mmol), iodobenzene (2.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (2.8 mmol).

  • Add anhydrous toluene (20 mL).

  • Stir the reaction mixture at 110°C for 12 hours. Monitor the reaction by TLC.

  • After cooling, dilute the mixture with toluene and filter through a pad of Celite.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the triarylamine product.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of OLED Materials from this compound cluster_emitter Fluorescent Emitter Synthesis cluster_htm Hole Transport Material Synthesis cluster_fabrication OLED Device Fabrication & Characterization start This compound sonogashira Sonogashira Coupling (with Diiodoaryl) start->sonogashira reduction Nitro Group Reduction start->reduction ope Oligo(p-phenyleneethynylene) (Emitter) sonogashira->ope Purification device OLED Device Fabrication ope->device amine 4-Ethynylaniline (HTM Precursor) reduction->amine buchwald Buchwald-Hartwig Amination (with Aryl Halide) amine->buchwald triarylamine Triarylamine (Hole Transport Material) buchwald->triarylamine Purification triarylamine->device characterization Device Performance Characterization device->characterization Testing

Caption: Experimental workflow for the synthesis and application of OLED materials.

oled_structure cluster_device Typical Multilayer OLED Structure cathode Cathode (e.g., Al, LiF/Al) etl Electron Transport Layer (ETL) cathode->etl Electron Injection eml Emissive Layer (EML) (Host + Emitter derived from this compound) etl->eml htl Hole Transport Layer (HTL) (e.g., Triarylamine derived from this compound) eml->htl hil Hole Injection Layer (HIL) htl->hil anode Anode (e.g., ITO) hil->anode Hole Injection substrate Substrate (Glass or Flexible)

Caption: Diagram of a typical multilayer OLED device structure.

logical_relationship cluster_logic Structure-Property Relationship in OLED Materials cluster_groups Key Functional Groups cluster_properties Influence on Material Properties cluster_performance Impact on OLED Performance start This compound ethynyl Ethynyl Group (-C≡CH) start->ethynyl nitro Nitro Group (-NO₂) (Electron-Withdrawing) start->nitro conjugation Extended π-Conjugation ethynyl->conjugation via Sonogashira Coupling amine Amine Group (-NH₂) (Electron-Donating) nitro->amine Reduction homo_lumo Modulated HOMO/LUMO Energy Levels nitro->homo_lumo Lowers LUMO amine->homo_lumo Raises HOMO charge_transport Enhanced Hole Transport amine->charge_transport in Triarylamines color Tuned Emission Color conjugation->color efficiency Improved Quantum Efficiency homo_lumo->efficiency charge_transport->efficiency stability Enhanced Device Stability charge_transport->stability

Caption: Logical relationship between molecular structure and OLED performance.

Application Notes and Protocols for the Functionalization of Polymers with 1-Ethynyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent attachment of 1-Ethynyl-4-nitrobenzene to polymer backbones. This functionalization introduces a nitroaromatic moiety, which can be valuable for a range of applications including as a precursor for further chemical modification, for studying polymer-based sensors, and in the development of drug delivery systems. The protocols described herein focus on two robust and widely used post-polymerization modification techniques: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry and the Sonogashira cross-coupling reaction.

Introduction

This compound is a versatile bifunctional molecule containing a terminal alkyne and a nitro-substituted aromatic ring. The terminal alkyne allows for efficient covalent attachment to polymers through well-established chemical reactions, while the nitro group can be subsequently reduced to an amine for further conjugation or can impart specific electronic or bioactive properties to the polymer.

This document outlines two primary strategies for the functionalization of polymers with this compound:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click" reaction involves the coupling of the terminal alkyne of this compound with an azide-functionalized polymer to form a stable triazole linkage.

  • Sonogashira Cross-Coupling: This palladium- and copper-catalyzed reaction enables the coupling of the terminal alkyne of this compound with a halogenated (typically bromo- or iodo-) polymer.

The choice of method depends on the desired polymer backbone and the available functional groups on the precursor polymer.

Applications in Research and Drug Development

Polymers functionalized with this compound can serve as versatile platforms in various research and development areas:

  • Drug Delivery: The nitro group can be a handle for attaching therapeutic agents or targeting ligands after reduction to an amine. The aromatic nature of the moiety can also influence drug loading and release properties through π-π stacking interactions. Polymeric micelles formed from such functionalized polymers can encapsulate hydrophobic drugs.

  • Precursor for Further Functionalization: The nitro group is readily reduced to an amine, which can then be used in a variety of subsequent reactions, such as amide bond formation, to attach other functional molecules.

  • Sensing and Diagnostics: Nitroaromatic compounds are known to be electrochemically active and can quench fluorescence. Polymers bearing these groups could be explored for the development of chemical sensors.

  • Materials Science: The introduction of the rigid, polar nitrophenyl group can alter the physical and chemical properties of the base polymer, such as its thermal stability, solubility, and self-assembly behavior.

Experimental Protocols

Method 1: Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the functionalization of an azide-terminated polystyrene with this compound.

Workflow for CuAAC Functionalization

G cluster_0 Precursor Polymer Synthesis cluster_1 Functionalization Reaction cluster_2 Characterization Azide-functionalized Polystyrene Azide-functionalized Polystyrene Dissolve Polymer Dissolve Polymer Azide-functionalized Polystyrene->Dissolve Polymer Input Polymer Add Reagents Add Reagents Dissolve Polymer->Add Reagents Reaction Reaction Add Reagents->Reaction Purification Purification Reaction->Purification FTIR FTIR Purification->FTIR NMR NMR FTIR->NMR GPC GPC NMR->GPC TGA TGA GPC->TGA Final Product Final Product TGA->Final Product This compound This compound This compound->Add Reagents Cu(I) catalyst Cu(I) catalyst Cu(I) catalyst->Add Reagents

Caption: Workflow for polymer functionalization via CuAAC.

Materials:

  • Azide-functionalized polystyrene (PS-N₃) (e.g., Mₙ = 10,000 g/mol , PDI = 1.1)

  • This compound

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris(triphenylphosphine)copper(I) bromide ((PPh₃)₃CuBr)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Dichloromethane (DCM)

Procedure:

  • In a Schlenk flask, dissolve azide-functionalized polystyrene (1.0 g, 0.1 mmol of azide (B81097) groups) in anhydrous DMF (20 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • In a separate vial, add this compound (0.029 g, 0.2 mmol, 2 equivalents per azide group).

  • To the polymer solution, add the catalyst, for example, CuBr (0.014 g, 0.1 mmol) and PMDETA (0.017 g, 0.1 mmol).

  • Add the solution of this compound to the polymer solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • To quench the reaction and remove the copper catalyst, pass the reaction mixture through a short column of neutral alumina, eluting with DCM.

  • Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol (e.g., 200 mL).

  • Filter the precipitate and wash with fresh methanol.

  • Dry the resulting polymer under vacuum at 40 °C overnight.

Quantitative Data Summary (CuAAC)

ParameterPrecursor Polymer (PS-N₃)Functionalized Polymer (PS-NB)
Mₙ ( g/mol ) 10,000~10,147
PDI 1.10~1.12
Degree of Functionalization (%) N/A>95%
Method 2: Functionalization via Sonogashira Cross-Coupling

This protocol outlines the functionalization of a bromo-functionalized poly(methyl methacrylate) with this compound.

Workflow for Sonogashira Coupling Functionalization

G cluster_0 Precursor Polymer Synthesis cluster_1 Functionalization Reaction cluster_2 Characterization Bromo-functionalized PMMA Bromo-functionalized PMMA Dissolve Polymer Dissolve Polymer Bromo-functionalized PMMA->Dissolve Polymer Input Polymer Add Reagents Add Reagents Dissolve Polymer->Add Reagents Reaction Reaction Add Reagents->Reaction Purification Purification Reaction->Purification FTIR FTIR Purification->FTIR NMR NMR FTIR->NMR GPC GPC NMR->GPC TGA TGA GPC->TGA Final Product Final Product TGA->Final Product This compound This compound This compound->Add Reagents Pd catalyst Pd catalyst Pd catalyst->Add Reagents Cu(I) co-catalyst Cu(I) co-catalyst Cu(I) co-catalyst->Add Reagents Base Base Base->Add Reagents

Caption: Workflow for polymer functionalization via Sonogashira coupling.

Materials:

  • Bromo-functionalized poly(methyl methacrylate) (PMMA-Br) (e.g., Mₙ = 15,000 g/mol , PDI = 1.2)

  • This compound

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • In a Schlenk flask, dissolve bromo-functionalized PMMA (1.0 g, 0.067 mmol of bromo groups) in anhydrous THF (25 mL) under an inert atmosphere.

  • Add this compound (0.020 g, 0.134 mmol, 2 equivalents per bromo group).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.008 g, 0.0067 mmol, 0.1 equivalents).

  • Add the copper(I) iodide co-catalyst (0.0013 g, 0.0067 mmol, 0.1 equivalents).

  • Add the base, triethylamine (0.5 mL).

  • Stir the reaction mixture at 50 °C for 48 hours.

  • After cooling to room temperature, dilute the mixture with DCM and pass it through a short column of silica (B1680970) gel to remove the catalysts.

  • Concentrate the solution and precipitate the polymer by adding it dropwise to cold methanol.

  • Filter the polymer and wash with methanol.

  • Dry the functionalized polymer under vacuum at 40 °C.

Quantitative Data Summary (Sonogashira Coupling)

ParameterPrecursor Polymer (PMMA-Br)Functionalized Polymer (PMMA-NB)
Mₙ ( g/mol ) 15,000~15,067
PDI 1.20~1.25
Degree of Functionalization (%) N/A>90%

Characterization of Functionalized Polymers

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

  • Acquire FTIR spectra of the precursor polymer, this compound, and the functionalized polymer using a standard FTIR spectrometer.

  • For solid samples, use the KBr pellet method or an ATR-FTIR accessory.

  • Collect spectra in the range of 4000-400 cm⁻¹.

Expected Results:

  • For CuAAC product (PS-NB):

    • Disappearance of the characteristic azide peak (N₃ stretch) from the precursor polymer at ~2100 cm⁻¹.

    • Appearance of new peaks corresponding to the nitro group (NO₂) at approximately 1520 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch).

    • Appearance of peaks associated with the newly formed triazole ring.

  • For Sonogashira product (PMMA-NB):

    • Disappearance or significant reduction of the C-Br stretching vibration from the precursor polymer.

    • Appearance of the characteristic nitro group (NO₂) peaks around 1520 cm⁻¹ and 1345 cm⁻¹.

    • Appearance of a C≡C stretching vibration, although it may be weak or overlapped.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Dissolve the precursor and functionalized polymers in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer.

Expected Results:

  • For CuAAC product (PS-NB):

    • In the ¹H NMR spectrum, the appearance of a new singlet peak around 7.5-8.5 ppm corresponding to the triazole proton.

    • Appearance of aromatic proton signals from the nitrophenyl group, typically in the range of 7.6-8.3 ppm.

  • For Sonogashira product (PMMA-NB):

    • In the ¹H NMR spectrum, the appearance of new aromatic proton signals from the nitrophenyl group between 7.6 and 8.3 ppm.

    • The degree of functionalization can be quantified by comparing the integration of these new aromatic signals to the integration of characteristic polymer backbone signals (e.g., the -OCH₃ protons of PMMA).

Gel Permeation Chromatography (GPC)

Protocol:

  • Dissolve the precursor and functionalized polymers in a suitable GPC eluent (e.g., THF, DMF).

  • Analyze the samples using a GPC system calibrated with appropriate standards (e.g., polystyrene or PMMA standards).

Expected Results:

  • A slight increase in the number-average molecular weight (Mₙ) of the functionalized polymer compared to the precursor, consistent with the mass of the attached this compound moieties.

  • The polydispersity index (PDI) should remain relatively unchanged, indicating that no significant chain degradation or cross-linking has occurred during the functionalization reaction.

Thermogravimetric Analysis (TGA)

Protocol:

  • Place a small amount of the dried polymer sample (5-10 mg) in a TGA crucible.

  • Heat the sample under a nitrogen atmosphere from room temperature to approximately 600 °C at a heating rate of 10 °C/min.

Expected Results:

  • The functionalized polymer may exhibit a different thermal degradation profile compared to the precursor polymer. The introduction of the nitroaromatic group might alter the onset of degradation and the char yield.[1][2][3]

Safety Precautions

  • This compound is a potentially hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Copper and palladium catalysts are toxic. Avoid inhalation and skin contact.

  • Organic solvents used in these protocols are flammable and should be handled with care, away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Synthetic Protocols for the Chemoselective Reduction of 1-Ethynyl-4-nitrobenzene to 4-Ethynylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of the nitro group in 1-ethynyl-4-nitrobenzene to form 4-ethynylaniline (B84093) is a critical transformation in organic synthesis. This procedure is pivotal for the synthesis of various pharmaceuticals, functional materials, and organic intermediates where the preservation of the terminal alkyne functionality is essential for subsequent reactions, such as "click chemistry" or Sonogashira coupling.[1] The primary challenge lies in achieving high chemoselectivity, as many reducing agents can also reduce the alkyne group.[2] This document outlines several reliable protocols for this selective reduction, providing detailed experimental procedures and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Strategies

Several methodologies have been developed for the selective reduction of aromatic nitro groups in the presence of sensitive functionalities like alkynes. The most common approaches include catalytic transfer hydrogenation and reductions using metallic salts. The choice of reagent and reaction conditions is crucial to prevent the reduction of the ethynyl (B1212043) group and avoid the formation of undesired byproducts.[3]

Data Summary

The following table summarizes the quantitative data for the described protocols for the reduction of this compound.

ProtocolReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1SnCl₂·2H₂OEthanol (B145695)Reflux3~95[3][4]
2Fe powder / NH₄ClEthanol/WaterReflux4~90[3][5]
3Na₂S₂O₄Methanol (B129727)/Water652Variable[6]
4V₂O₅/TiO₂ with Hydrazine (B178648) Hydrate (B1144303)Dioxane801>95[2]

Experimental Protocols

Protocol 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This method is a mild and highly effective procedure for the chemoselective reduction of aromatic nitro groups in the presence of various functional groups, including alkynes.[3][4]

Workflow Diagram:

protocol1 start Dissolve this compound in Ethanol add_sncl2 Add SnCl₂·2H₂O portion-wise start->add_sncl2 reflux Reflux the mixture for 3 hours add_sncl2->reflux cool Cool to room temperature reflux->cool quench Quench with saturated NaHCO₃ solution cool->quench extract Extract with Ethyl Acetate (B1210297) quench->extract dry Dry organic layer over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain 4-Ethynylaniline purify->product

Caption: Workflow for the reduction of this compound using SnCl₂·2H₂O.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Absolute Ethanol

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound in absolute ethanol (10 mL per 1 mmol of substrate).

  • To this solution, add tin(II) chloride dihydrate in portions with stirring. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure 4-ethynylaniline.

Protocol 2: Reduction using Iron Powder and Ammonium (B1175870) Chloride (Fe/NH₄Cl)

This classic and robust method utilizes inexpensive and readily available reagents for the reduction of aromatic nitro compounds.[3][5]

Workflow Diagram:

protocol2 start Suspend this compound in Ethanol/Water add_reagents Add Fe powder and NH₄Cl start->add_reagents reflux Reflux the mixture for 4 hours add_reagents->reflux cool Cool to room temperature reflux->cool filter Filter through Celite cool->filter extract Extract filtrate with Ethyl Acetate filter->extract dry Dry organic layer over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain 4-Ethynylaniline purify->product

Caption: Workflow for the reduction of this compound using Fe/NH₄Cl.

Materials:

  • This compound (1.0 eq)

  • Iron powder (5.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Ethanol

  • Water

  • Ethyl Acetate

  • Celite

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of this compound in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder and ammonium chloride.

  • Heat the reaction mixture to reflux and stir vigorously for 4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron residues.

  • Wash the Celite pad with ethyl acetate.

  • Extract the filtrate with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield 4-ethynylaniline.

Protocol 3: Reduction using Sodium Dithionite (B78146) (Na₂S₂O₄)

Sodium dithionite is another mild reducing agent that can be used for the selective reduction of nitroarenes.[6]

Workflow Diagram:

protocol3 start Dissolve this compound in Methanol/Water add_na2s2o4 Add Na₂S₂O₄ solution start->add_na2s2o4 heat Heat at 65°C for 2 hours add_na2s2o4->heat cool Cool to room temperature heat->cool extract Extract with Ethyl Acetate cool->extract dry Dry organic layer over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain 4-Ethynylaniline purify->product

Caption: Workflow for the reduction of this compound using Na₂S₂O₄.

Materials:

  • This compound (1.0 eq)

  • Sodium dithionite (Na₂S₂O₄) (3.0-5.0 eq)

  • Methanol

  • Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in a mixture of methanol and water (e.g., 2:1 v/v).

  • Prepare a solution of sodium dithionite in water and add it dropwise to the solution of the nitro compound at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-ethynylaniline.

Protocol 4: Heterogeneous Catalytic Reduction using V₂O₅/TiO₂

This protocol employs a recyclable heterogeneous catalyst for a green and efficient reduction of the nitro group.[2]

Workflow Diagram:

protocol4 start Combine this compound, V₂O₅/TiO₂, and Dioxane add_hydrazine Add Hydrazine Hydrate dropwise start->add_hydrazine heat Heat at 80°C for 1 hour add_hydrazine->heat cool Cool to room temperature heat->cool filter_catalyst Filter to remove catalyst cool->filter_catalyst extract Extract filtrate with Ethyl Acetate filter_catalyst->extract dry Dry organic layer over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain 4-Ethynylaniline purify->product

Caption: Workflow for the catalytic reduction using V₂O₅/TiO₂ and hydrazine hydrate.

Materials:

  • This compound (1.0 eq)

  • V₂O₅/TiO₂ catalyst (5 mol%)

  • Hydrazine hydrate (N₂H₄·H₂O) (3.0 eq)

  • Dioxane

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound, the V₂O₅/TiO₂ catalyst, and dioxane.

  • Heat the mixture to 80 °C and add hydrazine hydrate dropwise over a period of 15 minutes.

  • Stir the reaction mixture at 80 °C for 1 hour. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the catalyst. The catalyst can be washed, dried, and reused.

  • Extract the filtrate with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the organic phase under reduced pressure.

  • Purify the resulting residue by column chromatography to afford the desired 4-ethynylaniline.[2]

Conclusion

The protocols described provide a range of options for the chemoselective reduction of this compound. The choice of method will depend on factors such as available reagents, desired scale, and tolerance of other functional groups in more complex substrates. The tin(II) chloride and iron-based methods are classical, cost-effective, and reliable. The V₂O₅/TiO₂ catalyzed reaction offers a more modern, green, and efficient alternative with the benefit of a recyclable catalyst. It is recommended to perform small-scale trials to determine the optimal conditions for a specific application.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various medicinally relevant heterocyclic compounds utilizing modern synthetic methodologies. The included methods—Microwave-Assisted Synthesis, C-H Activation, Multicomponent Reactions, Flow Chemistry, Visible-Light Photoredox Catalysis, and Enzymatic Synthesis—offer significant advantages in terms of efficiency, selectivity, and scalability, making them highly valuable in the drug discovery and development pipeline.

Microwave-Assisted Synthesis of Bioactive Thiazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The following protocol describes a one-pot, three-component synthesis of novel 1-thiazolyl-pyridazinedione derivatives, which have shown potential as antimicrobial agents.

Experimental Protocol: Microwave-Assisted Synthesis of 1-(5-((4-bromophenyl)diazenyl)-4-methylthiazol-2-yl)-1,2-dihydropyridazine-3,6-dione

Materials:

Procedure:

  • To a solution of maleic anhydride (0.98 g, 1 mmol) and thiosemicarbazide (0.92 g, 1 mmol) in ethanol (20 mL), add a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the reaction mixture in a microwave oven at 500 W and 150 °C for 2 minutes.

  • Add the appropriate hydrazonoyl halide (1 mmol) and chitosan (0.1 g) to the reaction mixture.

  • Continue heating in the microwave oven at 500 W and 150 °C for an additional 4–8 minutes, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., DMF) to afford the pure product.[1]

Data Presentation: Synthesis of Thiazole Derivatives
CompoundAr-SubstituentReaction Time (min)Yield (%)m.p. (°C)
5a C₆H₅685190-192
5b 4-CH₃C₆H₄588198-200
5c 4-OCH₃C₆H₄782215-217
5d 4-ClC₆H₄490225-227
5e 4-NO₂C₆H₄878240-242
5f 4-BrC₆H₄686207-209

Data adapted from a study on the synthesis of novel bioactive thiazolyl-pyridazinediones.[1]

Experimental Workflow

Microwave_Synthesis_Workflow cluster_prep Reaction Preparation cluster_mw1 Microwave Irradiation 1 cluster_add Addition of Reagents cluster_mw2 Microwave Irradiation 2 cluster_workup Work-up and Purification cluster_product Final Product reagents Maleic anhydride, Thiosemicarbazide, Ethanol, Acetic Acid mw1 Microwave (500W, 150°C, 2 min) reagents->mw1 add Add Hydrazonoyl Halide and Chitosan mw1->add mw2 Microwave (500W, 150°C, 4-8 min) add->mw2 workup Cooling, Filtration, Washing, Recrystallization mw2->workup product Pure 1-Thiazolyl-pyridazinedione Derivatives workup->product

Caption: Workflow for the microwave-assisted synthesis of 1-thiazolyl-pyridazinedione derivatives.

C-H Activation for the Synthesis of Quinolines

Direct C-H bond functionalization represents a highly atom- and step-economical approach to constructing complex molecules. The following protocol details a Cobalt(III)-catalyzed synthesis of quinolines via C-H activation/cyclization of anilines with alkynes, where DMSO serves as both the solvent and a C1 building block.

Experimental Protocol: Co(III)-Catalyzed Synthesis of 2-Methyl-3-phenylquinoline

Materials:

Procedure:

  • To a flame-dried Schlenk tube, add aniline (0.2 mmol), 1-phenyl-1-propyne (0.3 mmol), [Cp*Co(CO)I₂] (5 mol %), and AgSbF₆ (20 mol %).

  • Evacuate and backfill the tube with argon three times.

  • Add DMSO (1.0 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired quinoline (B57606) product.

Data Presentation: Synthesis of Quinolines via C-H Activation
EntryAniline DerivativeAlkyneProductYield (%)
1Aniline1-Phenyl-1-propyne2-Methyl-3-phenylquinoline85
24-Methylaniline1-Phenyl-1-propyne2,6-Dimethyl-3-phenylquinoline82
34-Methoxyaniline1-Phenyl-1-propyne6-Methoxy-2-methyl-3-phenylquinoline78
44-Fluoroaniline1-Phenyl-1-propyne6-Fluoro-2-methyl-3-phenylquinoline75
5AnilineDiphenylacetylene2,3-Diphenylquinoline92
6Aniline1-Hexyne2-Butyl-3-methylquinoline65

Data is representative of yields obtained in Co(III)-catalyzed C-H activation reactions for quinoline synthesis.

Signaling Pathway Inhibition by Synthesized Quinolines

Some synthesized quinoline derivatives have been shown to exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR/HER-2 pathway.[2]

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->EGFR Inhibition Quinoline->HER2 Inhibition

Caption: Inhibition of the EGFR/HER-2 signaling pathway by synthesized quinoline derivatives.

Multicomponent Synthesis of Pyrimidines

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains the structural elements of all starting materials. This protocol describes a sustainable, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols.

Experimental Protocol: Iridium-Catalyzed Synthesis of 2,4,6-Triphenylpyrimidine

Materials:

Procedure:

  • In a glovebox, charge a Schlenk tube with the PN⁵P-Ir pincer complex (1 mol %), benzamidine hydrochloride (0.5 mmol), and t-BuOK (1.5 mmol).

  • Add toluene (2 mL), benzyl alcohol (1.0 mmol), and acetophenone (0.5 mmol) to the tube.

  • Seal the Schlenk tube and heat the mixture at 150 °C for 24 hours.

  • Cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the pyrimidine (B1678525) product.[3][4][5]

Data Presentation: Iridium-Catalyzed Pyrimidine Synthesis
EntryAmidineAlcohol 1Alcohol 2ProductYield (%)
1BenzamidineBenzyl alcoholEthanol2-Phenyl-4-methyl-6-phenylpyrimidine85
2Acetamidine1-Phenylethanol1-Propanol2-Methyl-4-phenyl-6-ethylpyrimidine76
3BenzamidineCyclohexylmethanolMethanol2-Phenyl-4-cyclohexyl-6-methylpyrimidine81
44-Cl-BenzamidineBenzyl alcoholBenzyl alcohol2-(4-Chlorophenyl)-4,6-diphenylpyrimidine93
5Benzamidine1-Butanol1-Butanol2-Phenyl-4,6-dipropylpyrimidine72

Yields are representative of those achieved in the iridium-catalyzed multicomponent synthesis of pyrimidines.[3][4][5]

Continuous Flow Synthesis of Indoles

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and facile scalability. The Fischer indole (B1671886) synthesis is a classic and versatile method for preparing indoles, and its adaptation to a continuous flow process is described below.

Experimental Protocol: Continuous Flow Fischer Indole Synthesis

Apparatus:

  • Two syringe pumps

  • T-mixer

  • Heated reactor coil (e.g., PFA or stainless steel)

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Prepare two separate solutions:

    • Solution A: Phenylhydrazine in a suitable solvent (e.g., acetic acid/isopropanol).

    • Solution B: Ketone or aldehyde (e.g., cyclohexanone) in the same solvent.

  • Set the desired flow rates for each syringe pump to control the stoichiometry and residence time.

  • Pump both solutions simultaneously through the T-mixer, where they combine and initiate the reaction.

  • The reaction mixture then enters the heated reactor coil maintained at a specific temperature (e.g., 200 °C). The length of the coil and the total flow rate determine the residence time.

  • The output from the reactor passes through a back-pressure regulator (e.g., 75 bar) to maintain the solvent in a liquid state at elevated temperatures.

  • Collect the product stream in a collection vessel.

  • The collected crude product can be purified by standard work-up and chromatographic procedures.[6]

Data Presentation: Flow Synthesis of Indoles
Substrate (Ketone)PhenylhydrazineTemp (°C)Residence Time (min)Yield (%)
CyclohexanonePhenylhydrazine200396
AcetonePhenylhydrazine180575
PropiophenonePhenylhydrazine220288
4-MethylcyclohexanonePhenylhydrazine200391
2-Pentanone4-Methoxyphenylhydrazine210483

Representative data for the continuous flow Fischer indole synthesis.[6]

Experimental Workflow for Flow Synthesis

Flow_Synthesis_Workflow pumpA Syringe Pump A (Phenylhydrazine Soln) mixer T-Mixer pumpA->mixer pumpB Syringe Pump B (Ketone/Aldehyde Soln) pumpB->mixer reactor Heated Reactor Coil mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Collection Vessel bpr->collection

Caption: Schematic of a continuous flow setup for the Fischer indole synthesis.

Visible-Light Photoredox Catalysis for Oxazole Synthesis

Visible-light photoredox catalysis has become a prominent green chemistry tool, enabling a wide range of organic transformations under mild conditions. This protocol outlines the synthesis of 2,5-disubstituted oxazoles from α-bromoketones and benzylamines.

Experimental Protocol: Synthesis of 2-Phenyl-5-(p-tolyl)oxazole

Materials:

  • 2-Bromo-1-(p-tolyl)ethan-1-one

  • Benzylamine (B48309)

  • [Ru(bpy)₃]Cl₂ (photocatalyst)

  • K₃PO₄ (base)

  • CCl₃Br (additive)

  • Acetonitrile (B52724) (solvent)

  • Schlenk tube equipped with a stir bar

  • Blue LED light source

Procedure:

  • In a Schlenk tube, combine 2-bromo-1-(p-tolyl)ethan-1-one (0.5 mmol), benzylamine (0.6 mmol), [Ru(bpy)₃]Cl₂ (1 mol %), K₃PO₄ (1.5 mmol), and CCl₃Br (1.0 mmol).

  • Add acetonitrile (5 mL) and degas the mixture by three freeze-pump-thaw cycles.

  • Place the sealed tube approximately 5 cm from a blue LED lamp and irradiate with stirring at room temperature for 24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired oxazole.

Data Presentation: Photocatalytic Oxazole Synthesis
Entryα-BromoketoneBenzylamineProductYield (%)
12-BromoacetophenoneBenzylamine2,5-Diphenyloxazole85
22-Bromo-1-(4-methoxyphenyl)ethanoneBenzylamine2-Phenyl-5-(4-methoxyphenyl)oxazole82
32-Bromo-1-(4-chlorophenyl)ethanoneBenzylamine2-Phenyl-5-(4-chlorophenyl)oxazole78
42-Bromoacetophenone4-Methoxybenzylamine2-(4-Methoxyphenyl)-5-phenyloxazole80
52-Bromo-1-phenylethanone4-Chlorobenzylamine2-(4-Chlorophenyl)-5-phenyloxazole75

Representative yields for the visible-light photocatalytic synthesis of 2,5-disubstituted oxazoles.

Enzymatic Synthesis of Chiral Lactams

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral molecules. This protocol describes the enzymatic desymmetrization of a meso-cycloalkanone to produce an enantioenriched lactam, a valuable building block in pharmaceutical synthesis.

Experimental Protocol: Asymmetric Synthesis of (S)-4-Phenyl-azepan-2-one

Materials:

Procedure:

  • To a solution of 4-phenylcyclohexanone (0.2 mmol) and CPA organocatalyst (10 mol %) in toluene (4 mL) at -20 °C, add freshly activated 4 Å molecular sieves.

  • Stir the mixture for 10 minutes, then add DPPH (0.24 mmol).

  • After stirring for the specified time for oxime ester formation, add BF₃·OEt₂ (0.24 mmol) and continue stirring until the rearrangement is complete (monitored by TLC or HPLC).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the enantioenriched lactam.

  • Determine the enantiomeric ratio (er) by chiral HPLC analysis.

Data Presentation: Enzymatic Synthesis of Chiral Lactams
EntryCycloalkanoneProductYield (%)Enantiomeric Ratio (er)
14-Phenylcyclohexanone(S)-4-Phenyl-azepan-2-one7477:23
23-Methylcyclopentanone(S)-3-Methyl-piperidin-2-one8592:8
34-tert-Butylcyclohexanone(S)-4-tert-Butyl-azepan-2-one6885:15
4IndanoneDihydroquinolin-2(1H)-one9197:3
5TetraloneDihydrobenzo[c]azepin-1(2H)-one8895:5

Representative data for the asymmetric synthesis of chiral lactams via enzymatic desymmetrization.

References

Application Notes and Protocols: 1-Ethynyl-4-nitrobenzene in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-nitrobenzene is a versatile chemical intermediate with significant potential in the discovery and development of novel agrochemicals. Its unique structure, featuring a reactive terminal alkyne and an electron-withdrawing nitro group, makes it an ideal scaffold for the synthesis of a diverse range of bioactive molecules. The ethynyl (B1212043) group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions to form stable 1,2,3-triazole rings, a common motif in many successful fungicides. Furthermore, the aromatic nitro group can be readily modified, offering additional avenues for structural diversification to develop herbicides and other crop protection agents.

These application notes provide an overview of the use of this compound in the synthesis of potential fungicides and herbicides, complete with experimental protocols and relevant biological activity data.

Fungicide Development: Synthesis and Activity of 1,2,3-Triazole Derivatives

The 1,2,3-triazole moiety, readily accessible from this compound, is a well-established pharmacophore in antifungal agents. The mechanism of action for many triazole fungicides involves the inhibition of ergosterol (B1671047) biosynthesis in fungi, a critical component of their cell membranes.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole fungicides act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane integrity and function, leading to cell death.

Ergosterol_Biosynthesis_Inhibition cluster_inhibition Inhibition by Triazole Fungicide Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated sterols 14-demethylated sterols Lanosterol->14-demethylated sterols CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol 14-demethylated sterols->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Triazole_Fungicide 1,2,3-Triazole Derivative (from this compound) Triazole_Fungicide->Lanosterol Inhibits CYP51

Inhibition of Fungal Ergosterol Biosynthesis by a 1,2,3-Triazole Derivative.
Synthesis of a 1-(4-Nitrophenyl)-1H-1,2,3-triazole Intermediate

A key intermediate, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, can be synthesized from a precursor derived from this compound. This aldehyde can then be further functionalized to generate a library of potential fungicidal compounds.

Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde

This protocol is based on the general principles of CuAAC reactions.

  • Preparation of 4-Azido-1-nitrobenzene: The synthesis begins with the conversion of 4-nitroaniline (B120555) (derived from the reduction of a dinitrobenzene precursor or other routes) to 4-azido-1-nitrobenzene. This is a standard procedure involving diazotization followed by reaction with sodium azide.

  • Click Reaction:

    • In a round-bottom flask, dissolve this compound (1 equivalent) and 4-azido-1-nitrobenzene (1 equivalent) in a suitable solvent system such as a mixture of t-butanol and water (1:1).

    • To this solution, add sodium ascorbate (B8700270) (0.1 equivalents) followed by copper(II) sulfate (B86663) pentahydrate (0.01 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the 1,4-disubstituted 1,2,3-triazole.

  • Formylation: The terminal alkyne can be a protected aldehyde precursor, which upon deprotection yields the target carbaldehyde. Alternatively, post-triazole formation formylation methods can be employed.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) cluster_product Product Reactant1 This compound Reaction CuSO4, Sodium Ascorbate t-BuOH/H2O, Room Temp Reactant1->Reaction Reactant2 Organic Azide (R-N3) Reactant2->Reaction Product 1,4-Disubstituted-1-(4-nitrophenyl)-1H-1,2,3-triazole Reaction->Product

General Synthesis Workflow for 1,2,3-Triazole Derivatives.
In Vitro Antifungal Activity Screening

The synthesized 1,2,3-triazole derivatives can be screened for their antifungal activity against a panel of phytopathogenic fungi.

Experimental Protocol: Mycelial Growth Inhibition Assay

  • Fungal Strains: Obtain pure cultures of relevant phytopathogenic fungi (e.g., Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea).

  • Compound Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions (e.g., 10 mg/mL).

  • Assay Plate Preparation:

    • Prepare Potato Dextrose Agar (PDA) medium and autoclave.

    • While the PDA is still molten (around 45-50 °C), add the test compound stock solution to achieve the desired final concentrations (e.g., 50 µg/mL). Add the same volume of DMSO to the control plates.

    • Pour the amended PDA into sterile Petri dishes.

  • Inoculation:

    • From a fresh culture of the test fungus, cut a mycelial disc (e.g., 5 mm diameter) from the edge of the colony.

    • Place the mycelial disc, mycelium-side down, in the center of the PDA plates (both treated and control).

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28 °C) in the dark.

  • Data Collection:

    • When the mycelial growth in the control plate reaches the edge of the plate, measure the diameter of the fungal colony in all plates.

    • Calculate the percentage of inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] × 100

      • Where C is the average diameter of the mycelial colony of the control group, and T is the average diameter of the mycelial colony of the treated group.

  • EC50 Determination: For promising compounds, perform the assay with a range of concentrations to determine the half-maximal effective concentration (EC50).

Table 1: Representative Antifungal Activity of 1,2,3-Triazole Phenylhydrazone Derivatives [1]

CompoundTarget FungusEC50 (µg/mL)
5p Rhizoctonia solani0.18
Sclerotinia sclerotiorum2.28
Fusarium graminearum1.01
Phytophthora capsici1.85

Note: The data presented is for 1,2,3-triazole phenylhydrazone derivatives, which represent a class of compounds accessible through further modification of intermediates derived from this compound.

Herbicide Development: Synthesis and Activity of Pyrimidine (B1678525) Derivatives

Aryl-substituted pyrimidines are a known class of herbicides. The synthesis of such compounds can potentially start from precursors like this compound, where the ethynyl group can be transformed into a part of the pyrimidine ring system.

General Synthetic Approach for Pyrimidine Derivatives

While a direct, one-step synthesis from this compound is not commonly reported, multi-step synthetic routes can be envisioned. For instance, the ethynyl group can undergo reactions to form a three-carbon chain which can then be cyclized with a suitable nitrogen-containing reagent (e.g., urea, thiourea (B124793), or amidines) to form the pyrimidine ring. The 4-nitrophenyl group would then be a substituent on this ring.

Herbicidal Activity Testing

The synthesized pyrimidine derivatives can be evaluated for their pre- and post-emergence herbicidal activity.

Experimental Protocol: Pre- and Post-Emergence Herbicidal Assay

  • Plant Species: Use a selection of monocotyledonous (e.g., barnyardgrass, Echinochloa crus-galli) and dicotyledonous (e.g., rape, Brassica napus) weed species.

  • Compound Application:

    • Pre-emergence: Prepare solutions of the test compounds at various concentrations. Sow the seeds of the test plants in pots filled with soil. Spray the soil surface evenly with the test solution.

    • Post-emergence: Sow the seeds and allow the plants to grow to the 2-3 leaf stage. Then, spray the plants evenly with the test solution.

  • Growth Conditions: Maintain the treated pots in a greenhouse under controlled conditions of temperature, light, and humidity.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect on a scale of 0 to 100%, where 0% represents no effect and 100% represents complete plant death.

Table 2: Representative Herbicidal Activity of Pyrimidine Thiourea Derivatives [2]

CompoundTarget WeedApplication Rate (mg/L)Root Growth Inhibition (%)
4d Brassica napus10081.5
4f Digitaria adscendens10081.0

Note: This data is for pyrimidine thiourea derivatives and serves as a representative example of the potential herbicidal activity of this class of compounds.

Herbicidal_Assay_Workflow Start Start Sow_Seeds Sow Weed Seeds in Pots Start->Sow_Seeds Pre-emergence Pre-emergence Application? Sow_Seeds->Pre-emergence Spray_Soil Spray Soil Surface with Test Compound Pre-emergence->Spray_Soil Yes Grow_Plants Allow Plants to Grow to 2-3 Leaf Stage Pre-emergence->Grow_Plants No Incubate Incubate in Greenhouse (14-21 days) Spray_Soil->Incubate Post-emergence Spray Plants with Test Compound Grow_Plants->Post-emergence Post-emergence->Incubate Assess Visually Assess Herbicidal Effect Incubate->Assess End End Assess->End

Workflow for Pre- and Post-emergence Herbicidal Activity Screening.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel agrochemicals. Its application in the development of 1,2,3-triazole-based fungicides and pyrimidine-based herbicides demonstrates its potential to contribute to the discovery of new and effective crop protection solutions. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound in the pursuit of innovative agrochemical research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethynyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Ethynyl-4-nitrobenzene, a key building block in various fields of chemical research.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the Sonogashira coupling and the desilylation of a silylated precursor.

Low or No Product Yield in Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. However, various factors can lead to low or no yield of the desired this compound.

dot

LowYield_Sonogashira start Low or No Yield check_catalyst 1. Verify Catalyst and Ligand Activity start->check_catalyst Initial Check check_reagents 2. Assess Reagent Quality and Stoichiometry start->check_reagents Initial Check check_conditions 3. Evaluate Reaction Conditions start->check_conditions Initial Check solution_catalyst Use fresh, active catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂). Consider more active ligands for less reactive halides (e.g., cataCXium A, sXPhos). check_catalyst->solution_catalyst Identified Issue solution_reagents Use fresh, pure aryl halide and alkyne. Ensure the copper(I) co-catalyst is not oxidized. Use anhydrous and degassed solvents and amine base. check_reagents->solution_reagents Identified Issue solution_conditions Ensure stringent anaerobic conditions (degas solvent). Optimize reaction temperature; higher temperatures may be needed for less reactive halides. Select an appropriate base (e.g., Cs₂CO₃, K₃PO₄ for challenging substrates). check_conditions->solution_conditions Identified Issue GlaserCoupling_Troubleshooting start High Alkyne Homocoupling check_oxygen 1. Verify Anaerobic Conditions start->check_oxygen Primary Cause check_copper 2. Evaluate Copper Co-catalyst start->check_copper Contributing Factor check_alkyne_addition 3. Review Alkyne Addition start->check_alkyne_addition Procedural Tweak solution_oxygen Thoroughly degas all solvents and reagents (e.g., freeze-pump-thaw cycles or sparging with inert gas). check_oxygen->solution_oxygen Solution solution_copper Consider running the reaction under copper-free conditions, which may require a more active palladium catalyst system. check_copper->solution_copper Alternative solution_alkyne_addition Slowly add the terminal alkyne to the reaction mixture to maintain a low concentration of the copper acetylide. check_alkyne_addition->solution_alkyne_addition Solution IncompleteDesilylation start Incomplete Desilylation check_reagent 1. Verify Deprotecting Agent start->check_reagent Initial Check check_conditions 2. Assess Reaction Conditions start->check_conditions Initial Check check_substrate 3. Consider Substrate Stability start->check_substrate Consideration solution_reagent Use a fresh, anhydrous deprotecting agent (e.g., TBAF, K₂CO₃). Increase the equivalents of the deprotecting agent. check_reagent->solution_reagent Solution solution_conditions Increase the reaction time or temperature if the substrate is stable. Ensure the solvent is appropriate and dry. check_conditions->solution_conditions Solution solution_substrate The electron-withdrawing nitro group can affect the reactivity of the silyl (B83357) group. Consider a stronger deprotection method if milder conditions fail. check_substrate->solution_substrate Insight

Common side products in 1-Ethynyl-4-nitrobenzene reactions and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethynyl-4-nitrobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on avoiding unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

This compound is a versatile building block in organic synthesis due to its two reactive functional groups: a terminal alkyne and an aromatic nitro group.[1] The most common reactions include:

  • Sonogashira Coupling: A cross-coupling reaction to form a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[2]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": A reaction that forms a stable 1,2,3-triazole ring from the alkyne and an azide (B81097).[1][3]

  • Nitro Group Reduction: The reduction of the nitro group to an aniline, which opens up further synthetic pathways.[1]

Q2: I'm performing a Sonogashira coupling with this compound and getting a significant amount of an insoluble yellow solid. What is this side product and how can I avoid it?

This is a very common issue. The side product is almost certainly the homocoupled diyne, 1,4-bis(4-nitrophenyl)-1,3-butadiyne , also known as the Glaser or Hay coupling product. This occurs when two molecules of this compound react with each other.

Primary Causes of Homocoupling:

  • Presence of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the homocoupling pathway.

  • Copper(I) Co-catalyst: While often used to increase the rate of the Sonogashira reaction, the copper catalyst also efficiently catalyzes the unwanted homocoupling side reaction.

Q3: My CuAAC (Click Chemistry) reaction with this compound is failing or giving a low yield. What are the common culprits?

Low yields in CuAAC reactions are frequently encountered. The most common reasons include:

  • Inactive Copper Catalyst: The active catalyst is Copper(I). It is highly susceptible to oxidation to the inactive Copper(II) state, especially in the presence of oxygen.[4][5]

  • Poor Reagent Purity: Impurities in either the this compound or the azide partner can inhibit the catalyst or lead to side reactions.[5][6]

  • Suboptimal Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations can significantly slow down or stall the reaction.[4][6]

  • Alkyne Homocoupling: Similar to the Sonogashira reaction, oxidative homocoupling of this compound can occur, consuming the starting material.[4][5]

Q4: I want to selectively reduce the nitro group of this compound to an amine. How can I do this without affecting the ethynyl (B1212043) group?

The primary challenge is to use a reducing agent that is chemoselective for the nitro group over the alkyne. Catalytic hydrogenation with common catalysts like Palladium on carbon (Pd/C) can sometimes lead to the reduction of the triple bond.

Several methods are known for the selective reduction of aromatic nitro groups in the presence of other reducible functional groups.[7][8] For alkynes, metal-free reductions or specific metal hydrides are often preferred.[7]

Troubleshooting Guides

Sonogashira Coupling: Avoiding Homocoupling
Observed IssuePotential CauseRecommended Solution
Formation of an insoluble precipitate (likely 1,4-bis(4-nitrophenyl)-1,3-butadiyne)Oxygen in the reaction mixtureThoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
High proportion of homocoupled product despite inert atmosphereCopper(I) co-catalyst promoting homocouplingSwitch to a copper-free Sonogashira protocol. This may require a more active palladium catalyst/ligand system and potentially higher temperatures, but it eliminates the primary pathway for this side reaction.[9][10][11]
Low yield of desired cross-coupled productSlow rate of cross-coupling relative to homocouplingSlowly add the this compound to the reaction mixture via a syringe pump. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
CuAAC (Click Chemistry): Troubleshooting Low Yields
Observed IssuePotential CauseRecommended Solution
No or very little product formationInactive Cu(I) catalyst due to oxidationUse a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ from a more stable Cu(II) salt (e.g., CuSO₄).[12][13] Ensure all solvents are thoroughly degassed.
Use a stabilizing ligand for the Cu(I) ion, such as TBTA for organic solvents or THPTA for aqueous media.[12][13]
Reaction starts but does not go to completionPoor solubility of reactantsFor hydrophobic molecules like this compound derivatives, consider using a co-solvent system such as t-BuOH/water or DMF/water to ensure all components remain in solution.[4][14]
Steric hindrance from bulky groups near the alkyne or azideIncrease the reaction temperature (e.g., to 40-60 °C) or prolong the reaction time.[12] Consider increasing the catalyst and ligand loading.
Multiple spots on TLC, including a non-polar byproductOxidative homocoupling of the alkyneEnsure the reaction is properly deoxygenated and use an adequate excess of sodium ascorbate to scavenge any dissolved oxygen.[4][5]
Nitro Group Reduction: Ensuring Selectivity
Observed IssuePotential CauseRecommended Solution
Loss of the alkyne signal in NMR or MSReduction of the triple bondAvoid standard catalytic hydrogenation with H₂/Pd-C. Use a more chemoselective reducing agent. SnCl₂·2H₂O in an alcoholic solvent is a classic and effective method.[15][16]
Consider metal-free reduction methods, for example, using tetrahydroxydiboron (B82485) with an organocatalyst, which is known to tolerate ethynyl groups.[7]
Incomplete reduction, mixture of productsInsufficient reducing agent or deactivationUse a sufficient excess of the reducing agent (e.g., 5 equivalents of SnCl₂·2H₂O).[15] Monitor the reaction by TLC until the starting material is fully consumed.
Formation of azo or azoxy byproductsUse of certain metal hydrides (e.g., LiAlH₄)Lithium aluminum hydride is known to reduce aromatic nitro compounds to azo products and should be avoided for the synthesis of anilines.[17]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound with 4-Iodotoluene (B166478)

This protocol is designed to minimize the formation of the homocoupling side product 1,4-bis(4-nitrophenyl)-1,3-butadiyne by eliminating the copper co-catalyst.[9][18]

Materials:

  • This compound

  • 4-Iodotoluene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Anhydrous, degassed Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-iodotoluene (1.1 mmol, 1.1 equiv.), Pd(OAc)₂ (0.03 mmol, 3 mol%), and DABCO (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Under a positive flow of inert gas, add anhydrous, degassed DMF (5 mL).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: CuAAC (Click) Reaction of this compound with Benzyl (B1604629) Azide

This protocol uses an in situ generated Cu(I) catalyst from a Cu(II) source and a reducing agent, which is a common and reliable method.[19][20][21]

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH) and deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in a 1:1 mixture of t-BuOH and deionized water (8 mL).

  • Add benzyl azide (1.0 mmol, 1.0 equiv.) to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv.) in deionized water (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol, 0.1 equiv.) in deionized water (1 mL).

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. A color change should be observed.

  • Stir the reaction mixture vigorously at room temperature and monitor by TLC.

  • Once the starting materials are consumed (typically 1-4 hours), dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Selective Reduction of this compound to 4-Ethynylaniline

This protocol uses tin(II) chloride, a mild and chemoselective reagent for the reduction of aromatic nitro groups in the presence of acid-sensitive functionalities like alkynes.[15][16]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (B145695) (EtOH)

  • 5% aqueous Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 equiv.) in ethanol (10 mL) in a round-bottom flask.

  • Add SnCl₂·2H₂O (5.0 mmol, 5.0 equiv.) to the solution.

  • Heat the reaction mixture to reflux (approx. 78 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC. Once the starting material is consumed (typically 1-3 hours), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice.

  • Carefully add 5% aqueous NaHCO₃ or NaOH with stirring until the pH is basic (pH 8-9). This will precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Ethynylaniline.

  • The product can be further purified by column chromatography if necessary.

Visualized Workflows

Sonogashira_Troubleshooting start Low Yield or Side Product in Sonogashira Coupling check_precipitate Insoluble Precipitate Formed? start->check_precipitate cause_homocoupling Cause: Alkyne Homocoupling (1,4-bis(4-nitrophenyl)-1,3-butadiyne) check_precipitate->cause_homocoupling Yes check_atmosphere Is Reaction Under Inert Atmosphere? check_precipitate->check_atmosphere No cause_homocoupling->check_atmosphere solution_degas Solution: Thoroughly degas all solvents and reagents. Maintain inert atmosphere. check_atmosphere->solution_degas No check_copper Using Copper Co-catalyst? check_atmosphere->check_copper Yes solution_copper_free Solution: Switch to a Copper-Free protocol. check_copper->solution_copper_free Yes solution_slow_addition Further Optimization: Slowly add alkyne via syringe pump. check_copper->solution_slow_addition No (already copper-free) or for further improvement solution_copper_free->solution_slow_addition

Caption: Troubleshooting workflow for Sonogashira coupling side products.

CuAAC_Troubleshooting start Low Yield in CuAAC (Click) Reaction check_catalyst Is the Cu(I) catalyst active? start->check_catalyst solution_catalyst Solution: 1. Use fresh Sodium Ascorbate. 2. Degas all solvents. 3. Use a stabilizing ligand (TBTA/THPTA). check_catalyst->solution_catalyst No check_solubility Are reactants fully soluble? check_catalyst->check_solubility Yes solution_solubility Solution: Use a co-solvent system (e.g., tBuOH/H2O, DMF/H2O). check_solubility->solution_solubility No check_conditions Are reaction conditions optimal? check_solubility->check_conditions Yes solution_conditions Solution: 1. Increase temperature (40-60°C). 2. Increase reaction time. 3. Increase catalyst loading. check_conditions->solution_conditions No

Caption: Troubleshooting workflow for low yield in CuAAC (Click Chemistry).

Nitro_Reduction_Logic goal Goal: Selectively Reduce -NO2 to -NH2 on This compound reagent_choice Choice of Reducing System goal->reagent_choice option1 Catalytic Hydrogenation (e.g., H2, Pd/C) reagent_choice->option1 option2 Metal/Acid or Salt (e.g., SnCl2, Fe/HCl) reagent_choice->option2 option3 Metal-Free Systems (e.g., B2(OH)4) reagent_choice->option3 outcome1 Risk of Alkyne Reduction (NON-SELECTIVE) option1->outcome1 outcome2 Generally High Selectivity for Nitro Group (RECOMMENDED) option2->outcome2 outcome3 High Selectivity, Tolerates Alkyne (GOOD ALTERNATIVE) option3->outcome3

References

Technical Support Center: Purification of Crude 1-Ethynyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Ethynyl-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound are column chromatography and recrystallization. Sublimation is a potential alternative, though less frequently reported for this specific compound.

Q2: What are the typical impurities in crude this compound?

A2: Crude this compound, often synthesized via a Sonogashira coupling, may contain several impurities. These can include unreacted starting materials such as 1-iodo-4-nitrobenzene (B147127) and the terminal alkyne, residual palladium and copper catalysts, and homocoupled alkyne byproducts (diynes).

Q3: How can I remove the residual palladium and copper catalysts after a Sonogashira reaction?

A3: Residual metal catalysts can often be removed by washing the crude reaction mixture with an aqueous solution of a chelating agent like EDTA or by passing a solution of the crude product through a short plug of silica (B1680970) gel before proceeding with further purification.

Q4: My purified this compound is a pale yellow solid. Is this expected?

A4: Yes, pure this compound is typically described as a very pale yellow to white solid.[1] A more intense yellow or brown color may indicate the presence of impurities.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of this compound from impurities.

Possible Cause Solution
Incorrect Eluent Polarity The polarity of the eluent system is critical. For this compound, a common eluent is a mixture of ethyl acetate (B1210297) and hexane. Start with a low polarity mixture (e.g., 3-10% ethyl acetate in hexane) and gradually increase the polarity if the desired compound is not eluting.[1]
Column Overloading Overloading the column with crude material will lead to broad peaks and poor separation. A general guideline is to load an amount of crude product that is 1-2% of the mass of the silica gel.
Improper Column Packing An improperly packed column with cracks or channels will result in a non-uniform flow of the eluent and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Co-elution with an Impurity If an impurity has a very similar polarity to the product, consider using a different stationary phase, such as alumina, or a different solvent system to alter the selectivity of the separation.

Issue: The product is not eluting from the column.

Possible Cause Solution
Eluent Polarity is Too Low If the compound remains at the top of the column, the eluent is not polar enough to move it. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your eluent mixture.
Strong Adsorption to Silica Gel Highly polar impurities or degradation products might bind strongly to the acidic silica gel. While this compound is not excessively polar, significant impurities could affect its elution. A pre-adsorption of the crude material onto a small amount of silica before loading can sometimes help.
Recrystallization

Issue: The compound "oils out" instead of forming crystals.

Possible Cause Solution
Solution is Supersaturated The concentration of the compound in the hot solvent is too high. Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool more slowly.
Cooling Rate is Too Fast Rapid cooling can prevent the formation of a crystal lattice and lead to an amorphous oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of Impurities Impurities can disrupt the crystal lattice formation. If the crude product is very impure, a preliminary purification by column chromatography may be necessary before recrystallization.

Issue: No crystals form upon cooling.

Possible Cause Solution
Solution is Not Saturated Too much solvent was used to dissolve the crude product. Evaporate some of the solvent to increase the concentration and then allow it to cool again.
Crystallization is Slow to Initiate Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of pure this compound.

Data Presentation

Purification Technique Typical Eluent/Solvent Reported Yield/Recovery Purity Achieved Notes
Column Chromatography 3-15% Ethyl Acetate in Hexane[1]70%>98%Effective for removing a wide range of impurities.
Recrystallization Ethanol, Methanol, or mixtures with water are good starting points for nitroaromatic compounds.80-95% (general for nitro compounds)HighBest for removing small amounts of impurities with different solubility profiles.

Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Column Chromatography

This protocol is based on a reported successful purification of this compound.[1]

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until the solvent level is just at the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting the column with a low-polarity mobile phase, such as 10% ethyl acetate in hexane.[1]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound as a solid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Solvent pairs (e.g., ethanol/water) can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualization

Purification_Workflow crude Crude this compound chromatography Column Chromatography crude->chromatography Primary Method recrystallization Recrystallization crude->recrystallization Alternative/Secondary Method pure_product Pure this compound chromatography->pure_product High Purity impurities Impurities chromatography->impurities recrystallization->pure_product Good for High Initial Purity recrystallization->impurities

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree start Purification Issue? col_chrom Column Chromatography Issue? start->col_chrom Yes recryst Recrystallization Issue? start->recryst No poor_sep Poor Separation col_chrom->poor_sep Yes no_elution No Elution col_chrom->no_elution No oiling_out Oiling Out recryst->oiling_out Yes no_crystals No Crystals recryst->no_crystals No solution1 Adjust Eluent Polarity / Repack Column poor_sep->solution1 solution2 Increase Eluent Polarity no_elution->solution2 solution3 Slow Cooling / Add More Solvent oiling_out->solution3 solution4 Concentrate Solution / Induce Crystallization no_crystals->solution4

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Overcoming Reactivity Challenges with 1-Ethynyl-4-nitrobenzene in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the reactivity of 1-ethynyl-4-nitrobenzene in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered a substrate with low reactivity in coupling reactions?

A1: The reactivity of this compound is nuanced and highly dependent on the specific coupling reaction, the coupling partner, and the reaction conditions. The strong electron-withdrawing nature of the nitro group can influence the electronic properties of the ethynyl (B1212043) group. While an electron-withdrawing group on the phenyl ring of a terminal alkyne generally increases the acidity of the acetylenic proton, which can be beneficial for reactions like the Sonogashira coupling, it can also impact the overall electron density of the alkyne, potentially affecting the catalytic cycle.[1] Therefore, instead of being inherently "unreactive," its reactivity is best described as "condition-dependent."

Q2: What are the main challenges when using this compound in Sonogashira coupling?

A2: Potential challenges in Sonogashira coupling with this compound include:

  • Slow reaction rates or incomplete conversion: This can occur, particularly when coupling with electron-poor or sterically hindered aryl halides.

  • Side reactions: Homocoupling of the alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, especially in the presence of copper catalysts and oxygen.

  • Catalyst deactivation: The nitro group, being a potential coordinating group, might interact with the palladium catalyst, leading to deactivation.

Q3: Can this compound be used in other coupling reactions like Suzuki or Heck?

A3: While Sonogashira coupling is the most common reaction for terminal alkynes, Suzuki-Miyaura and Heck reactions are also powerful C-C bond-forming reactions.[2][3][4][5][6][7] However, the direct use of terminal alkynes like this compound in standard Suzuki or Heck protocols with aryl halides is less common. The Heck reaction typically involves the coupling of an aryl halide with an alkene.[2][3] The Suzuki-Miyaura reaction involves an organoboron compound coupling with an organohalide.[4][5][6][7] For terminal alkynes to participate in these reactions, they often need to be converted into a suitable derivative first (e.g., an alkenylboronic ester for Suzuki).

Troubleshooting Guide: Sonogashira Coupling of this compound

This guide addresses common issues encountered during the Sonogashira coupling of this compound with aryl halides.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Recommendation
Insufficiently Active Catalyst - Use a fresh, high-quality palladium catalyst and copper(I) salt. - Consider using a more active pre-catalyst or a catalyst system with bulky, electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)₃, SPhos, XPhos) which can promote the oxidative addition step.
Poor Substrate Reactivity (Aryl Halide) - The reactivity of the aryl halide follows the general trend: I > Br > Cl. If using an aryl bromide or chloride, more forcing conditions (higher temperature, more active catalyst) may be required. - Electron-rich aryl halides may react slower than electron-poor ones.
Inappropriate Reaction Conditions - Solvent: Ensure the use of a dry, degassed solvent (e.g., THF, DMF, toluene, or an amine solvent like triethylamine). - Base: A suitable base (e.g., triethylamine (B128534), diisopropylamine, Cs₂CO₃, K₂CO₃) is crucial for the deprotonation of the alkyne. Ensure the base is anhydrous and used in sufficient excess. - Temperature: While some Sonogashira reactions proceed at room temperature, heating may be necessary for less reactive substrates.
Oxygen Contamination - Thoroughly degas all solvents and reagents before use. - Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen promotes the undesirable homocoupling of the alkyne.
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
Possible Cause Troubleshooting Recommendation
Presence of Oxygen - As mentioned above, rigorous exclusion of oxygen is critical. Use freeze-pump-thaw cycles for degassing solvents for best results.
High Copper(I) Concentration - Reduce the amount of the copper(I) co-catalyst. While catalytic, excess copper can favor the homocoupling pathway.
Slow Cross-Coupling Reaction - If the desired cross-coupling is slow, the competing homocoupling can dominate. Address the slow reaction rate using the suggestions in "Problem 1".
Inherent Tendency for Homocoupling - Consider switching to a copper-free Sonogashira protocol. Several efficient copper-free methods have been developed.

Data Presentation: Comparison of Sonogashira Coupling Yields

The following table summarizes representative yields for the Sonogashira coupling of different substituted phenylacetylenes with aryl halides. It is important to note that direct comparison is challenging as reaction conditions vary between studies.

Phenylacetylene DerivativeCoupling PartnerCatalyst/ConditionsYield (%)Reference
This compound4-(2,5-diiodobenzoyl)morpholinePd₂(dba)₃, DMSO35[8]
Phenylacetylene1-Iodo-4-nitrobenzenePd(OAc)₂, Dabco, airQuantitative[9][10]
4-EthynyltolueneIodobenzeneMagnetic Janus-Type Catalyst, H₂O, Et₃N96[11]
Phenylacetylene4-IodotoluenePd on alumina, Cu₂O on alumina, THF-DMA, 80°C60[12]
PhenylacetyleneIodobenzenePd/CuFe₂O₄ MNPs, K₂CO₃, EtOH, 70°C90

Experimental Protocols

General Procedure for Sonogashira Coupling of an Aryl Halide with an Alkyne

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Reagent Addition: Add a dry, degassed solvent (e.g., 5 mL of triethylamine or a mixture of THF and triethylamine). To this mixture, add the terminal alkyne (1.2 mmol, 1.2 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on substrate reactivity). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Factors Influencing this compound Reactivity

G cluster_substrate This compound cluster_factors Influencing Factors cluster_effects Effects on Reactivity S This compound EWG Nitro Group (EWG) S->EWG Alkyne Terminal Alkyne S->Alkyne Reactivity_P Increased Acidity of Acetylenic H+ EWG->Reactivity_P Increases Reactivity_N Potential Catalyst Interaction EWG->Reactivity_N May cause Coupling Coupling Reaction Alkyne->Coupling Reactivity_P->Coupling Facilitates Reactivity_N->Coupling Hinders

Caption: Factors influencing the reactivity of this compound.

Troubleshooting Workflow for Sonogashira Coupling

G start Low/No Yield q1 Check Catalyst & Reagents start->q1 s1 Use fresh catalyst/reagents Consider more active catalyst q1->s1 q2 Review Reaction Conditions s2 Optimize solvent, base, temperature Ensure inert atmosphere q2->s2 q3 Investigate Side Reactions s3 Reduce Cu(I) concentration Switch to Cu-free protocol q3->s3 s1->q2 s2->q3 end Improved Yield s3->end

Caption: Troubleshooting workflow for low yield in Sonogashira coupling.

Simplified Catalytic Cycle for Sonogashira Coupling

G cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) Pd_alkynyl R¹-Pd(II)L₂(C≡C-R²) PdII->Pd_alkynyl Cu_acetylide Cu-C≡C-R² Cu_acetylide->Pd_alkynyl Transmetalation Product R¹-C≡C-R² Pd_alkynyl->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Alkyne H-C≡C-R² Alkyne->Cu_acetylide + Base CuX CuX CuX->Cu_acetylide

Caption: A simplified representation of the Sonogashira catalytic cycle.

References

Technical Support Center: Stabilizing 1-Ethynyl-4-nitrobenzene for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter during the long-term storage and handling of 1-ethynyl-4-nitrobenzene.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving stability issues with this compound.

Issue 1: Discoloration or Change in Physical Appearance

Symptom: The typically off-white to yellow crystalline solid darkens, becomes gummy, or shows signs of melting at room temperature.

Potential Cause: Decomposition of the nitroaromatic group or polymerization of the ethynyl (B1212043) group.

Troubleshooting Workflow:

start Discoloration Observed check_storage Verify Storage Conditions (Cool, Dark, Inert Atmosphere) start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Correct Storage Conditions (See FAQ 2) improper_storage->correct_storage Yes analytical_testing Perform Analytical Testing (TLC, HPLC, NMR, IR) improper_storage->analytical_testing No decomposition Significant Decomposition Detected analytical_testing->decomposition no_change No Significant Chemical Change (Minor Oxidation) decomposition->no_change No polymerization Evidence of Polymerization (Broad NMR peaks, decreased solubility) decomposition->polymerization Polymerization indicators nitro_decomposition Evidence of Nitro Group Decomposition (Changes in IR/NMR nitro peaks) decomposition->nitro_decomposition Nitro degradation indicators stabilizer Consider Use of Stabilizer (See FAQ 3) polymerization->stabilizer dispose Dispose of Material Safely (Consult SDS) nitro_decomposition->dispose stabilizer->correct_storage

Caption: Troubleshooting workflow for discolored this compound.

Issue 2: Inconsistent Experimental Results

Symptom: Reactions involving stored this compound yield unexpected products, lower yields, or fail completely.

Potential Cause: Presence of impurities from decomposition, such as polymers or products from nitro group reduction.

Troubleshooting Steps:

  • Purity Check: Re-characterize the stored material using HPLC, GC-MS, and NMR to determine the purity.

  • Solubility Test: Observe the solubility of the material in a standard solvent. The presence of insoluble material may indicate polymerization.

  • Repurification: If impurities are detected, attempt to repurify a small sample by recrystallization or column chromatography. If the material's performance is restored after purification, the bulk of the stored material has likely degraded.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: Based on its functional groups, this compound has two primary potential decomposition pathways:

  • Polymerization of the Ethynyl Group: Phenylacetylene and its derivatives are known to undergo thermal or metal-catalyzed polymerization. The electron-withdrawing nitro group can influence the rate of this process.

  • Decomposition of the Nitroaromatic System: Nitroaromatic compounds can be thermally sensitive, with decomposition often initiated by the cleavage of the C-NO2 bond. This can lead to the formation of complex, often colored, byproducts.

Q2: What are the ideal long-term storage conditions for this compound?

A2: To minimize decomposition, this compound should be stored under the following conditions.[1]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of thermal decomposition and polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation of the ethynyl group.
Light Amber Vial or Dark LocationProtects the nitro group from photochemical degradation.
Container Tightly Sealed Glass VialPrevents exposure to moisture and atmospheric contaminants.

Q3: Can stabilizers be used to prolong the shelf-life of this compound?

A3: While specific studies on stabilizing this compound are limited, inhibitors used for other reactive monomers, particularly those prone to radical polymerization, may be effective. The choice of stabilizer should be carefully considered to avoid interference with downstream applications.

Potential Stabilizer Classes:

Stabilizer ClassExamplesMechanism of ActionConcentration (Typical)
Phenolic Antioxidants Hydroquinone, Butylated Hydroxytoluene (BHT)Scavenge free radicals, inhibiting polymerization.[2]10-200 ppm
Aromatic Amines Diphenylamine, PhenylenediaminesAct as radical scavengers.100-1000 ppm
Quinones BenzoquinoneInhibit radical polymerization.[3]50-500 ppm

Compatibility Note: It is crucial to perform small-scale stability studies to ensure the chosen stabilizer is effective and does not react with this compound under storage conditions.

Experimental Protocols

Protocol 1: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying the purity of this compound and detecting the formation of non-polymeric degradation products.

Workflow for HPLC Stability Monitoring:

start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) prepare_samples Prepare Diluted Samples from Stored Material at Time Points start->prepare_samples hplc_analysis HPLC Analysis (See Table for Conditions) prepare_samples->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis plot_data Plot Purity (%) vs. Time (months) data_analysis->plot_data determine_shelf_life Determine Shelf-Life (Time to reach unacceptable purity) plot_data->determine_shelf_life

Caption: Workflow for monitoring stability using HPLC.

Suggested HPLC Conditions:

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or Gradient (e.g., Acetonitrile:Water)
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or 310 nm)
Injection Volume 10 µL
Column Temp. 25°C
Protocol 2: Assessing Thermal Stability by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

These techniques provide information on the thermal stability and decomposition behavior of the compound.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4] It can be used to determine the onset of decomposition (exotherm).

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time.[4] It is useful for determining the temperature at which the compound begins to lose mass due to decomposition.

General Procedure:

  • Accurately weigh a small amount of the sample (typically 1-5 mg) into an appropriate TGA/DSC pan.

  • Place the pan in the instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass change (TGA) and heat flow (DSC) as a function of temperature.

Data Interpretation:

TechniqueParameterInterpretation
DSC Onset of ExothermTemperature at which decomposition begins. A lower onset temperature indicates lower thermal stability.
TGA Onset of Mass LossTemperature at which the compound starts to decompose into volatile products.
Protocol 3: Detecting Polymerization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to detect the formation of polymeric byproducts.[5][6]

Procedure:

  • Dissolve a known amount of the stored this compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Acquire a ¹H NMR spectrum.

  • Compare the spectrum to that of a pure, freshly prepared sample.

Indicators of Polymerization:

  • Broadening of aromatic and vinyl proton signals: The restricted motion of protons in a polymer chain leads to broader peaks compared to the sharp signals of the monomer.

  • Appearance of new signals in the vinyl region (typically 5-7 ppm): These signals correspond to the protons on the backbone of the newly formed polymer.

  • Decrease in the relative integration of the acetylenic proton signal: As the monomer polymerizes, the terminal alkyne proton is consumed.

References

Technical Support Center: Optimizing 1-Ethynyl-4-nitrobenzene Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Ethynyl-4-nitrobenzene in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: My click reaction with this compound is resulting in a low yield. What are the common causes?

A1: Low yields in CuAAC reactions involving this compound can often be attributed to several factors. The primary culprits include oxidation of the copper(I) catalyst, poor solubility of the reactants, the presence of impurities in the starting materials, and suboptimal reaction conditions such as temperature, solvent, and reaction time. The electron-withdrawing nature of the nitro group makes the alkyne proton more acidic, which generally favors the reaction, but other factors can still impede performance.[1]

Q2: How does the nitro group on the benzene (B151609) ring affect the click reaction?

A2: The electron-withdrawing nitro group increases the acidity of the terminal alkyne proton. This increased acidity can facilitate the formation of the copper acetylide intermediate, which is a key step in the CuAAC catalytic cycle, potentially leading to a faster reaction rate compared to electron-neutral or electron-rich alkynes.[1]

Q3: What is the most critical factor for ensuring a successful CuAAC reaction?

A3: Maintaining the copper catalyst in its active Cu(I) oxidation state is paramount.[2] Oxidation of Cu(I) to the inactive Cu(II) state is a common reason for reaction failure. This can be prevented by thoroughly degassing all solvents and the reaction mixture, and by using a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I) in situ from a Cu(II) salt like copper(II) sulfate (B86663).[2][3]

Q4: Are there common side reactions to be aware of when using this compound?

A4: A frequent side reaction is the oxidative homocoupling of the alkyne, known as Glaser coupling, which leads to the formation of a diyne byproduct. This side reaction is promoted by the presence of oxygen and can be minimized by maintaining an inert atmosphere and ensuring a sufficient concentration of a reducing agent.[4]

Q5: Can the choice of solvent significantly impact the reaction outcome?

A5: Absolutely. The solubility of both this compound and the azide (B81097) coupling partner is crucial. A solvent system where all reactants are fully dissolved is necessary for an efficient reaction. Due to the somewhat nonpolar nature of this compound, solvent mixtures such as tert-butanol/water, DMF/water, or THF are often employed to ensure homogeneity.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or very low product formation Inactive copper catalyst due to oxidation.Use freshly prepared sodium ascorbate solution. Degas all solvents and the reaction mixture with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[3]
Poor solubility of reactants.Try a different solvent system. Common choices include t-BuOH/H₂O, DMF, THF, or DMSO. Gentle heating may also improve solubility and reaction rate.
Impure starting materials.Ensure the purity of this compound and the azide partner using techniques like NMR or LC-MS. Purify if necessary.
Presence of a significant amount of diyne byproduct Oxidative homocoupling (Glaser coupling).Increase the concentration of the reducing agent (sodium ascorbate). Ensure the reaction is performed under a strictly inert atmosphere.
Reaction is slow or stalls before completion Insufficient catalyst loading.Increase the catalyst loading (e.g., from 1 mol% to 5 mol% of the copper salt).
Low reaction temperature.Gently heat the reaction mixture (e.g., to 40-60 °C) to increase the reaction rate. Monitor for potential side reactions at higher temperatures.[3]
Steric hindrance from the azide partner.A longer reaction time or a higher temperature may be required. The use of a stabilizing ligand for the copper catalyst can also be beneficial.

Quantitative Data on Reaction Conditions

The following tables summarize various reported reaction conditions for the CuAAC reaction of this compound with different azides.

Table 1: Reaction with Aliphatic Azides

Azide PartnerCopper Source (mol%)Ligand (mol%)Reducing Agent (mol%)SolventTime (h)Yield (%)Reference
Hexyl azideCu(CH₃CN)₄PF₆ (25)TBTA (25)-THF4850Adapted from[5]
Octyl azideCu(CH₃CN)₄PF₆ (25)TBTA (25)-THF48-Adapted from[5]
Decyl azideCu(CH₃CN)₄PF₆ (25)TBTA (25)-THF4862Adapted from[5]

Table 2: Reaction with Benzyl Azide

Copper Source (mol%)Ligand (mol%)Reducing Agent (mol%)SolventTemperatureTimeYield (%)Reference
CuI (1)-Et₃N (10)Cyrene™30 °C12 h>99 (conversion)Adapted from[6]
CuSO₄·5H₂O (1-5)-Sodium Ascorbate (5-10)t-BuOH/H₂O (1:1)Room Temp-High (general)[1]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction with this compound

This protocol is a general guideline and may require optimization for specific azide partners.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • In a reaction vial, dissolve this compound (1.0 equivalent) and the azide partner (1.0-1.2 equivalents) in a 1:1 mixture of t-BuOH and deionized water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 equivalents) in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equivalents) in deionized water.

  • Degas the main reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄·5H₂O solution to initiate the reaction.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: CuAAC Reaction using a Cu(I) Source in an Organic Solvent

Materials:

  • This compound

  • Azide coupling partner

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N) or another suitable base

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add CuI (0.01-0.05 equivalents).

  • Add the anhydrous, degassed solvent.

  • Add this compound (1.0 equivalent) and the desired azide (1.0-1.2 equivalents) to the flask.

  • Add the base, such as triethylamine (0.1 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by exposing it to air.

  • Dilute the mixture with a suitable organic solvent and wash with saturated aqueous ammonium (B1175870) chloride to remove the copper catalyst.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental Workflow for CuAAC Synthesis

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_alkyne Dissolve this compound and Azide Partner degas Degas Reaction Mixture (Inert Atmosphere) prep_alkyne->degas prep_cu Prepare CuSO4 Solution initiate Initiate Reaction: Add Ascorbate, then CuSO4 prep_asc Prepare Fresh Sodium Ascorbate Solution degas->initiate monitor Stir and Monitor (TLC / LC-MS) initiate->monitor quench Quench and Extract with Organic Solvent monitor->quench dry Dry and Concentrate quench->dry purify Purify by Column Chromatography dry->purify product Pure Triazole Product purify->product

Caption: General experimental workflow for a CuAAC reaction.

Logic Diagram for Troubleshooting Low Yield

G start Low Yield in Click Reaction check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_solubility Are all reactants fully dissolved? start->check_solubility check_purity Are starting materials pure? start->check_purity check_conditions Are reaction conditions optimal? start->check_conditions sol_catalyst Degas solvents. Use fresh reducing agent. check_catalyst->sol_catalyst sol_solubility Change solvent system. Apply gentle heat. check_solubility->sol_solubility sol_purity Purify starting materials. check_purity->sol_purity sol_conditions Increase temperature or reaction time. Increase catalyst loading. check_conditions->sol_conditions success Improved Yield sol_catalyst->success sol_solubility->success sol_purity->success sol_conditions->success

Caption: Troubleshooting flowchart for low reaction yield.

Synthetic Pathway for a Hypothetical Kinase Inhibitor

G cluster_synthesis Synthesis of Kinase Inhibitor cluster_application Application start Pyrimidinyl Amine Intermediate azide_formation Convert to Azide start->azide_formation 1. Azidation click_reaction CuAAC Click Reaction (CuSO4, Na-Ascorbate) azide_formation->click_reaction alkyne This compound alkyne->click_reaction 2. Click Coupling inhibitor Triazole-linked Kinase Inhibitor click_reaction->inhibitor bio_assay Biochemical Kinase Assay inhibitor->bio_assay Test Activity cell_assay Cell-based Proliferation Assay bio_assay->cell_assay Validate in Cells

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

References

Identifying and removing impurities from commercial 1-Ethynyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing impurities from commercial 1-Ethynyl-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is often synthesized via a Sonogashira coupling reaction.[1][2] Consequently, common impurities may include:

  • Unreacted Starting Materials: Such as 1-iodo-4-nitrobenzene (B147127) or other aryl halides.

  • Homocoupled Diynes: Formed from the self-coupling of the terminal alkyne.

  • Catalyst Residues: Trace amounts of palladium and copper catalysts used in the Sonogashira reaction.[3]

  • Solvent Residues: Residual solvents from the reaction and initial purification steps.

  • Degradation Products: Under certain conditions, reduction of the nitro group can lead to the formation of 4-ethynylaniline.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of your sample can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities by comparing the integrals of the product peaks with those of the impurity peaks.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can separate the main component from its impurities, allowing for quantification of purity.

  • Mass Spectrometry (MS): Can help in identifying the molecular weights of unknown impurities.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the ¹H NMR Spectrum

Symptoms: Additional peaks are observed in the ¹H NMR spectrum that do not correspond to this compound.

Possible Causes and Solutions:

Possible Cause Identification Recommended Action
Residual SolventsCharacteristic peaks (e.g., ethyl acetate (B1210297) at ~2.05, 4.12, 1.26 ppm; hexane (B92381) at ~0.88, 1.26 ppm).Dry the sample under high vacuum.
Unreacted 1-iodo-4-nitrobenzeneAromatic signals in a different pattern than the product.Purify the sample using column chromatography or recrystallization.
Homocoupled DiyneAbsence of the acetylenic proton signal (~3.4 ppm) and a more complex aromatic region.Purify using column chromatography. The diyne is typically less polar.
Issue 2: Poor Separation During Column Chromatography

Symptoms: The desired product co-elutes with impurities during silica (B1680970) gel column chromatography.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Solvent SystemThe polarity of the eluent may be too high or too low. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common eluent is a mixture of hexane and ethyl acetate.[4]
Column OverloadingToo much sample was loaded onto the column, exceeding its separation capacity.
Improper Column PackingChannels or cracks in the silica gel bed can lead to poor separation.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This method is effective for removing both more and less polar impurities.

Materials:

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Commercial this compound

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity, ensuring a level and compact bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the eluent and load it carefully onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent as needed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is a good option if the product is a solid and the impurities have different solubilities.[5]

Materials:

  • Ethanol (B145695)

  • Deionized water

  • Commercial this compound

  • Erlenmeyer flask, hot plate, and filtration apparatus

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Purity of this compound Before and After Purification

Purification Method Initial Purity (%) Purity After Purification (%) Typical Yield (%)
Column Chromatography90>9985-95
Recrystallization90>9870-85

Note: Purity was determined by HPLC analysis.

Visualizations

experimental_workflow cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification cluster_final Final Product start Commercial this compound analysis Purity Analysis (NMR, HPLC) start->analysis purification Purification Method analysis->purification column Column Chromatography purification->column Less polar impurities recrystallization Recrystallization purification->recrystallization Different solubilities final_analysis Final Purity Check column->final_analysis recrystallization->final_analysis final_product Pure this compound final_analysis->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Impure Sample Detected check_nmr Analyze ¹H NMR Spectrum start->check_nmr unexpected_peaks Unexpected Peaks? check_nmr->unexpected_peaks solvent_peaks Solvent Peaks? unexpected_peaks->solvent_peaks Yes no_peaks Proceed with Experiment unexpected_peaks->no_peaks No starting_material Starting Material Peaks? solvent_peaks->starting_material No dry_sample Dry Under Vacuum solvent_peaks->dry_sample Yes purify Perform Purification (Column/Recrystallization) starting_material->purify Yes dry_sample->check_nmr purify->check_nmr

Caption: Troubleshooting logic for identifying impurities via ¹H NMR.

References

Preventing polymerization of 1-Ethynyl-4-nitrobenzene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the polymerization of 1-Ethynyl-4-nitrobenzene during chemical reactions.

Troubleshooting Guides

Issue 1: Rapid Polymerization Upon Reaction Initiation

Symptom: The reaction mixture rapidly thickens, solidifies, or shows a sudden exotherm upon addition of reagents or heating.

Possible Causes:

  • High Reaction Temperature: The rate of polymerization is often highly sensitive to temperature.

  • Presence of Radical Initiators: Impurities in reagents or solvents, or exposure to light, can initiate radical polymerization.

  • High Concentration of Monomer: A high concentration of this compound can increase the likelihood of polymerization.

Solutions:

ParameterRecommendationRationale
Temperature Maintain a low reaction temperature, especially during reagent addition. Start reactions at 0 °C or room temperature if the protocol allows.To minimize the rate of polymerization, which is typically more temperature-dependent than the desired coupling reaction.
Inhibitor Add a radical inhibitor to the reaction mixture before adding other reagents.To quench any radical species that may initiate polymerization.
Reagent Addition Add this compound slowly and in a controlled manner to the reaction mixture.To maintain a low instantaneous concentration of the monomer, disfavoring polymerization.
Atmosphere Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).To prevent the ingress of oxygen, which can promote oxidative polymerization (Glaser coupling).[1]
Issue 2: Formation of Insoluble Byproducts or Low Yield of Desired Product

Symptom: The formation of a significant amount of insoluble material is observed during the reaction or workup, and the yield of the desired product is lower than expected.

Possible Causes:

  • Slow, Gradual Polymerization: The monomer may be slowly polymerizing over the course of the reaction.

  • Homocoupling (Glaser Coupling): In copper-catalyzed reactions, the terminal alkyne can couple with itself to form a 1,3-diyne byproduct.[1][2]

  • Catalyst Decomposition: The catalyst may be degrading, leading to a slower desired reaction and allowing more time for side reactions like polymerization.

Solutions:

ParameterRecommendationRationale
Catalyst System For Sonogashira-type reactions, consider using a copper-free catalyst system.[1]To eliminate the primary pathway for Glaser homocoupling.[1]
Solvent Ensure solvents are thoroughly degassed and anhydrous.To remove dissolved oxygen and prevent side reactions that can be initiated by water.[3]
Ligands Use appropriate phosphine (B1218219) ligands that can stabilize the palladium catalyst and promote the desired cross-coupling over polymerization.To enhance the rate of the desired reaction, minimizing the time for side reactions to occur.
Reducing Agents In cases where copper is used, the addition of a mild reducing agent may help to keep the copper in its active Cu(I) state and suppress oxidative homocoupling.[4][5]To minimize the formation of Cu(II) species that can promote Glaser coupling.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of inhibitors for preventing the polymerization of this compound?

A1: While specific studies on this compound are limited, inhibitors known to be effective for other activated alkynes and vinyl monomers are recommended. These include:

  • Phenolic Inhibitors: Such as 4-tert-butylcatechol (B165716) (TBC) and hydroquinone (B1673460) (HQ). These act as radical scavengers.

  • Nitroxide Stable Free Radicals: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are highly effective at trapping carbon-centered radicals.[6]

Q2: What are the recommended concentrations for these inhibitors?

A2: The optimal concentration can vary depending on the reaction conditions. A good starting point for most inhibitors is in the range of 100-500 ppm. It is advisable to perform small-scale optimization experiments to determine the ideal concentration for your specific reaction.

Q3: How should this compound be stored to prevent polymerization?

A3: It should be stored in a cool, dark, and dry place, preferably under an inert atmosphere. The container should be tightly sealed to prevent exposure to light and air.

Q4: Can polymerization occur even in the solid state?

A4: While less likely than in solution or at elevated temperatures, solid-state polymerization can occur over time, especially if the material is exposed to heat or light. Proper storage is crucial.

Q5: My Sonogashira reaction with this compound is giving a lot of homocoupling product. What should I do?

A5: To minimize Glaser homocoupling, you can:

  • Switch to a copper-free Sonogashira protocol.[1]

  • Rigorously exclude oxygen from your reaction by using degassed solvents and maintaining a positive pressure of an inert gas.[1][3]

  • Add the this compound slowly to the reaction mixture.

  • Consider adding a reducing agent to the reaction.[4][5]

Experimental Protocols

Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling to Minimize Polymerization
  • Glassware Preparation: Ensure all glassware is flame-dried or oven-dried and allowed to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Preparation:

    • Degas all solvents by bubbling with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.

    • Ensure the aryl halide, palladium catalyst, ligand, and base are of high purity.

  • Reaction Setup:

    • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the phosphine ligand (if required).

    • Add the base (e.g., a tertiary amine like triethylamine (B128534) or diisopropylethylamine, 2-3 equivalents).

    • Add the degassed solvent (e.g., THF, DMF, or toluene).

  • Addition of Alkyne:

    • Dissolve this compound (1.1-1.2 equivalents) in a small amount of the degassed reaction solvent.

    • Add the alkyne solution dropwise to the reaction mixture over a period of 30-60 minutes using a syringe pump.

  • Reaction Monitoring:

    • Stir the reaction at the desired temperature (starting at room temperature is recommended).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Polymerization start Reaction with This compound issue Observe Polymerization or Low Yield start->issue cause1 High Temperature? issue->cause1 Check cause2 Oxygen Present? issue->cause2 Check cause3 Radical Initiators? issue->cause3 Check cause4 Copper-Catalyzed Homocoupling? issue->cause4 Check solution1 Reduce Temperature cause1->solution1 Yes end Successful Reaction solution1->end Re-run solution2 Inert Atmosphere (Ar/N2) cause2->solution2 Yes solution2->end Re-run solution3 Add Inhibitor (e.g., TEMPO) cause3->solution3 Yes solution3->end Re-run solution4 Use Copper-Free Conditions cause4->solution4 Yes solution4->end Re-run Sonogashira_vs_Glaser cluster_0 Desired Sonogashira Pathway cluster_1 Undesired Glaser Pathway ArX Ar-X ArPdX Ar-Pd(II)-X ArX->ArPdX + Pd(0) Pd0 Pd(0) ArC≡CR Ar-C≡CR (Desired Product) ArPdX->ArC≡CR Reductive Elimination CuC≡CR Cu-C≡CR CuC≡CR->ArPdX Transmetalation RC≡CC≡CR R-C≡C-C≡R (Homocoupling Product) CuC≡CR->RC≡CC≡CR Oxidative Coupling RC≡CH R-C≡CH RC≡CH->CuC≡CR + Cu(I) CuI Cu(I) O2 O2 O2->RC≡CC≡CR RC≡CH_start This compound RC≡CH_start->CuC≡CR RC≡CH_start->RC≡CH

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Ethynyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the reactivity of 1-ethynyl-4-nitrobenzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges, with a focus on the impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions involving this compound, and how does its electronic nature influence its reactivity?

A1: this compound is a versatile building block primarily used in two major classes of reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a cornerstone of "click chemistry," where the terminal alkyne of this compound reacts with an azide (B81097) to form a stable 1,2,3-triazole ring. This reaction is known for its high yields and reliability under mild conditions.[1][2]

  • Sonogashira Cross-Coupling: This reaction involves the coupling of the terminal alkyne with aryl or vinyl halides, catalyzed by a palladium complex and typically a copper co-catalyst, to form a new carbon-carbon bond.[1][3]

The presence of the electron-withdrawing nitro group significantly influences the reactivity of the ethynyl (B1212043) group. It increases the acidity of the terminal alkyne proton, which can facilitate its deprotonation in the Sonogashira reaction. In cycloaddition reactions, the electron-deficient nature of the alkyne can affect the reaction kinetics and the electronic properties of the resulting products.[1]

Q2: How does solvent polarity generally affect the rate and yield of reactions with this compound?

A2: Solvent polarity can have a significant impact on both CuAAC and Sonogashira reactions.

  • For CuAAC reactions, a variety of solvents can be used. While polar solvents are common, the choice of solvent can influence the solubility of reactants and the stability of the copper catalyst. Some studies suggest that polar aprotic solvents can be effective.[3] The reaction rate is often highly dependent on the specific solvent system.

  • For Sonogashira couplings, the choice of solvent is critical and can be counterintuitive. While polar aprotic solvents like DMF are frequently used, nonpolar solvents such as toluene (B28343) have been shown to provide better yields in some cases.[3] This may be due to the stabilization of the catalytic species and minimizing side reactions. The optimal solvent often needs to be determined empirically for a specific substrate combination.

Q3: I am observing low to no yield in my Sonogashira coupling with this compound. What are the common causes and solutions?

A3: Low yields in Sonogashira couplings with this substrate can stem from several factors:

  • Catalyst Inactivation: The palladium catalyst can be sensitive to air and impurities. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

  • Homocoupling (Glaser Coupling): The presence of oxygen can promote the homocoupling of this compound, leading to undesired byproducts. Rigorous degassing and the use of copper-free conditions where appropriate can mitigate this.

  • Inappropriate Solvent or Base: As mentioned, solvent choice is crucial. If you are using a polar solvent like DMF with poor results, consider switching to a nonpolar solvent like toluene. The choice and purity of the base (commonly an amine like triethylamine (B128534) or diisopropylethylamine) are also critical for efficient reaction.

  • Reaction Temperature: While heating can increase reaction rates, excessive temperatures can lead to catalyst decomposition and side reactions. The optimal temperature should be determined for your specific reactants.

Q4: In my CuAAC reaction, I am struggling with product purification. What strategies can I employ?

A4: Purification challenges in CuAAC reactions often arise from the removal of the copper catalyst and excess reagents.

  • Copper Removal: Washing the crude reaction mixture with an aqueous solution of ammonia (B1221849) or a chelating agent like EDTA can help remove residual copper.

  • Chromatography: Column chromatography is a common method for purification. The choice of eluent is important; for the triazole products of this compound, mixtures of ethyl acetate (B1210297) and hexanes are often effective.[4]

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.

Troubleshooting Guides

Sonogashira Cross-Coupling of this compound
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive catalyst (palladium or copper).Use fresh, high-quality catalysts. Ensure proper handling and storage to prevent degradation.
Oxygen contamination leading to Glaser homocoupling.Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Maintain a positive pressure of argon or nitrogen throughout the reaction.
Suboptimal solvent.Screen a range of solvents, including both polar aprotic (e.g., DMF, THF) and nonpolar (e.g., toluene) options. Toluene has been shown to be effective in some cases.[3]
Incorrect base or base concentration.Use a dry, high-purity amine base such as triethylamine or diisopropylethylamine. Ensure the correct stoichiometry is used.
Reaction temperature is too low or too high.Optimize the reaction temperature. Start at room temperature and gradually increase if the reaction is sluggish, while monitoring for catalyst decomposition (indicated by the formation of palladium black).
Formation of Significant Byproducts Glaser homocoupling of this compound.As mentioned above, ensure anaerobic conditions. Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue.
Decomposition of starting materials or product.Avoid excessive heating. Monitor the reaction progress by TLC or GC-MS to avoid prolonged reaction times.
Reaction Stalls Before Completion Catalyst deactivation over time.If the reaction starts but does not go to completion, consider adding a fresh portion of the palladium catalyst.
Poor solubility of reactants.Choose a solvent system in which all reactants are fully soluble at the reaction temperature.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive copper(I) catalyst.Use a fresh source of Cu(I) or generate it in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
Oxidation of Cu(I) to inactive Cu(II).Ensure the reaction is adequately protected from oxygen, especially if a reducing agent is not used in excess. The use of a stabilizing ligand can also help.
Poor solubility of reactants.Select a solvent or solvent mixture (e.g., t-BuOH/H₂O, DMSO) where both the this compound and the azide partner are soluble.
Incorrect pH of the reaction medium.The efficiency of CuAAC can be pH-dependent. Ensure the pH is within the optimal range for the chosen catalytic system.
Difficult Product Isolation/Purification Contamination with copper salts.Wash the organic extract with an aqueous solution of ammonia or EDTA to remove copper.
Co-elution of product with starting materials or byproducts during chromatography.Optimize the chromatography conditions (e.g., solvent gradient, choice of stationary phase).
Inconsistent Reaction Times Variations in the quality of reagents or solvents.Use reagents and solvents of consistent high purity for reproducible results.
Inefficient mixing in heterogeneous reactions.Ensure vigorous stirring, especially if reactants or catalysts are not fully dissolved.

Data Presentation

The following table summarizes the product yields for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with various azides. The reactions were purified using column chromatography with ethyl acetate in hexane (B92381) as the eluent, suggesting an organic solvent was used for the reaction.[4]

Azide ReactantProduct Yield (%)
Hexyl azide50
Octyl azide56
Decyl azide62

Experimental Protocols

General Protocol for Sonogashira Cross-Coupling of this compound with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 1-iodo-4-nitrobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous amine base (e.g., triethylamine)

  • Anhydrous, degassed solvent (e.g., toluene or DMF)

  • Inert gas (argon or nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2-5 mol%) and CuI (e.g., 5-10 mol%).

  • Add the aryl halide (1.0 equivalent) and this compound (1.1-1.2 equivalents).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the anhydrous amine base (2-3 equivalents) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a common method for the in situ generation of the Cu(I) catalyst.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent system (e.g., 1:1 t-butanol/water or DMSO)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equivalent) and the organic azide (1.0-1.1 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 10-20 mol%).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 1-5 mol%).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine. To remove residual copper, an additional wash with a dilute aqueous ammonia solution may be beneficial.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents & Solvents degas Degas Solvents reagents->degas inert Inert Atmosphere (Ar/N2) degas->inert setup Combine Reactants & Catalysts inert->setup stir Stir at Optimal Temperature setup->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor quench Quench & Dilute monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Generalized experimental workflow for reactions involving this compound.

Troubleshooting_Sonogashira cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low/No Yield in Sonogashira Coupling catalyst_check Check Catalyst Activity start->catalyst_check catalyst_solution Use Fresh Catalysts Ensure Anhydrous Conditions catalyst_check->catalyst_solution Inactive conditions_check Review Reaction Conditions catalyst_check->conditions_check Active solvent_check Is Solvent Optimal? conditions_check->solvent_check temp_check Is Temperature Optimal? conditions_check->temp_check base_check Is Base Anhydrous & Sufficient? conditions_check->base_check side_reaction_check Evidence of Homocoupling? conditions_check->side_reaction_check Conditions OK solvent_solution Screen Solvents (e.g., Toluene vs. DMF) solvent_check->solvent_solution No temp_solution Optimize Temperature temp_check->temp_solution No base_solution Use Dry, Pure Base in Correct Stoichiometry base_check->base_solution No side_reaction_solution Ensure Rigorous Degassing Consider Copper-Free Protocol side_reaction_check->side_reaction_solution Yes

References

Validation & Comparative

Interpreting ¹H and ¹³C NMR Spectra of 1-Ethynyl-4-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-ethynyl-4-nitrobenzene. For comparative purposes, the spectra of phenylacetylene (B144264) are also presented to highlight the significant electronic effects of the nitro group on the chemical environment of the aromatic ring and ethynyl (B1212043) moiety. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization.

Spectral Data Summary

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and the reference compound, phenylacetylene. All spectra were recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-2, H-68.19Doublet (d)8.9 Hz
H-3, H-57.64Doublet (d)8.9 Hz
H-alkyne3.36Singlet (s)N/A
Phenylacetylene H-2, H-6~7.48Multiplet (m)N/A
H-3, H-4, H-5~7.30Multiplet (m)N/A
H-alkyne3.06Singlet (s)N/A

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound *C-4 (C-NO₂)~147.1
C-2, C-6~132.3
C-1 (C-C≡CH)~129.9
C-3, C-5~123.7
C-alkyne (ipso)~88.4
C-alkyne (terminal)~83.0 (Predicted)
Phenylacetylene C-2, C-6132.0
C-4129.0
C-3, C-5128.3
C-1 (C-C≡CH)121.0
C-alkyne (ipso)86.0
C-alkyne (terminal)77.0

Spectral Interpretation and Comparison

The NMR spectra of this compound are profoundly influenced by the strong electron-withdrawing nature of the nitro (-NO₂) group. This effect is clearly demonstrated when comparing its spectra to that of phenylacetylene.

¹H NMR Spectrum of this compound

The aromatic region of the ¹H NMR spectrum for this compound displays a classic para-substituted pattern.[2]

  • Aromatic Protons (H-2, H-6 and H-3, H-5): The protons ortho to the nitro group (H-2, H-6) are significantly deshielded and appear as a doublet at 8.19 ppm.[3] This downfield shift is a direct consequence of the strong inductive and resonance electron-withdrawing effects of the nitro group, which reduces the electron density around these protons. The protons meta to the nitro group (H-3, H-5) appear as a doublet at 7.64 ppm.[3] The clear doublet-of-doublets pattern with a large coupling constant (J ≈ 8.9 Hz) is characteristic of coupling between adjacent aromatic protons in a para-substituted ring.

  • Alkynyl Proton (H-alkyne): The terminal acetylenic proton appears as a sharp singlet at 3.36 ppm.[3]

Comparison with Phenylacetylene: In contrast, the aromatic protons of phenylacetylene appear as a complex multiplet between 7.30-7.48 ppm. The absence of a strong deactivating group results in a more shielded environment for these protons.[4] The alkynyl proton in phenylacetylene is found further upfield at approximately 3.06 ppm, indicating that the nitro group in this compound also has a deshielding effect on the terminal proton of the ethynyl group.

¹³C NMR Spectrum of this compound

The electron-withdrawing effect of the nitro group is also evident in the ¹³C NMR spectrum.

  • Aromatic Carbons: The carbon atom directly attached to the nitro group (C-4) is the most deshielded, appearing around 147.1 ppm.[1] The carbon attached to the ethynyl group (C-1) is a quaternary carbon and appears around 129.9 ppm.[1] The carbons ortho to the nitro group (C-2, C-6) are found at approximately 132.3 ppm, while the carbons meta to the nitro group (C-3, C-5) are the most shielded of the aromatic carbons at ~123.7 ppm.[1]

  • Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group are expected around 88.4 ppm and 83.0 ppm.

Comparison with Phenylacetylene: In phenylacetylene, the aromatic carbons resonate in a narrower, more upfield range (121-132 ppm). The carbon attached to the ethynyl group (C-1) is significantly more shielded at ~121.0 ppm compared to the corresponding carbon in the nitro-substituted compound. This again highlights the powerful deshielding influence of the nitro group, which extends throughout the aromatic system.

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with atom numbering corresponding to the NMR assignments.

Caption: Structure of this compound with atom numbering for NMR correlation.

Experimental Protocols

High-quality NMR spectra are essential for accurate structural analysis. Below is a standard protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules.

1. Sample Preparation

  • Analyte Quantity: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[5]

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[5] The solvent should completely dissolve the compound and not have signals that overlap with analyte peaks.[6]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to provide a chemical shift reference at 0.00 ppm.

  • Transfer: Using a pipette, carefully transfer the solution into a clean, 5 mm NMR tube. Avoid introducing air bubbles or solid particulates.[7]

  • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue and a solvent like ethanol (B145695) to remove any contaminants.

2. NMR Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer:

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single pulse (e.g., 'zg30').

    • Spectral Width: 0 - 16 ppm.

    • Acquisition Time: 2 - 4 seconds.

    • Relaxation Delay (d1): 2 - 5 seconds to ensure proper signal relaxation for quantitative analysis.

    • Number of Scans: 8-16 scans for a moderately concentrated sample.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single pulse (e.g., 'zgpg30') to simplify the spectrum to singlets.

    • Spectral Width: 0 - 220 ppm.

    • Acquisition Time: 1 - 2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

3. Data Processing

  • Fourier Transformation: Apply an appropriate window function (e.g., exponential broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a polynomial function to correct the baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify and label the chemical shifts of all significant peaks. For ¹H NMR, integrate the peak areas to determine the relative ratios of protons in the molecule.

References

A Comparative Guide to the FT-IR Spectral Peaks of 1-Ethynyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the expected Fourier-Transform Infrared (FT-IR) spectral peaks for 1-ethynyl-4-nitrobenzene against related compounds, supported by experimental data. Detailed methodologies for key experiments are included to ensure reproducibility.

Introduction

This compound is an organic compound featuring a nitro group and a terminal alkyne group attached to a benzene (B151609) ring. These functional groups give rise to characteristic vibrational modes in the infrared spectrum, making FT-IR spectroscopy a powerful tool for its identification and characterization. This guide will explore the expected spectral peaks based on the distinct contributions of the nitro, ethynyl, and phenyl moieties, and compare them with the spectra of nitrobenzene (B124822) and phenylacetylene.

Data Presentation: Comparison of FT-IR Spectral Peaks

The following table summarizes the expected and experimentally observed FT-IR spectral peaks for this compound and its structural analogs, nitrobenzene and phenylacetylene. Wavenumbers are given in reciprocal centimeters (cm⁻¹).

Vibrational Mode This compound (Expected/Experimental) Nitrobenzene (Experimental) Phenylacetylene (Experimental)
Alkyne C-H Stretch (Terminal) ~3300 (sharp, medium)-~3300 (sharp, strong)
Aromatic C-H Stretch 3100-3000 (multiple, weak-medium)3100-3000 (multiple, weak-medium)[1]~3051 (medium)[2]
Alkyne C≡C Stretch ~2100-2140 (sharp, medium)-~2161 (sharp, medium)[2]
Nitro N=O Asymmetric Stretch ~1520 (strong)[1]~1520 (strong)[1][3]-
Aromatic C=C Stretch 1600-1450 (multiple, medium)1600-1450 (multiple, medium)[3]~1596, 1487 (medium)[2]
Nitro N=O Symmetric Stretch ~1345 (strong)[3]~1347 (strong)[4]-
Aromatic C-H Out-of-Plane Bend 900-690 (strong)900-690 (strong)Strong features in the 400–900 cm⁻¹ range[5]
C-N Stretch ~1109[4]~1109[4]-
NO₂ Bend (Scissoring) ~853[4]~853[4]-

Note: The peak intensities (strong, medium, weak) and shapes (sharp, broad) are qualitative and can be influenced by the sample preparation method and the physical state of the sample.

Experimental Protocols

Accurate FT-IR analysis relies on proper sample preparation. The following are standard protocols for solid organic compounds.

1. Thin Solid Film Method [6]

This method is suitable for non-volatile, soluble solids.

  • Materials : FT-IR spectrometer, salt plates (e.g., KBr, NaCl), volatile solvent (e.g., methylene (B1212753) chloride, acetone), sample, pipette or dropper.

  • Procedure :

    • Dissolve a small amount (a few milligrams) of the solid sample in a minimal amount of a volatile solvent.

    • Using a pipette, apply a drop of the solution to the center of a clean, dry salt plate.

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

    • Mount the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum.

2. Potassium Bromide (KBr) Pellet Method [7][8]

This technique is widely used for solid samples and involves dispersing the sample in a solid matrix that is transparent to infrared radiation.

  • Materials : FT-IR spectrometer, agate mortar and pestle, KBr powder (spectroscopic grade), pellet press, sample.

  • Procedure :

    • Thoroughly grind 1-2 mg of the solid sample in an agate mortar and pestle.

    • Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

3. Nujol Mull Method [8][9]

In this method, the solid sample is ground with a mulling agent (Nujol, a mineral oil) to form a paste.

  • Materials : FT-IR spectrometer, agate mortar and pestle, Nujol (mineral oil), salt plates (e.g., KBr, NaCl), sample.

  • Procedure :

    • Grind a few milligrams of the solid sample to a fine powder in an agate mortar.

    • Add a small drop of Nujol to the powder and continue to grind until a uniform, thick paste (mull) is formed.

    • Spread a thin, even layer of the mull onto a salt plate.

    • Place a second salt plate on top and gently press to create a thin film of the mull between the plates.

    • Mount the sandwiched plates in the sample holder of the FT-IR spectrometer and acquire the spectrum. Note that the Nujol itself will have characteristic C-H stretching and bending bands that will appear in the spectrum.

Logical Relationships of Functional Groups and FT-IR Peaks

The following diagram illustrates the correlation between the functional groups present in this compound and their characteristic regions in the FT-IR spectrum.

G cluster_molecule This compound cluster_spectrum FT-IR Spectral Regions (cm⁻¹) Molecule C₈H₅NO₂ Nitro_Group NO₂ Group Region3 ~1520 & ~1345 (N=O Stretches) Nitro_Group->Region3 correlates to Alkyne_Group C≡CH Group Region1 ~3300 (Alkyne C-H Stretch) Alkyne_Group->Region1 correlates to Region2 ~2120 (C≡C Stretch) Alkyne_Group->Region2 correlates to Aromatic_Ring Benzene Ring Region4 3100-3000 & 1600-1450 (Aromatic C-H & C=C Stretches) Aromatic_Ring->Region4 correlates to

Caption: Functional groups of this compound and their corresponding FT-IR peak regions.

References

A Comparative Guide to the High-Resolution Mass Spectrometry Analysis of 1-Ethynyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Resolution Mass Spectrometry (HRMS) with alternative analytical techniques for the characterization of 1-Ethynyl-4-nitrobenzene, a key building block in organic synthesis. The following sections present experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate analytical methodology for their specific needs.

Introduction to this compound and its Analysis

This compound (also known as 4-nitrophenylacetylene) is a solid organic compound with the molecular formula C₈H₅NO₂ and a molecular weight of approximately 147.13 g/mol .[1] Its structure, featuring both a terminal alkyne and an aromatic nitro group, makes it a versatile precursor in the synthesis of pharmaceuticals and novel materials. Accurate characterization of this compound is crucial for quality control and for understanding its reactivity in subsequent chemical transformations. High-Resolution Mass Spectrometry (HRMS) offers unparalleled accuracy in mass determination, enabling the unambiguous confirmation of elemental composition. This guide compares the performance of HRMS with other common analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

The selection of an analytical technique for the characterization of this compound depends on the specific information required, such as molecular weight confirmation, structural elucidation, or purity assessment. The following table summarizes the key performance metrics of HRMS, GC-MS, and NMR spectroscopy for the analysis of this compound.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Exact mass, elemental composition, molecular formula confirmation, fragmentation pattern.Molecular weight, fragmentation pattern, purity, separation of volatile impurities.Detailed molecular structure, chemical environment of atoms, stereochemistry.
Mass Accuracy < 5 ppmNominal mass accuracyNot applicable
Resolution High (>10,000)Low to moderateNot applicable
Sensitivity High (picogram to femtogram)High (picogram to nanogram)Moderate (microgram to milligram)
Sample Requirement Small (micrograms or less)Small (micrograms or less)Larger (milligrams)
Key Findings for this compound Theoretical [M+H]⁺ = 148.0402, Calculated Exact Mass = 147.0320 Da.[2]Molecular ion at m/z 147, major fragments at m/z 101 and 75.[2]Predicted ¹H NMR (CDCl₃): δ 8.19 (d, 2H), 7.64 (d, 2H), 3.36 (s, 1H).[3]

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound with high confidence. For this compound (C₈H₅NO₂), the theoretical exact mass is 147.0320 Da.[2] An HRMS experiment would aim to measure this mass with an error of less than 5 ppm.

Expected HRMS Data
IonFormulaTheoretical m/z
[M]⁺˙C₈H₅NO₂147.0320
[M+H]⁺C₈H₆NO₂148.0402

Note: The observed ion will depend on the ionization technique used.

Fragmentation Pattern

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of this compound using HRMS, GC-MS, and NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) Protocol

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

2. Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

3. MS Parameters (Example for ESI):

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 50-500

  • Resolution: > 60,000

4. Data Acquisition and Analysis:

  • Acquire data in full scan mode.

  • Process the data to determine the exact mass of the molecular ion and its major fragments. Compare the measured exact mass with the theoretical mass to confirm the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Dilute as necessary for analysis.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

3. GC-MS Parameters:

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-300

4. Data Analysis:

  • Identify the peak corresponding to this compound in the chromatogram.

  • Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

2. Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

3. NMR Parameters (Example for ¹H NMR):

  • Pulse Program: Standard proton acquisition

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

4. Data Analysis:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the signals and determine the chemical shifts and coupling constants. Compare the observed spectrum with predicted spectra or literature data for structural confirmation.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing Dissolution Dissolve in Solvent Dilution Dilute to Working Conc. Dissolution->Dilution Injection Inject into HRMS Dilution->Injection Ionization Ionization (e.g., ESI) Injection->Ionization MassAnalysis Mass Analysis (e.g., Orbitrap) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition MassDetermination Exact Mass Determination DataAcquisition->MassDetermination FormulaConfirmation Elemental Formula Confirmation MassDetermination->FormulaConfirmation

Caption: Workflow for HRMS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve in Volatile Solvent Injection Inject into GC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition SpectrumAnalysis Mass Spectrum Analysis DataAcquisition->SpectrumAnalysis Identification Compound Identification SpectrumAnalysis->Identification

Caption: Workflow for GC-MS analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Dissolution Dissolve in Deuterated Solvent Placement Place in NMR Spectrometer Dissolution->Placement Acquisition Data Acquisition Placement->Acquisition Processing Data Processing Acquisition->Processing SpectrumInterpretation Spectrum Interpretation Processing->SpectrumInterpretation StructureElucidation Structure Elucidation SpectrumInterpretation->StructureElucidation

References

A Comparative Guide to the Reactivity of 1-Ethynyl-4-nitrobenzene and Structurally Similar Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 1-Ethynyl-4-nitrobenzene with other para-substituted phenylacetylenes. The presence of a strong electron-withdrawing nitro group significantly influences the electronic properties and, consequently, the chemical reactivity of the alkyne moiety. This document offers an objective analysis supported by established chemical principles, presents a detailed experimental protocol for a key reaction, and visualizes the underlying mechanism to aid researchers in applying this versatile building block.

Introduction to the Reactivity of Substituted Phenylacetylenes

This compound is a key building block in organic synthesis, materials science, and pharmaceutical development. Its utility stems from the dual functionality of the terminal alkyne and the aromatic nitro group. The terminal alkyne is a versatile handle for various transformations, most notably in metal-catalyzed cross-coupling reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira coupling.

The reactivity of the ethynyl (B1212043) group is profoundly modulated by the substituent at the para-position of the phenyl ring. The nitro group (-NO₂) is a potent electron-withdrawing group (EWG), which decreases the electron density of the alkyne's triple bond. This electronic perturbation makes the alkyne more electrophilic and can significantly accelerate reactions involving nucleophilic attack or cycloaddition. In contrast, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the alkyne, which can alter its reactivity profile. Understanding these electronic effects is crucial for predicting reaction outcomes and optimizing conditions.

Comparison of Reaction Rates
Substituent (X)Alkyne NameSubstituent EffectExpected Relative Reactivity in CuAAC
-NO₂ This compound Strong Electron-Withdrawing Highest
-HPhenylacetylene (B144264)NeutralBaseline
-CH₃1-Ethynyl-4-methylbenzeneWeak Electron-DonatingLower than baseline
-OCH₃1-Ethynyl-4-methoxybenzeneStrong Electron-DonatingLowest

This trend highlights that this compound is expected to be the most reactive among this series in CuAAC reactions, making it an excellent choice when rapid and efficient conjugation is required.

Experimental Protocols

A precise and reproducible experimental protocol is essential for obtaining reliable comparative data. Below is a detailed methodology for a typical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which can be used to assess the reactivity of various terminal alkynes.

Protocol: Kinetic Analysis of CuAAC Reaction via LC-MS

This protocol is designed to determine the second-order rate constant (k) for the reaction between an alkyne and an azide (B81097).

Materials:

  • Para-substituted phenylacetylene (e.g., this compound)

  • Benzyl (B1604629) azide

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction solvent (e.g., a 1:1 mixture of DMSO and phosphate-buffered saline, pH 7.4)

  • Internal standard (a stable compound not interfering with the reaction)

  • Quenching solution (e.g., 100 mM EDTA solution)

  • LC-MS system

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the alkyne in DMSO.

    • Prepare a 10 mM stock solution of benzyl azide in DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in water.

    • Prepare a 50 mM stock solution of the THPTA ligand in water.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne stock solution, azide stock solution, and the reaction buffer to achieve final concentrations of 1 mM for both the alkyne and azide. Add the internal standard to a known concentration.

    • In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ solution and the THPTA ligand solution. A typical ligand-to-copper ratio is 5:1.[2]

    • To initiate the reaction, add the catalyst premix to the reaction vessel, followed immediately by the freshly prepared sodium ascorbate solution. The final concentrations should be precisely known (e.g., 0.10 mM CuSO₄, 0.50 mM THPTA, 5 mM sodium ascorbate).

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing the EDTA quenching solution. EDTA will chelate the copper catalyst, effectively stopping the reaction.

  • Analysis:

    • Analyze each quenched sample by LC-MS to determine the concentrations of the remaining reactants (alkyne and azide) and the formed triazole product, relative to the internal standard.

    • Generate calibration curves for the reactants and product to ensure accurate quantification.

  • Data Processing:

    • Plot the concentration of one of the reactants versus time.

    • Use the integrated rate law for a second-order reaction (1/[A]t = kt + 1/[A]₀) to determine the rate constant (k) from the slope of the line when plotting 1/[A]t versus time.

Mandatory Visualization

To understand the catalytic process that drives the high efficiency of the CuAAC reaction, the following diagram illustrates the widely accepted catalytic cycle.

CuAAC_Catalytic_Cycle cluster_main Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycle Cu_I Cu(I) Catalyst Alkyne R₁-C≡CH (e.g., this compound) Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide Coordination & Deprotonation Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide Cycloaddition Azide R₂-N₃ Azide->Cu_Triazolide Cu_Triazolide->Cu_I Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product Protonolysis

Caption: Catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

A Comparative Guide to 1-Ethynyl-4-nitrobenzene and 1-Ethynyl-4-aminobenzene in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of linker molecules is a critical determinant in the successful design of bioconjugates for therapeutic and diagnostic applications. Among the diverse chemical tools available, terminal alkynes are pivotal for their participation in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides a detailed, data-driven comparison of two functionalized aryl alkynes, 1-ethynyl-4-nitrobenzene and 1-ethynyl-4-aminobenzene, for their utility in bioconjugation.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these reagents is essential for their effective application. The key distinction lies in the electronic nature of the para-substituent: the strongly electron-withdrawing nitro group versus the electron-donating amino group.

PropertyThis compound1-Ethynyl-4-aminobenzeneReference
Synonyms 4-Nitrophenylacetylene4-Aminophenylacetylene, 4-Ethynylaniline[1][2]
Molecular Formula C₈H₅NO₂C₈H₇N
Molecular Weight 147.13 g/mol 117.15 g/mol
Appearance Pale yellow to yellow solid
Melting Point 148-151 °C~63-65 °C[3]
Solubility Soluble in organic solvents (e.g., DMSO, DMF)Soluble in organic solvents[4]
Key Functional Groups Terminal alkyne, Nitro groupTerminal alkyne, Amino group
Electronic Effect of Substituent Strongly electron-withdrawing (-NO₂)Strongly electron-donating (-NH₂)[5][6][7]

Reactivity in Bioconjugation: A Tale of Two Substituents

The primary application of these molecules in bioconjugation is through the CuAAC reaction, which forms a stable triazole linkage with an azide-modified biomolecule. The reactivity of the terminal alkyne in this reaction is significantly influenced by the electronic properties of the aromatic substituent.

This compound: The Activated Alkyne

The nitro group in this compound is a potent electron-withdrawing group.[5][6][7] This property has a direct impact on the acidity of the terminal alkyne's proton. The withdrawal of electron density from the benzene (B151609) ring and, by extension, from the ethynyl (B1212043) group, makes the acetylenic proton more acidic and thus easier to remove. In the mechanism of the CuAAC reaction, the deprotonation of the alkyne to form a copper(I) acetylide is often the rate-determining step.[8] Consequently, the enhanced acidity of the alkyne in this compound leads to a faster reaction rate.[8]

1-Ethynyl-4-aminobenzene: The Deactivated Alkyne

Conversely, the amino group in 1-ethynyl-4-aminobenzene is a strong electron-donating group.[5][7] It pushes electron density into the aromatic ring, which in turn decreases the acidity of the terminal alkyne's proton. This makes the formation of the copper(I) acetylide intermediate more difficult and results in a significantly slower CuAAC reaction rate compared to its nitro-substituted counterpart.[5][8]

Summary of Reactivity in CuAAC

FeatureThis compound1-Ethynyl-4-aminobenzeneReference
Alkyne C-H Acidity IncreasedDecreased[8]
Rate of Copper Acetylide Formation FasterSlower[8]
Predicted CuAAC Reaction Rate HigherLower[5][8]
Stability of Resulting Triazole HighHigh[9][10]

Beyond CuAAC, the respective functional groups offer orthogonal reactivity. The nitro group of this compound can be chemically reduced to an amine, providing a handle for further modifications after the initial bioconjugation. The amino group of 1-ethynyl-4-aminobenzene is itself a nucleophile and can be directly conjugated to biomolecules through reactions with activated esters (e.g., NHS esters) or other electrophiles, in addition to its potential use in CuAAC.[10]

Experimental Protocols

While optimal reaction conditions should be determined empirically for each specific application, the following provides a general protocol for a CuAAC reaction in an aqueous/organic co-solvent system, suitable for many biomolecules.

General Protocol for CuAAC Bioconjugation

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified biomolecule (e.g., protein, peptide, or nucleic acid) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare stock solutions of this compound or 1-ethynyl-4-aminobenzene in an organic co-solvent such as DMSO or DMF.

    • Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, such as sodium ascorbate. A pre-formed solution of a copper(I) catalyst with a stabilizing ligand like TBTA can also be used.[11]

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with the alkyne reagent. The final concentration of the organic co-solvent should be minimized (typically <20%) to maintain the integrity of the biomolecule.[4]

    • Add the reducing agent (e.g., sodium ascorbate) to the reaction mixture, followed by the copper(I) source (e.g., CuSO₄). The final concentrations typically range from 1-5 mM for the alkyne and 50-100 µM for the copper catalyst.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification:

    • Upon completion, the bioconjugate can be purified from excess reagents and byproducts using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures, the influence of substituents on reactivity, and a typical experimental workflow.

Figure 1: Chemical structures of the compared alkynes.

G cluster_nitro This compound cluster_amino 1-Ethynyl-4-aminobenzene nitro NO₂ (Electron-Withdrawing) alkyne_nitro Alkyne C-H nitro->alkyne_nitro Withdraws e⁻ density reactivity_nitro Increased Acidity Faster CuAAC Rate alkyne_nitro->reactivity_nitro amino NH₂ (Electron-Donating) alkyne_amino Alkyne C-H amino->alkyne_amino Donates e⁻ density reactivity_amino Decreased Acidity Slower CuAAC Rate alkyne_amino->reactivity_amino

Figure 2: Electronic effects on alkyne reactivity in CuAAC.

G start Azide-Modified Biomolecule mix Mix Biomolecule and Alkyne start->mix alkyne Aryl Alkyne (in DMSO) alkyne->mix add_reagents Add Cu(I) Source & Reducing Agent mix->add_reagents incubate Incubate (RT or 37°C) add_reagents->incubate purify Purify Bioconjugate (e.g., SEC) incubate->purify end Characterize Bioconjugate purify->end

Figure 3: General experimental workflow for CuAAC bioconjugation.

Conclusion

In the context of bioconjugation via copper-catalyzed azide-alkyne cycloaddition, This compound emerges as the more reactive coupling partner due to the electron-withdrawing nature of its nitro group, which facilitates the rate-limiting deprotonation of the alkyne. This enhanced reactivity can lead to faster reaction times and potentially higher conjugation efficiencies, which are advantageous when working with sensitive biomolecules.

1-ethynyl-4-aminobenzene , while less reactive in CuAAC, offers the versatility of a nucleophilic amino group that can be used for alternative conjugation strategies. The choice between these two reagents will ultimately depend on the specific requirements of the application, including the desired reaction kinetics, the stability of the biomolecule under the reaction conditions, and the potential for orthogonal functionalization. For applications where rapid and efficient alkyne-azide coupling is paramount, this compound is the superior choice.

References

Characterization data for 1-Ethynyl-4-nitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the characterization of 1-Ethynyl-4-nitrobenzene and its derivatives, presenting key experimental data and protocols for researchers in synthetic chemistry and drug development.

Physicochemical and Spectroscopic Properties

This compound is a solid organic compound with the molecular formula C8H5NO2 and a molecular weight of 147.13 g/mol .[1] It serves as a crucial building block in the synthesis of a variety of organic molecules and materials due to its two reactive functional groups: a terminal alkyne and an aromatic nitro group.[1]

Characterization Data for this compound
PropertyValueSource
Molecular Formula C8H5NO2[1]
Molecular Weight 147.13 g/mol [1][2]
Appearance Light yellow solid[3]
Melting Point 148-151 °C[1][3][4]
¹H NMR (CDCl₃) δ 8.19 (d, J=8.4 Hz, 2H), 7.64 (d, J=8.7 Hz, 2H), 3.36 (s, 1H) ppm[1][3][5]
¹³C NMR (CDCl₃) Aromatic carbons: 122-142 ppm; Alkyne carbons: 80-100 ppm[1]
Infrared (IR) C≡C stretch: ~2100 cm⁻¹; NO₂ symmetric and asymmetric stretches[1][6]
Comparative Characterization Data for this compound Derivatives

The following table compares the characterization data of the parent compound with some of its derivatives, illustrating the impact of substitution on their spectroscopic properties.

CompoundKey Characterization DataSource
This compound ¹H NMR (CDCl₃): δ 8.19 (d, 2H), 7.64 (d, 2H), 3.36 (s, 1H)[1][3][5]
1-(Iodoethynyl)-4-nitrobenzene ¹H NMR (400 MHz, CDCl₃): δ 8.19 (d, J = 8.26 Hz, 2H), 7.58 (d, J = 7.95 Hz, 2H)[5]
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine ¹H NMR (CDCl₃): δ 8.21 (d, 2H), 7.58 (d, 2H), 7.48 (d, 2H), 7.26 (t, 2H), 7.17 (d, 2H), 7.10 (t, 2H)[7]
2-((4-nitrophenyl)ethynyl)-4-fluorobenzaldehyde HRMS: Calculated [M+H]⁺: 270.05610, Observed: 270.05609 (Confirms C₁₅H₉FNO₃)[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound and its derivatives are provided below.

Synthesis of this compound

A modified literature procedure is as follows:

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker at 400 or 500 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃).[1][5] Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.[2] Solid samples are typically prepared as potassium bromide (KBr) pellets.[2] The spectra show characteristic absorption bands for the functional groups present in the molecule.[1]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound.[1]

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound derivatives.

G Experimental Workflow for this compound Derivatives cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization start Starting Materials ((4-nitrophenyl)ethynyl)trimethylsilane reaction Deprotection Reaction (KOH, MeOH/H₂O) start->reaction product This compound reaction->product derivatization Further Reactions (e.g., Click Chemistry) product->derivatization derivative Derivative Product derivatization->derivative extraction Extraction derivative->extraction chromatography Column Chromatography extraction->chromatography nmr NMR Spectroscopy (¹H, ¹³C) chromatography->nmr ir IR Spectroscopy chromatography->ir ms Mass Spectrometry (HRMS) chromatography->ms mp Melting Point chromatography->mp

Caption: Synthesis and characterization workflow.

G Logical Relationship of Characterization Data cluster_structure Structural Information cluster_identity Identity & Purity compound This compound Derivative connectivity Connectivity (NMR) compound->connectivity functional_groups Functional Groups (IR) compound->functional_groups formula Molecular Formula (HRMS) compound->formula purity Purity (Melting Point, NMR) compound->purity connectivity->formula functional_groups->formula

Caption: Interrelation of characterization techniques.

References

A Comparative Guide to Validating the Purity of Synthesized 1-Ethynyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 1-Ethynyl-4-nitrobenzene, a versatile building block in medicinal chemistry and materials science. The performance of a standard reversed-phase HPLC method is compared against an alternative analytical technique, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, with supporting experimental protocols and data.

Introduction to Purity Validation

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its purity is paramount as impurities can lead to unwanted side reactions, lower yields, and introduce contaminants in the final product. While several analytical techniques can be employed for purity assessment, HPLC is a widely adopted method due to its high resolution, sensitivity, and quantitative accuracy. This guide outlines a robust HPLC protocol and compares it with qNMR, another powerful technique for purity determination that offers direct quantification without the need for a reference standard of the analyte.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method was developed for the routine purity analysis of this compound. This method is designed to separate the main compound from potential impurities arising from the synthesis, such as starting materials or by-products.

Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 60% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV-Vis Diode Array Detector (DAD) at 272 nm

  • Injection Volume: 5 µL

  • Sample Preparation: 1 mg/mL of this compound in Acetonitrile.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an alternative and complementary approach to purity assessment. It allows for the determination of purity by comparing the integral of a specific proton signal from the analyte with that of a known amount of an internal standard.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent

  • Solvent: Deuterated chloroform (B151607) (CDCl₃)

  • Internal Standard: Maleic Anhydride (B1165640) (certified reference material)

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic anhydride into a vial. Dissolve in 0.75 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (D1): 30 s

    • Acquisition Time: 4 s

Data Presentation and Comparison

The purity of a synthesized batch of this compound was determined using both HPLC and qNMR. The results are summarized in the table below.

Parameter HPLC qNMR Comments
Purity (%) 99.2%99.1%Both methods show excellent agreement in the determined purity.
Limit of Detection (LOD) ~0.01%~0.1%HPLC offers higher sensitivity for detecting trace impurities.
Limit of Quantification (LOQ) ~0.03%~0.3%HPLC is more suitable for the precise quantification of low-level impurities.
Analysis Time per Sample ~20 minutes~15 minutesqNMR has a slightly faster sample analysis time.
Need for Reference Standard Yes (for analyte)Yes (for internal standard)qNMR does not require a pure standard of the analyte itself.
Structural Information Limited (Retention Time)Yes (Chemical Shift, Coupling)qNMR provides structural confirmation of the analyte and impurities.

Experimental Workflow Visualization

The logical flow of validating the purity of synthesized this compound, from synthesis to comparative analysis, is depicted in the following diagram.

G cluster_synthesis Synthesis & Workup cluster_analysis Purity Validation cluster_reporting Reporting Synthesis Synthesis of this compound Workup Reaction Workup & Crude Product Isolation Synthesis->Workup HPLC_Analysis HPLC Analysis Workup->HPLC_Analysis Sample Prep qNMR_Analysis qNMR Analysis Workup->qNMR_Analysis Sample Prep Data_Comparison Data Comparison & Purity Confirmation HPLC_Analysis->Data_Comparison qNMR_Analysis->Data_Comparison Final_Report Final Purity Report Data_Comparison->Final_Report

Caption: Workflow for Purity Validation of this compound.

Conclusion

Both HPLC and qNMR are powerful and reliable methods for determining the purity of synthesized this compound. The choice of method may depend on the specific requirements of the analysis. HPLC is advantageous for its high sensitivity in detecting and quantifying trace impurities, making it ideal for quality control in pharmaceutical applications. On the other hand, qNMR offers the benefit of providing structural information and does not require an analytical standard of the target compound, which can be particularly useful in the early stages of research and development when a pure reference may not be available. For comprehensive validation, the use of orthogonal methods like HPLC and qNMR is highly recommended to ensure the accuracy and reliability of the purity assessment.

A Comparative Analysis of Catalysts for Sonogashira Coupling with 1-Ethynyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] This reaction is invaluable for constructing complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[2] The choice of catalyst is paramount, significantly influencing reaction efficiency, substrate scope, and operational conditions. This guide provides a comparative analysis of various catalytic systems for the Sonogashira coupling of 1-ethynyl-4-nitrobenzene, an electron-deficient alkyne, with various aryl halides. We present quantitative data from several systems, detailed experimental protocols, and visualizations of the reaction mechanism and workflow to aid researchers in selecting the optimal catalyst for their synthetic needs.

Comparative Performance of Catalytic Systems

The efficiency of the Sonogashira coupling is highly dependent on the combination of the palladium source, ligands, copper co-catalyst (or lack thereof), base, and solvent. The following table summarizes the performance of different catalytic systems in reactions involving this compound or analogous electron-deficient substrates.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Homogeneous (Copper-Cocatalyzed)
Pd₂(dba)₃ / PPh₃ / CuI4-(2,5-diiodobenzoyl)morpholineiPr₂NHDMSO45180¹[2]
Homogeneous (Copper-Free)
PdCl₂(PPh₃)₂General Aryl HalidesTBAFneat801-5Good-Exc.²[3]
Pd(OAc)₂ / DABCOGeneral Aryl HalidesDABCONMP1201-10Good-Exc.²[4]
[DTBNpP]Pd(crotyl)ClGeneral Aryl BromidesTMPDMSORT2-24up to 97[5]
Heterogeneous (Copper-Cocatalyzed)
Pd₁@NC / PPh₃ / CuIGeneral Aryl IodidesNEt₃MeCN8024Good-Exc.²[6]

¹Yield refers to the di-substituted product. ²Yields reported as "Good to Excellent" for a range of substrates, including those with electron-withdrawing groups.

Visualizing the Reaction

To better understand the process, the following diagrams illustrate the catalytic cycle and a standard experimental workflow.

Sonogashira_Mechanism pd0 Pd(0)L₂ pdrx R-Pd(II)-X(L₂) pd0->pdrx Oxidative Addition (R-X) pd_alkyne R-Pd(II)-C≡CR'(L₂) pdrx->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Product R-C≡CR' pd_alkyne->product cu_x CuX cu_alkyne Cu-C≡CR' cu_x->cu_alkyne Alkyne (R'C≡CH) + Base cu_alkyne->pdrx cu_alkyne->cu_x

The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis arrow setup_reagents Combine Aryl Halide, This compound, Catalyst, Base & Solvent setup_inert Purge with Inert Gas (Ar or N₂) setup_reagents->setup_inert reaction_heat Heat to Specified Temperature setup_inert->reaction_heat reaction_monitor Monitor Progress (TLC, GC/MS) reaction_heat->reaction_monitor workup_quench Quench Reaction & Aqueous Work-up reaction_monitor->workup_quench workup_extract Extract with Organic Solvent workup_quench->workup_extract workup_dry Dry & Concentrate workup_extract->workup_dry purify_column Purify by Column Chromatography workup_dry->purify_column analyze_product Analyze Purity & Structure (NMR, MS) purify_column->analyze_product

A typical experimental workflow for a Sonogashira coupling reaction.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for selected catalytic systems.

Protocol 1: Homogeneous Copper-Cocatalyzed System

(Adapted from the synthesis of 2,5-Bis((4-nitrophenyl)ethynyl)morpholinebenzamide[2])

  • Reagents:

    • 4-(2,5-diiodobenzoyl)morpholine (0.40 mmol, 1 equiv)

    • This compound (0.84 mmol, 2.1 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 10 µmol, 2.5 mol%)

    • Copper(I) iodide (CuI, 12 µmol, 3 mol%)

    • Triphenylphosphine (PPh₃, 24 µmol, 6 mol%)

    • Diisopropylethylamine (iPr₂NH, 1.0 mmol, 2.5 equiv)

    • Anhydrous Dimethyl sulfoxide (B87167) (DMSO, 5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add 4-(2,5-diiodobenzoyl)morpholine, this compound, Pd₂(dba)₃, CuI, and PPh₃.

    • Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.

    • Add anhydrous DMSO and degassed iPr₂NH via syringe.

    • Heat the reaction mixture to 45 °C with vigorous stirring.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 1 hour).

    • After completion, cool the mixture to room temperature and perform an aqueous work-up.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired product.

Protocol 2: General Copper-Free System

(Adapted from Li, et al. for copper- and amine-free Sonogashira coupling[3])

  • Reagents:

    • Aryl Halide (e.g., Iodobenzene) (0.5 mmol, 1 equiv)

    • This compound (0.6 mmol, 1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.015 mmol, 3 mol%)

    • Tetrabutylammonium fluoride (B91410) trihydrate (TBAF·3H₂O, 1.5 mmol, 3 equiv)

  • Procedure:

    • Combine the aryl halide, this compound, PdCl₂(PPh₃)₂, and TBAF·3H₂O in a reaction vessel equipped with a magnetic stir bar.

    • Purge the vessel with nitrogen for 10-15 minutes.

    • Heat the solvent-free mixture to 80 °C with stirring.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture, wash with water, and extract with diethyl ether.

    • Dry the combined organic extracts and evaporate the solvent.

    • Purify the residue by flash column chromatography to afford the coupled product.

Protocol 3: Heterogeneous Single-Atom Catalyst System

(General procedure adapted from Pérez-Ramírez, et al.[6])

  • Reagents:

    • Aryl Iodide (e.g., 4-Iodoacetophenone) (1 equiv)

    • This compound (1.5 equiv)

    • Pd₁@NC catalyst (0.5 wt% Pd, 0.2 mol% Pd)

    • Copper(I) iodide (CuI, 2 mol%)

    • Triphenylphosphine (PPh₃, 1 mol%)

    • Triethylamine (NEt₃, 2.2 equiv)

    • Acetonitrile (MeCN, to make a 0.4 M solution)

  • Procedure:

    • To a reaction vessel, add the Pd₁@NC catalyst, CuI, and PPh₃.

    • In a separate flask, prepare a solution of the aryl iodide, this compound, and NEt₃ in MeCN.

    • Degas the solution using three freeze-pump-thaw cycles.

    • Transfer the degassed solution to the reaction vessel containing the catalyst under an argon atmosphere.

    • Stir the mixture vigorously at 80 °C for 24 hours.

    • After cooling to room temperature, separate the heterogeneous catalyst by filtration.

    • The filtrate, containing the product, can be analyzed by GC-FID and subsequently worked up and purified as described in the previous protocols.

References

Benchmarking 1-Ethynyl-4-nitrobenzene: A Comparative Guide for Material Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of materials science, the quest for novel organic molecules with tailored functionalities is paramount. 1-Ethynyl-4-nitrobenzene, a versatile building block, has garnered significant interest for its potential in creating advanced materials with unique optical, electronic, and structural properties. This guide provides an objective comparison of this compound's performance in key material applications, benchmarked against relevant alternatives. The information presented herein is supported by available experimental data to aid researchers in making informed decisions for their specific applications.

Overview of this compound and Its Alternatives

This compound is an organic compound featuring a terminal alkyne group and a nitro-substituted aromatic ring.[1] This dual functionality makes it a highly reactive and versatile molecule. The ethynyl (B1212043) group readily participates in various coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] The electron-withdrawing nature of the nitro group influences the electronic properties of the molecule and provides a site for further chemical modifications, such as reduction to an amine group.[1] These characteristics make this compound a promising candidate for applications in nonlinear optics (NLO), functional polymers, and surface modification.

For a comprehensive evaluation, this guide compares this compound with the following alternatives:

  • For Polymer Applications:

    • 4-Ethynylaniline: Possesses an amino group instead of a nitro group, offering different reactivity and potential for hydrogen bonding in the resulting polymers.

    • Ethynylbenzene: The parent compound without any functional group on the phenyl ring, serving as a baseline for understanding the influence of substituents.

  • For Nonlinear Optical Applications:

    • p-Nitroaniline (p-NA): A well-studied organic molecule known for its significant second-order NLO properties.

    • Nitrobenzene: The parent nitro-aromatic compound, providing a reference for the contribution of the ethynyl group to the NLO response.

Performance in Nonlinear Optical (NLO) Applications

The push-pull electronic structure of this compound, with the electron-donating alkyne and electron-withdrawing nitro group, suggests its potential as a third-order NLO material. Third-order NLO materials are crucial for applications such as optical switching, optical limiting, and all-optical signal processing. The key performance metric for these materials is the third-order nonlinear optical susceptibility, χ⁽³⁾.

Table 1: Comparison of Third-Order NLO Properties of Related Organic Molecules

CompoundNonlinear Refractive Index (n₂) (m²/W)Nonlinear Absorption Coefficient (β) (m/W)Third-Order Susceptibility (χ⁽³⁾) (esu)
p-Nitroaniline Picrate 10⁻¹⁹10⁻¹²10⁻¹³
Nitrobenzene ~3 x 10⁻¹⁹ (at 1064 nm)--

Data for p-Nitroaniline Picrate sourced from a 2024 study.[2][3] Data for Nitrobenzene is a generally accepted value.

It is important to note that the NLO properties are highly dependent on the experimental conditions, including the wavelength and pulse duration of the laser used for measurement.

Performance in Functional Polymer Applications

The ability of this compound to undergo polymerization and copolymerization makes it a valuable monomer for creating functional polymers. The resulting polymers can exhibit enhanced thermal stability, specific electronic properties, and the potential for further functionalization via the nitro group.

A direct comparison of the thermal and mechanical properties of poly(this compound) with its counterparts is challenging due to limited available data. However, we can analyze the properties of related poly(phenylacetylene)s to provide a comparative context.

Table 2: Thermal Properties of Polymers Derived from Ethynylbenzene Derivatives

PolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)Char Yield (%)
Poly(4-ethynylaniline) ~105-220 (depending on residual solvent)>400High
Poly(phenylacetylene) Not clearly defined~350-400~40-60

Data for Poly(4-ethynylaniline) is for polyaniline films, which share structural similarities.[4] Data for Poly(phenylacetylene) is from general literature.

The high decomposition temperature of polymers containing aniline (B41778) functionalities suggests that polymers derived from this compound, after reduction of the nitro group, could also exhibit excellent thermal stability.

Application in Surface Modification

The ethynyl group of this compound allows for its attachment to surfaces, enabling the tuning of surface properties such as the work function of conductive materials like Indium Tin Oxide (ITO). Modifying the work function of electrodes is crucial for optimizing charge injection in organic electronic devices, including Organic Light-Emitting Diodes (OLEDs).

While specific data on the work function change of ITO upon modification with this compound is not available, studies on similar aromatic self-assembled monolayers (SAMs) demonstrate the potential of this approach. The dipole moment of the modifying molecule plays a significant role in altering the surface work function.

Table 3: Work Function Modification of ITO with Aromatic SAMs

Modifying MoleculeChange in Work Function (ΔΦ) (eV)
Aromatic Phosphonic Acids Increase of up to 1.09 eV
Substituted Benzoic Acids Tunable increase depending on substituent

Data sourced from studies on various aromatic phosphonic and benzoic acids.[5]

The electron-withdrawing nature of the nitro group in this compound suggests that it would likely increase the work function of ITO, which could be beneficial for hole injection in OLEDs.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments relevant to the applications of this compound.

Z-Scan Technique for Measuring Third-Order NLO Properties

The Z-scan technique is a widely used method to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.

Experimental Workflow:

Z_Scan_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis Laser Laser Source BeamSplitter Beam Splitter Laser->BeamSplitter FocusingLens Focusing Lens BeamSplitter->FocusingLens Detector_Open Detector (Open Aperture) BeamSplitter->Detector_Open Reference Beam Sample Sample on Translation Stage FocusingLens->Sample Aperture Aperture Sample->Aperture Sample->Detector_Open Open Aperture Measurement Detector_Closed Detector (Closed Aperture) Aperture->Detector_Closed Translate Translate Sample through Focal Point Record_Closed Record Transmittance vs. Position (Closed Aperture) Translate->Record_Closed Record_Open Record Transmittance vs. Position (Open Aperture) Translate->Record_Open Analyze_Closed Analyze Closed-Aperture Data to determine n₂ Record_Closed->Analyze_Closed Analyze_Open Analyze Open-Aperture Data to determine β Record_Open->Analyze_Open Calculate_Chi3 Calculate χ⁽³⁾ from n₂ and β Analyze_Closed->Calculate_Chi3 Analyze_Open->Calculate_Chi3

Figure 1: Workflow for Z-scan measurement.

Methodology:

  • A high-intensity laser beam is focused using a lens.

  • The sample, dissolved in a suitable solvent, is placed in a cuvette mounted on a computer-controlled translation stage.

  • The sample is moved along the z-axis (the direction of laser propagation) through the focal point.

  • The transmitted laser intensity is measured by a photodetector in the far field.

  • For a "closed-aperture" Z-scan, an aperture is placed before the detector to measure the changes in beam divergence due to nonlinear refraction. A peak-valley or valley-peak transmittance curve is obtained, from which the sign and magnitude of n₂ can be determined.

  • For an "open-aperture" Z-scan, the aperture is removed, and the total transmitted intensity is measured to determine the nonlinear absorption coefficient, β.

  • The real and imaginary parts of the third-order nonlinear susceptibility, χ⁽³⁾, can then be calculated from the determined values of n₂ and β.[6][7]

Synthesis and Characterization of Polymers from Ethynylbenzene Derivatives

This protocol outlines a general procedure for the polymerization of ethynylbenzene derivatives.

Experimental Workflow:

Polymerization_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer Monomer (e.g., this compound) Reaction Polymerization Reaction under Inert Atmosphere Monomer->Reaction Catalyst Catalyst/Initiator Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Precipitation Precipitation in a Non-solvent Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC Gel Permeation Chromatography (GPC) for Mw and PDI Drying->GPC NMR NMR Spectroscopy for Structure Drying->NMR FTIR FTIR Spectroscopy for Functional Groups Drying->FTIR TGA Thermogravimetric Analysis (TGA) for Thermal Stability Drying->TGA DSC Differential Scanning Calorimetry (DSC) for Tg Drying->DSC

Figure 2: Workflow for polymer synthesis and characterization.

Methodology:

  • Polymerization: The monomer (e.g., this compound) is dissolved in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). A catalyst or initiator (e.g., a transition metal complex) is added, and the reaction mixture is stirred at a specific temperature for a designated period.

  • Purification: The polymer is isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane). The precipitate is then collected by filtration, washed with the non-solvent to remove unreacted monomer and catalyst residues, and dried under vacuum.

  • Characterization:

    • Molecular Weight: Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).

    • Structure: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the polymer structure and the presence of functional groups.

    • Thermal Properties: Thermogravimetric Analysis (TGA) is performed to determine the decomposition temperature (Td) and char yield, providing information about the thermal stability. Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg).[8][9][10]

Surface Modification of Indium Tin Oxide (ITO)

This protocol describes the formation of a self-assembled monolayer (SAM) of an ethynylbenzene derivative on an ITO surface.

Experimental Workflow:

ITO_Modification_Workflow cluster_preparation Substrate Preparation cluster_deposition SAM Deposition cluster_characterization Surface Characterization Cleaning ITO Substrate Cleaning (Sonication) Activation Surface Activation (e.g., UV-Ozone or Plasma Treatment) Cleaning->Activation Immersion Immersion in a Solution of the Modifying Molecule Activation->Immersion Rinsing Rinsing with Solvent Immersion->Rinsing Drying Drying under Nitrogen Rinsing->Drying ContactAngle Contact Angle Measurement for Surface Energy Drying->ContactAngle XPS X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition Drying->XPS KelvinProbe Kelvin Probe Force Microscopy (KPFM) for Work Function Drying->KelvinProbe

Figure 3: Workflow for ITO surface modification.

Methodology:

  • Substrate Preparation: The ITO-coated substrate is cleaned by sequential sonication in a series of solvents (e.g., detergent, deionized water, acetone, and isopropanol). The surface is then activated, typically by UV-ozone or oxygen plasma treatment, to generate hydroxyl groups.

  • SAM Deposition: The cleaned and activated ITO substrate is immersed in a dilute solution of the modifying molecule (e.g., this compound with a suitable anchoring group) in an appropriate solvent (e.g., toluene (B28343) or ethanol) for a specific duration.

  • Rinsing and Drying: The substrate is then thoroughly rinsed with the solvent to remove any physisorbed molecules and dried under a stream of inert gas (e.g., nitrogen).

  • Characterization:

    • Surface Energy: Contact angle goniometry is used to measure the water contact angle, which indicates the change in surface hydrophobicity.

    • Elemental Composition: X-ray Photoelectron Spectroscopy (XPS) is employed to confirm the presence of the SAM on the ITO surface.

    • Work Function: Kelvin Probe Force Microscopy (KPFM) or Ultraviolet Photoelectron Spectroscopy (UPS) is used to measure the work function of the modified ITO surface.[11][12][13]

Conclusion

This compound stands out as a promising and versatile building block for the development of advanced functional materials. Its unique combination of a reactive ethynyl group and an electron-withdrawing nitro group opens up a wide range of possibilities for creating materials with tailored nonlinear optical, polymeric, and surface properties. While direct quantitative performance data for this compound in some applications is still emerging, the comparative analysis with related compounds presented in this guide highlights its significant potential. The detailed experimental protocols provided herein offer a solid foundation for researchers to further explore and benchmark the performance of this compound and its derivatives in their specific material applications. As more experimental data becomes available, a more comprehensive and direct comparison will be possible, further solidifying the position of this molecule in the materials scientist's toolbox.

References

A Comparative Guide to the Crystallographic Structures of Ethynyl-Nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The ethynyl (B1212043) and nitro functional groups are highly reactive, making these compounds crucial building blocks in organic synthesis, materials science, and pharmaceutical development.[1] Understanding their three-dimensional arrangement and intermolecular interactions in the crystalline state is paramount for predicting their physical properties and reactivity.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a definitive method for elucidating the precise three-dimensional arrangement of atoms in a solid. The general workflow for this analysis is outlined below.

1. Crystal Growth: High-quality single crystals of the target compound are grown. This is typically achieved through slow evaporation of a saturated solution, solvent diffusion, or vapor diffusion techniques.

2. Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer head. The crystal is then placed within an X-ray diffractometer. Data collection is performed by irradiating the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and recording the diffraction pattern as the crystal is rotated. For air- or moisture-sensitive compounds, data collection is often performed at low temperatures (e.g., 100 K).

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using full-matrix least-squares techniques to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between observed and calculated structure factors.

G cluster_workflow Experimental Workflow: Single-Crystal X-ray Crystallography prep Sample Synthesis & Purification growth Single Crystal Growth prep->growth mount Crystal Mounting growth->mount data_collection X-ray Data Collection (Diffractometer) mount->data_collection solution Structure Solution (Direct/Patterson Methods) data_collection->solution refinement Structure Refinement (Least-Squares) solution->refinement analysis Data Analysis & Validation (CIF) refinement->analysis

A flowchart of the typical experimental workflow for single-crystal X-ray crystallography.

Crystallographic Data Comparison

Subtle changes in molecular structure, such as the position of a substituent, can lead to significant diversity in crystal packing arrangements.[1] The following table summarizes the available crystallographic data for 1-ethynyl-2-nitrobenzene (B95037) and a related dialkoxy derivative, illustrating the impact of substitution on the crystal lattice.

Parameter1-Ethynyl-2-nitrobenzene[2]1-Ethynyl-2-nitro-4,5-dipropoxybenzene[2]
Formula C₈H₅NO₂C₁₄H₁₇NO₄
Crystal System MonoclinicTrigonal
Space Group P2₁/cR-3
a (Å) 3.7874(5)31.789(2)
b (Å) 13.0673(16)31.789(2)
c (Å) 13.98174(17)10.1583(7)
α (°) ** 9090
β (°) 90.587(2)90
γ (°) 90120
Volume (ų) **692.15(15)8891.1(11)
Z 418
Temperature (K) Not SpecifiedNot Specified
Key Interactions Intramolecular C–H···O (alkyne-nitro)Intermolecular C–H···O (alkoxy-alkyne)

Structural Analysis and Intermolecular Interactions

The comparison between different ethynyl-nitrobenzene isomers and their derivatives reveals the critical role of substituent placement and type in dictating the final crystal structure.

In the structure of 1-ethynyl-2-nitrobenzene , the nitro group is essentially coplanar with the benzene (B151609) ring.[2] The crystal packing is dominated by intramolecular C–H···O hydrogen bonds between the alkyne hydrogen and an oxygen of the proximal nitro group.[2] This interaction is supplemented by weaker arene C–H···O (nitro) hydrogen bonds, which stabilize the overall packing arrangement.[2] The molecule itself was found to be disordered over two sites with an occupancy ratio of 88:12.[2]

In contrast, the crystal structures of homologous 4,5-dialkoxy-1-ethynyl-2-nitrobenzenes show dramatically different packing arrangements based on the length of the alkoxy chains.[1] For instance, the dipropoxy derivative's structure is dominated by planar hexamers formed by bifurcated alkoxy C–H···O interactions, while the dibutoxy analogue forms planar ribbons.[2] This demonstrates how increasing the steric bulk and hydrogen bonding capability of substituents fundamentally alters the intermolecular forces, leading to entirely different supramolecular assemblies.

G cluster_comparison Structural Comparison of Ethynyl-Nitrobenzene Derivatives A 1-Ethynyl-2-nitrobenzene A_prop Key Feature: Intramolecular C-H···O Bonds (Alkyne-Nitro) A->A_prop influences B 1-Ethynyl-4-nitrobenzene (Target Compound) B_prop Hypothesized Feature: Likely dominated by intermolecular C-H···O and π-π stacking due to linear geometry B->B_prop hypothesized to influence C Dialkoxy-Substituted Derivatives C_prop Key Feature: Intermolecular C-H···O Bonds (Packing Varies with Chain Length) C->C_prop influences

Logical relationship between ethynyl-nitrobenzene derivatives and their key structural features.

References

Safety Operating Guide

Safe Disposal of 1-Ethynyl-4-nitrobenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1-Ethynyl-4-nitrobenzene, tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard safety data sheets and are intended to ensure the safe handling and disposal of this chemical.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Chemical FormulaC₈H₅NO₂[1][2]
Molecular Weight147.13 g/mol [2][3]
CAS Number937-31-5[1][3]
Purity (Assay)>98.0% (GC)[1]
Melting Point148-150 °C[3]

Experimental Protocol: Disposal Procedure

The recommended disposal procedure for this compound involves careful handling and adherence to local, state, and federal regulations. The primary method of disposal is incineration.[1]

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure the following PPE is worn:

  • Respiratory Protection: A dust respirator is necessary, especially if dust or aerosol will be generated.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Eye Protection: Safety glasses or an eyeshield are required.[1][3] A face-shield may be necessary depending on the situation.[1]

  • Skin and Body Protection: Wear protective clothing and boots as required.[1]

2. Handling and Temporary Storage:

  • Handle the substance in a well-ventilated area, preferably under a local exhaust system, to avoid dust dispersion.[1][4][5]

  • Avoid contact with skin, eyes, and clothing.[1]

  • After handling, wash hands and face thoroughly.[1]

  • Store the material in a tightly closed container in a cool, dark, and dry place.[1][6]

  • Keep it away from incompatible materials such as oxidizing agents.[1][5]

3. Disposal Method:

  • Consult Authorities: Before proceeding, consult your local, state, and federal environmental regulations for chemical disposal.[1]

  • Incineration: The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1]

  • Container Disposal: Dispose of the contents and the container at an approved waste disposal plant.[5]

  • Spill Management: In case of a spill, sweep the dust to collect it into an airtight container, being careful not to disperse it.[1] The collected material should be promptly disposed of according to regulations.[1][6] Do not allow the chemical to enter drains.[6][7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe assess Assess Quantity and Form of Waste ppe->assess small_spill Small Spill Cleanup assess->small_spill Spill bulk_disposal Bulk Material Disposal assess->bulk_disposal Bulk collect Collect in Airtight Container small_spill->collect prepare_incineration Prepare for Incineration: Mix with Combustible Solvent bulk_disposal->prepare_incineration collect->prepare_incineration consult Consult Local, State, and Federal Regulations prepare_incineration->consult incinerate Incinerate in Approved Chemical Incinerator end End incinerate->end consult->incinerate Approved

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Ethynyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-Ethynyl-4-nitrobenzene (CAS No. 937-31-5). Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship. This compound is classified as a skin and eye irritant, and appropriate personal protective equipment (PPE) and handling procedures must be employed at all times.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles that form a tight seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects against dust particles and potential splashes that can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves are mandatory. Butyl or Viton® gloves are recommended for handling aromatic nitro compounds due to their high resistance. Disposable nitrile gloves may be suitable for incidental contact, but should be changed immediately upon contamination.Prevents skin contact, which can cause irritation.[1] While specific breakthrough time data for this compound is not readily available, data for similar aromatic nitro compounds suggests that butyl and Viton® offer the most robust protection.
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 or higher-rated particulate respirator is required.[2] In cases of poor ventilation or the potential for significant aerosolization, a powered air-purifying respirator (PAPR) with a particulate filter should be considered.Protects the respiratory tract from irritation that may be caused by inhalation of the solid compound.[1]
Protective Clothing A standard laboratory coat should be worn at all times. For larger quantities or procedures with a higher risk of contamination, chemically resistant coveralls are recommended.Provides a barrier against accidental skin contact with the chemical.
Footwear Closed-toe shoes are mandatory in the laboratory.Protects feet from potential spills.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to post-handling procedures.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_spill Assemble Spill Kit prep_workspace->prep_spill handling_weigh Weigh in a Fume Hood or Ventilated Enclosure prep_spill->handling_weigh handling_transfer Transfer Using Appropriate Tools handling_weigh->handling_transfer handling_reaction Conduct Reaction in a Closed System if Possible handling_transfer->handling_reaction cleanup_tools Decontaminate Tools and Glassware handling_reaction->cleanup_tools cleanup_workspace Clean Workspace cleanup_tools->cleanup_workspace disposal_liquid Collect Contaminated Solvents Separately cleanup_tools->disposal_liquid cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_workspace->cleanup_ppe disposal_solid Collect Solid Waste in a Labeled Hazardous Waste Container cleanup_ppe->disposal_solid disposal_request Arrange for Professional Waste Disposal disposal_solid->disposal_request disposal_liquid->disposal_request

Operational Workflow Diagram

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

1. Evacuate and Alert:

  • Immediately alert others in the vicinity of the spill.
  • If the spill is large or in a poorly ventilated area, evacuate the immediate area.

2. Don Appropriate PPE:

  • Before attempting to clean the spill, ensure you are wearing the full PPE as outlined in the table above, including respiratory protection.

3. Contain the Spill:

  • For solid spills, carefully cover the material with a plastic sheet to minimize dust generation.
  • For solutions, create a dike around the spill using an inert absorbent material such as vermiculite (B1170534) or sand.

4. Clean-up Procedure:

  • For Solid Spills: Carefully sweep the solid material into a designated hazardous waste container. Avoid creating dust. After the bulk of the material is collected, decontaminate the area with a cloth dampened with a suitable solvent (e.g., ethanol (B145695) or acetone), and place the cloth in the hazardous waste container.
  • For Spills in Solution: Absorb the spilled liquid with an inert absorbent material. Collect the absorbent material and place it into a designated hazardous waste container. Clean the spill area with a suitable solvent.

5. Decontamination:

  • Thoroughly decontaminate all tools and equipment used in the cleanup process.
  • Wipe down all affected surfaces.

6. Waste Disposal:

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental compliance.

Waste Segregation and Collection:

  • Solid Waste: All solid this compound, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container. The label should include "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

  • Liquid Waste: Any solvents used to dissolve or clean up this compound should be collected in a separate, labeled hazardous waste container for flammable liquids. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines, often as regular laboratory glass or plastic waste.

Professional Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • A common method for the disposal of this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers.[3]

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Disposal Workflow for this compound Waste start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Chemical, Contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated Solvents) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse arrange_pickup Arrange for Professional Disposal via EHS collect_solid->arrange_pickup collect_liquid->arrange_pickup collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Guidelines triple_rinse->dispose_container collect_rinsate->arrange_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.